hexahydro-2H-cyclopenta[d]oxazol-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
3,3a,4,5,6,6a-hexahydrocyclopenta[d][1,3]oxazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c8-6-7-4-2-1-3-5(4)9-6/h4-5H,1-3H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYBIMGJXEDBVDP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(C1)OC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70551610 | |
| Record name | Hexahydro-2H-cyclopenta[d][1,3]oxazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70551610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
127.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114364-42-0 | |
| Record name | Hexahydro-2H-cyclopenta[d][1,3]oxazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70551610 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Synthesis of Hexahydro-2H-cyclopenta[d]oxazol-2-one: A Technical Guide
Introduction
Hexahydro-2H-cyclopenta[d]oxazol-2-one is a bicyclic organic compound featuring a fused cyclopentane and oxazolidinone ring system. The oxazolidinone moiety is a well-recognized pharmacophore, forming the core of a class of synthetic antibiotics.[1][2] These antibiotics are crucial in combating multi-drug-resistant Gram-positive bacteria. The rigid, bicyclic structure of this compound makes it a valuable scaffold in medicinal chemistry for the development of novel therapeutic agents with potentially enhanced target specificity and improved pharmacokinetic profiles. This guide provides an in-depth exploration of a primary synthetic route to this molecule, focusing on the underlying chemical principles, a detailed experimental protocol, and the rationale for methodological choices.
Synthetic Strategy: Cyclization of a 1,2-Amino Alcohol
The most direct and widely employed strategy for the synthesis of 2-oxazolidinones is the cyclization of a corresponding 1,2-amino alcohol. This approach involves the reaction of the amino and hydroxyl functionalities with a carbonylating agent to form the five-membered heterocyclic ring.
A common and effective carbonylating agent for this transformation is diethyl carbonate ((EtO)₂CO).[1] This reagent is favored for its relatively low toxicity compared to phosgene and its derivatives, and the reaction byproducts, ethanol and carbon dioxide, are environmentally benign. The synthesis of this compound is therefore logically approached through the base-catalyzed cyclization of trans-2-aminocyclopentanol with diethyl carbonate. The trans stereochemistry of the starting material is crucial as it dictates the cis-fusion of the resulting bicyclic system.
Reaction Mechanism
The synthesis proceeds through a two-step, base-catalyzed mechanism:
-
Nucleophilic Acyl Substitution: The reaction is initiated by the deprotonation of the more acidic amino group of trans-2-aminocyclopentanol by a base (e.g., sodium methoxide). The resulting nucleophilic anion attacks one of the electrophilic carbonyl carbons of diethyl carbonate, leading to a tetrahedral intermediate. This intermediate then collapses, eliminating an ethoxide anion to form an ethyl carbamate intermediate.
-
Intramolecular Cyclization: In the presence of a base, the hydroxyl group of the ethyl carbamate intermediate is deprotonated. The resulting alkoxide then undergoes an intramolecular nucleophilic attack on the carbamate carbonyl carbon. This is a 5-Exo-Trig cyclization, which is kinetically favored. The subsequent elimination of an ethoxide ion yields the stable this compound ring system.
Below is a diagram illustrating the proposed reaction pathway:
Caption: Proposed reaction mechanism for the synthesis of this compound.
Experimental Protocol
This protocol is based on established procedures for the synthesis of oxazolidinones from 1,2-amino alcohols and diethyl carbonate.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | CAS Number |
| trans-2-Aminocyclopentanol | C₅H₁₁NO | 101.15 | 59260-76-3 |
| Diethyl Carbonate | C₅H₁₀O₃ | 118.13 | 105-58-8 |
| Sodium Methoxide | CH₃ONa | 54.02 | 124-41-4 |
| Toluene | C₇H₈ | 92.14 | 108-88-3 |
| Dichloromethane | CH₂Cl₂ | 84.93 | 75-09-2 |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | 144-55-8 |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | 7487-88-9 |
Procedure
-
Reaction Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add trans-2-aminocyclopentanol (10.1 g, 100 mmol) and diethyl carbonate (35.4 g, 300 mmol, 3 equivalents).
-
Addition of Catalyst: To the stirred solution, add sodium methoxide (0.54 g, 10 mmol, 0.1 equivalents) as a catalyst.
-
Reaction: Heat the reaction mixture to reflux (approximately 120-125 °C) and maintain for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Remove the excess diethyl carbonate and ethanol formed during the reaction under reduced pressure using a rotary evaporator.
-
Dissolve the residue in dichloromethane (100 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acidic species.
-
Wash the organic layer with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent to afford pure this compound.
Expected Yield and Characterization
-
Yield: While the specific yield for this reaction is not detailed in the readily available literature, similar syntheses of oxazolidinones from amino alcohols and diethyl carbonate typically report yields in the range of 70-90%.
-
Physical Appearance: A white to off-white solid.
-
Spectroscopic Data: The structure of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 100 MHz) δ (ppm) |
| ~ 5.5-6.0 (br s, 1H, NH) | ~ 160 (C=O) |
| ~ 4.5-4.8 (m, 1H, O-CH) | ~ 75-80 (O-CH) |
| ~ 3.8-4.1 (m, 1H, N-CH) | ~ 55-60 (N-CH) |
| ~ 1.5-2.2 (m, 6H, cyclopentyl CH₂) | ~ 20-35 (cyclopentyl CH₂) |
Note: The exact chemical shifts may vary. These are estimated values based on the structure.
Causality in Experimental Choices
-
Choice of Starting Material Stereochemistry: The use of trans-2-aminocyclopentanol is critical for the formation of the desired cis-fused bicyclic system. The intramolecular cyclization step is stereospecific, and the geometry of the starting material directly translates to the product.
-
Excess Diethyl Carbonate: Using an excess of diethyl carbonate serves both as a reactant and as a solvent, driving the reaction equilibrium towards the product side.
-
Base Catalysis: A base such as sodium methoxide is essential to deprotonate the amino and hydroxyl groups, increasing their nucleophilicity and facilitating the reaction with the electrophilic diethyl carbonate.
-
Reflux Conditions: The reaction is typically carried out at an elevated temperature to overcome the activation energy barrier for both the initial acylation and the subsequent cyclization step.
-
Aqueous Work-up: Washing with a mild base like sodium bicarbonate neutralizes the catalyst and any acidic byproducts, preventing potential decomposition of the product during purification.
Experimental Workflow Diagram
Caption: A streamlined workflow for the synthesis and purification of this compound.
Conclusion
The synthesis of this compound via the base-catalyzed cyclization of trans-2-aminocyclopentanol with diethyl carbonate represents a robust and efficient method for accessing this valuable heterocyclic scaffold. The procedure is straightforward, utilizes readily available and relatively safe reagents, and proceeds with predictable stereochemistry. This technical guide provides a comprehensive framework for researchers and drug development professionals to successfully synthesize and characterize this compound, paving the way for its further exploration in various therapeutic applications.
References
-
Current Updates on Oxazolidinone and Its Significance. PMC - PubMed Central. Available at: [Link]
-
Synthesis and Characterization of Novel Oxazolidinones Via Schiff Base Reactions. Anbar Journal of Pure Science. Available at: [Link]
-
Beyond 2‑Oxazolidinones: Access to N‑Unsubstituted Six- and Seven-Membered Analogues Using CO2 and Superbase Catalyst. ACS Catalysis. Available at: [Link]
-
Oxazolidinone synthesis. Organic Chemistry Portal. Available at: [Link]
-
Oxazolidine synthesis. Organic Chemistry Portal. Available at: [Link]
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A Technical Guide to Hexahydro-2H-cyclopenta[d]oxazol-2-one: A Versatile Bicyclic Scaffold
Abstract
Hexahydro-2H-cyclopenta[d]oxazol-2-one is a saturated bicyclic heterocyclic compound featuring a fused cyclopentane and oxazolidinone ring system. While specific research on this exact molecule is not extensively published, its core structure is of significant interest in medicinal chemistry and organic synthesis. The oxazolidinone moiety is a well-established pharmacophore, most notably found in the linezolid class of antibiotics, which function by inhibiting bacterial protein synthesis.[1][2][3] The rigid, fused-ring structure of this compound provides a conformationally constrained scaffold, a desirable feature in modern drug design for enhancing binding affinity and specificity. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, plausible synthetic routes, and its potential applications as a key intermediate in the development of novel therapeutics.
Chemical Identity and Physicochemical Properties
The fundamental identity of a chemical compound is established by its unique identifiers and physical characteristics. These data are crucial for laboratory handling, analytical characterization, and computational modeling.
Compound Identification
| Identifier | Value |
| CAS Number | 114364-42-0[4][5][6] |
| Molecular Formula | C₆H₉NO₂[7] |
| Molecular Weight | 127.14 g/mol |
| IUPAC Name | This compound |
| Common Synonyms | 2H-Cyclopentoxazol-2-one, hexahydro- |
Physicochemical Data
Quantitative physical data for this compound are not widely reported in peer-reviewed literature; however, some properties have been established through supplier technical data sheets and computational predictions.
| Property | Value / Information | Source |
| Physical State | Solid (presumed based on structure) | Inferred |
| Boiling Point | 353.1 ± 9.0 °C | Predicted[4] |
| Melting Point | Not reported in available literature. | - |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, DMSO, and DMF. | Inferred |
| Spectroscopic Data | While specific spectra are not publicly available, vendors indicate the availability of NMR, HPLC, and LC-MS data.[8] Expected ¹³C NMR would show a carbonyl signal (~158-160 ppm) and aliphatic signals. Expected IR would show a strong carbonyl (C=O) stretch for the cyclic carbamate around 1750 cm⁻¹. | Inferred |
Synthesis and Chemical Reactivity
The synthesis of bicyclic oxazolidinones can be achieved through several established organic chemistry transformations. The key strategic consideration is the stereocontrolled formation of the cis-fused ring junction, which dictates the overall topography of the molecule.
Proposed Synthetic Pathway
A highly reliable and common method for the synthesis of 2-oxazolidinones involves the cyclization of a 1,2-amino alcohol with a phosgene equivalent. For the target molecule, this would involve the reaction of cis-2-aminocyclopentanol with a reagent like carbonyldiimidazole (CDI). This approach is advantageous as it avoids the use of highly toxic phosgene gas and typically proceeds under mild conditions with high yields.
The causality behind this choice is rooted in the reaction mechanism. The more nucleophilic amine of the amino alcohol first attacks the highly electrophilic carbonyl carbon of CDI, displacing an imidazole group. This forms an activated carbamate intermediate. Subsequently, an intramolecular nucleophilic attack by the adjacent hydroxyl group displaces the second imidazole group, leading to the formation of the thermodynamically stable five-membered oxazolidinone ring.
Caption: Plausible synthesis of the target compound via CDI-mediated cyclization.
Applications in Research and Drug Development
The true value of this compound lies in its potential as a building block for more complex molecules, particularly in the pharmaceutical industry.
The Oxazolidinone Pharmacophore
The 2-oxazolidinone ring is a privileged scaffold in medicinal chemistry. Its most prominent role is as the core of a class of antibiotics that includes Linezolid.[3] These agents are crucial for treating serious infections caused by multi-drug-resistant Gram-positive bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA).[2] The mechanism involves binding to the 50S ribosomal subunit, which inhibits the initiation of bacterial protein synthesis—a mode of action distinct from many other antibiotic classes.[1][9] The development of novel oxazolidinone derivatives, including those with conformationally restricted bicyclic systems, is a key strategy in the search for next-generation antibiotics with improved efficacy and resistance profiles.[10][11]
A Rigid Scaffold for Drug Design
In drug discovery, moving from flexible, acyclic molecules to more rigid, constrained structures often leads to significant gains in biological activity and selectivity. The cis-fused cyclopentane ring locks the oxazolidinone into a specific three-dimensional shape. This conformational rigidity reduces the entropic penalty upon binding to a biological target, which can translate to higher binding affinity. Furthermore, the defined spatial orientation of substituents placed on this scaffold allows for precise probing of interactions within a target's binding pocket. This makes the compound an excellent starting point for creating libraries of novel compounds for screening against various therapeutic targets, including enzymes and receptors in the central nervous system.[4]
Representative Experimental Protocol: N-Acylation
To illustrate the utility of this compound as a synthetic intermediate, the following protocol details a general procedure for N-acylation. This reaction is fundamental for attaching various side chains to the oxazolidinone nitrogen, a common step in synthesizing derivatives for structure-activity relationship (SAR) studies. This protocol is designed as a self-validating system, where successful completion can be easily verified by standard analytical techniques like TLC, NMR, and mass spectrometry.
Step-by-Step Methodology
Objective: To acylate the nitrogen of a bicyclic oxazolidinone with an acid chloride.
Materials:
-
This compound (1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), 1.6 M in hexanes (1.05 eq)
-
Acyl chloride of choice (e.g., Benzoyl chloride) (1.1 eq)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: Under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a rubber septum.
-
Dissolution: Dissolve the starting material in anhydrous THF (approx. 0.2 M concentration).
-
Deprotonation: Cool the solution to -78 °C using a dry ice/acetone bath. The low temperature is critical to prevent side reactions. Slowly add n-BuLi (1.05 eq) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -70 °C. Stir the resulting solution for 30 minutes at -78 °C. Rationale: The strong base n-BuLi deprotonates the N-H of the oxazolidinone to form a lithium amide, which is a potent nucleophile.
-
Acylation: In a separate syringe, draw up the acyl chloride (1.1 eq). Add it dropwise to the cold lithium amide solution. Stir the reaction mixture at -78 °C for 1 hour, then allow it to slowly warm to room temperature over 2 hours.
-
Quenching: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Rationale: This protonates any remaining base and hydrolyzes unreacted acyl chloride.
-
Extraction: Transfer the mixture to a separatory funnel. Add ethyl acetate and water. Separate the layers. Extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash sequentially with water and then brine. Rationale: The brine wash helps to remove residual water from the organic phase.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by column chromatography on silica gel to yield the pure N-acylated product.
Caption: Experimental workflow for the N-acylation of the bicyclic oxazolidinone.
Safety and Handling
While a specific, detailed toxicology report for this compound is not available, standard laboratory precautions for handling novel organic compounds should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Ventilation: Handle the compound in a well-ventilated chemical fume hood to avoid inhalation of any dust or vapors.
-
Exposure: Avoid contact with skin and eyes. In case of contact, rinse immediately with copious amounts of water.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.
Conclusion
This compound represents a valuable, yet underexplored, chemical entity. Its structure combines the medicinally significant oxazolidinone pharmacophore with a conformationally rigid cyclopentane ring. This makes it an attractive scaffold for the synthesis of novel therapeutic agents, particularly in the ongoing search for new antibiotics to combat antimicrobial resistance. The synthetic accessibility and potential for diverse functionalization position this compound as a key intermediate for building complex molecular architectures aimed at a range of biological targets. Further investigation into its synthesis and application is warranted to fully unlock its potential in drug discovery and materials science.
References
-
Syntheses and antibacterial activity studies of new oxazolidinones from nitroso Diels–Alder chemistry. (n.d.). National Center for Biotechnology Information. [Link]
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Conformational constraint in oxazolidinone antibacterials. Synthesis and structure-activity studies of (azabicyclo[3.1.0]hexylphenyl)oxazolidinones. (n.d.). National Center for Biotechnology Information. [Link]
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Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. (n.d.). National Center for Biotechnology Information. [Link]
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Sacho, E. J., & Frick, J. (n.d.). Synthesis of Oxazolidinones via a Bicyclic Aziridine Intermediate. Digital Commons @ IWU. [Link]
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This compound. (n.d.). MySkinRecipes. [Link]
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Current Updates on Oxazolidinone and Its Significance. (n.d.). National Center for Biotechnology Information. [Link]
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hexahydro-2H-cyclopenta[b]furan-2-one | C7H10O2. (n.d.). PubChem. [Link]
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This compound, 98% Purity, C6H9NO2, 1 gram. (n.d.). CP Lab Safety. [Link]
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Oxazolidinones as versatile scaffolds in medicinal chemistry. (n.d.). National Center for Biotechnology Information. [Link]
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Synthesis and in Vitro Evaluation of the Antitubercular and Antibacterial Activity of Novel Oxazolidinones Bearing Octahydrocyclopenta[c]pyrrol-2-yl Moieties. (n.d.). ResearchGate. [Link]
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- 1. Syntheses and antibacterial activity studies of new oxazolidinones from nitroso Diels–Alder chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Updates on Oxazolidinone and Its Significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxazolidinones as versatile scaffolds in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound [myskinrecipes.com]
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- 8. 114364-42-0|this compound|BLD Pharm [bldpharm.com]
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- 10. Conformational constraint in oxazolidinone antibacterials. Synthesis and structure-activity studies of (azabicyclo[3.1.0]hexylphenyl)oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
The Emerging Therapeutic Potential of Cyclopenta[d]oxazol-2-one Derivatives: A Technical Guide for Drug Discovery Professionals
Abstract
The relentless pursuit of novel molecular scaffolds that offer unique three-dimensional chemical space and diverse biological activities is a cornerstone of modern drug discovery. Among the myriad of heterocyclic systems, the cyclopenta[d]oxazol-2-one core represents a compelling yet underexplored scaffold. This technical guide provides a comprehensive literature review of this emerging class of compounds, delving into their synthesis, chemical properties, and burgeoning biological significance. By integrating established synthetic methodologies with insights from structurally related compounds, this document aims to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge required to explore the therapeutic promise of cyclopenta[d]oxazol-2-one derivatives.
Introduction: The Allure of Fused Heterocyclic Scaffolds
The fusion of carbocyclic and heterocyclic rings often imparts a favorable combination of rigidity, conformational constraint, and desirable physicochemical properties to a molecule. This structural paradigm has been successfully exploited in numerous approved drugs. The cyclopenta[d]oxazol-2-one scaffold, a bicyclic system featuring a cyclopentane ring fused to an oxazol-2-one, presents a unique amalgamation of a proven pharmacophore (the oxazolidinone ring) with a versatile carbocyclic moiety. The oxazolidinone ring itself is a privileged structure in medicinal chemistry, most notably recognized in the antibiotic linezolid. Its ability to engage in key hydrogen bonding interactions and its metabolic stability make it an attractive component in drug design. The fusion of a cyclopentane ring introduces a defined three-dimensional architecture that can be strategically functionalized to probe interactions with biological targets.
This guide will navigate the synthetic landscape for constructing the cyclopenta[d]oxazol-2-one core, explore its potential biological applications based on data from analogous structures, and propose future directions for the development of this promising class of molecules.
Synthetic Strategies for the Cyclopenta[d]oxazol-2-one Core
While direct synthetic routes to the cyclopenta[d]oxazol-2-one scaffold are not extensively documented in publicly available literature, established methods for the synthesis of oxazol-2-ones and related heterocyclic systems can be logically extended to this target. The key challenge lies in the stereocontrolled formation of the fused bicyclic system.
Dehydrative Cyclization of β-Hydroxy Amides
A cornerstone in the synthesis of 2-oxazolines and, by extension, oxazol-2-ones is the dehydrative cyclization of β-hydroxy amides. This approach can be adapted to a cyclopentane precursor.
Proposed Synthetic Workflow:
Figure 1: Proposed synthesis of the cyclopenta[d]oxazol-2-one core via dehydrative cyclization.
Detailed Protocol:
-
Starting Material: The synthesis would commence with a readily available precursor such as cis-2-aminocyclopentanol. The stereochemistry of the starting material is crucial as it will dictate the stereochemistry of the final product.
-
Formation of the Carbamate Intermediate: The amino alcohol is reacted with a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI), in the presence of a non-nucleophilic base (e.g., triethylamine) in an aprotic solvent (e.g., dichloromethane or tetrahydrofuran). This step forms an intermediate N-acyl derivative.
-
Intramolecular Cyclization: The subsequent intramolecular cyclization to form the oxazolidinone ring can be promoted by a suitable base to deprotonate the hydroxyl group, which then acts as a nucleophile to displace a leaving group on the carbonyl carbon. The choice of reaction conditions will be critical to ensure high yields and prevent side reactions. The use of milder cyclization reagents like DAST (diethylaminosulfur trifluoride) or Deoxo-Fluor, which are known to promote the cyclization of β-hydroxy amides to oxazolines, could also be explored.
Palladium-Catalyzed Cyclization Strategies
Modern organometallic chemistry offers powerful tools for the construction of heterocyclic rings. Palladium-catalyzed methodologies have been successfully employed for the synthesis of 2-oxazolones from various precursors.
Proposed Synthetic Workflow:
Figure 2: Conceptual palladium-catalyzed route to the cyclopenta[d]oxazol-2-one scaffold.
Rationale:
This approach would involve a suitably functionalized cyclopentene derivative bearing, for example, an amino group and a hydroxyl or a leaving group in a cis or trans relationship. A palladium catalyst, in the presence of a carbon monoxide source, could then facilitate an intramolecular aminocarbonylation and cyclization cascade to furnish the desired bicyclic oxazolidinone. The specific ligand choice for the palladium catalyst would be critical in controlling the stereochemical outcome of the reaction.
Biological Activities and Therapeutic Potential: An Inferential Analysis
Direct biological data for cyclopenta[d]oxazol-2-one derivatives is scarce. However, by examining structurally related compounds, we can infer potential therapeutic applications and guide future screening efforts.
Antibacterial Activity
The oxazolidinone moiety is a well-established pharmacophore for antibacterial agents, with linezolid being a prominent example. These compounds inhibit bacterial protein synthesis. It is therefore highly probable that derivatives of cyclopenta[d]oxazol-2-one will exhibit antibacterial activity. Structure-activity relationship (SAR) studies on diverse oxazolidinones have shown that modifications at the C-5 position of the oxazolidinone ring significantly impact potency and spectrum of activity. The cyclopentane ring offers a rigid scaffold for the presentation of various substituents that could mimic or enhance the interactions of known oxazolidinone antibacterials with their ribosomal targets.
Anticancer and Enzyme Inhibitory Activity
Numerous oxazole derivatives have demonstrated significant potential as anticancer agents. For instance, certain benzo[d]oxazol-2(3H)-one derivatives have been identified as potent inhibitors of Traf2- and Nck-interacting kinase (TNIK), a potential target for colorectal cancer treatment. Furthermore, structurally similar cyclopenta[d]-oxazine derivatives have been reported as nanomolar inhibitors of protein tyrosine phosphatase 1B (PTP-1B), a key enzyme implicated in diabetes and obesity.
These findings strongly suggest that the cyclopenta[d]oxazol-2-one scaffold could be a valuable starting point for the development of novel enzyme inhibitors for oncology and metabolic diseases. The cyclopentane ring provides a platform for introducing substituents that can be tailored to fit the specific contours of an enzyme's active site.
Table 1: Potential Biological Targets for Cyclopenta[d]oxazol-2-one Derivatives
| Biological Target | Therapeutic Area | Rationale based on Analogous Structures |
| Bacterial Ribosome | Infectious Diseases | Based on the established activity of oxazolidinone antibiotics like linezolid. |
| Protein Tyrosine Phosphatase 1B (PTP-1B) | Diabetes, Obesity | Inferred from the potent inhibitory activity of cyclopenta[d]-oxazine derivatives. |
| Traf2- and Nck-interacting kinase (TNIK) | Oncology (Colorectal Cancer) | Extrapolated from the activity of benzo[d]oxazol-2(3H)-one derivatives. |
| Cyclooxygenase-2 (COX-2) | Inflammation, Oncology | Some oxazole and imidazole derivatives are known COX-2 inhibitors. |
Future Directions and Experimental Workflows
The exploration of the cyclopenta[d]oxazol-2-one scaffold is still in its infancy, presenting a fertile ground for novel discoveries. The following experimental workflows are proposed to systematically investigate this chemical space.
Library Synthesis and Derivatization
A focused library of cyclopenta[d]oxazol-2-one derivatives should be synthesized to explore the structure-activity relationships. Key points of diversification would include:
-
Substituents on the cyclopentane ring: Introduction of various functional groups (e.g., hydroxyl, amino, alkyl, aryl) at different positions of the cyclopentane ring will allow for a thorough exploration of the chemical space.
-
Stereochemistry: The synthesis and evaluation of different stereoisomers are crucial, as biological activity is often highly dependent on the three-dimensional arrangement of atoms.
Biological Screening Cascade
A tiered screening approach is recommended to efficiently identify promising lead compounds.
Proposed Screening Workflow:
A Methodological Guide to the Spectroscopic Characterization of Hexahydro-2H-cyclopenta[d]oxazol-2-one
Abstract
This technical guide provides a comprehensive framework for the spectroscopic characterization of hexahydro-2H-cyclopenta[d]oxazol-2-one (Molecular Formula: C₆H₉NO₂, Molecular Weight: 127.14 g/mol ). In the absence of extensive publicly available experimental data, this document serves as a methodological and predictive resource for researchers, scientists, and drug development professionals. It outlines the theoretical underpinnings, standard experimental protocols, and interpretative strategies for Infrared (IR) Spectroscopy, Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy. By leveraging data from analogous structures and established spectroscopic principles, this guide empowers researchers to acquire, analyze, and validate the structure of this bicyclic oxazolidinone, a scaffold of potential interest in medicinal chemistry.[1]
Introduction: The Structural Context
This compound is a bicyclic heterocyclic compound featuring a cyclopentane ring fused to an oxazolidinone ring. The oxazolidinone core is a privileged structure in medicinal chemistry, most notably found in the linezolid class of antibiotics, which function by inhibiting bacterial protein synthesis.[1][2] The rigid, fused-ring system of the target molecule provides a defined three-dimensional conformation that is of significant interest for designing novel therapeutic agents.
Accurate structural elucidation is the bedrock of chemical and pharmaceutical research. The combination of IR, MS, and NMR spectroscopy provides a complete picture of a molecule's architecture, from its functional groups to its precise atomic connectivity and stereochemistry. This guide details the expected spectroscopic signatures of this compound and the experimental workflows required to obtain them.
Figure 1: Chemical structure of this compound.
Infrared (IR) Spectroscopy: Functional Group Identification
IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule.[3] The analysis relies on the principle that molecular bonds vibrate at specific, quantized frequencies. When irradiated with infrared light, a bond will absorb energy at frequencies corresponding to its natural vibrational modes.[3]
Predicted IR Absorption Profile
For this compound, the most prominent and diagnostic absorption band will arise from the carbonyl group of the cyclic carbamate (oxazolidinone).
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Structural Moiety |
| ~1750 - 1770 | C=O Stretch (strong, sharp) | Cyclic Carbamate |
| ~2850 - 2960 | C-H Stretch (multiple, strong) | Cyclopentane Ring (CH₂) |
| ~1450 - 1470 | C-H Bend (scissoring) | Cyclopentane Ring (CH₂) |
| ~1250 - 1350 | C-N Stretch | Carbamate |
| ~1050 - 1150 | C-O Stretch | Carbamate |
Causality Behind Predictions: The carbonyl stretching frequency is highly sensitive to its electronic environment. In a five-membered ring like an oxazolidinone, ring strain increases the frequency of the C=O stretch compared to an acyclic amide or a six-membered ring equivalent, hence the prediction of a value above 1750 cm⁻¹.[4] The aliphatic C-H stretches are expected in their typical region, confirming the saturated nature of the cyclopentane ring.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
The ATR technique is a modern, convenient method for analyzing solid samples directly with minimal preparation.
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a soft tissue dampened with isopropanol and allowing it to dry completely.
-
Background Scan: Record a background spectrum of the empty ATR setup. The instrument software will automatically subtract this from the sample spectrum to remove interferences from atmospheric CO₂ and water vapor.
-
Sample Application: Place a small amount (1-2 mg) of the solid this compound powder onto the center of the ATR crystal.
-
Apply Pressure: Lower the pressure arm until it makes firm and even contact with the sample. Consistent pressure is crucial for obtaining a high-quality, reproducible spectrum.
-
Data Acquisition: Initiate the sample scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is collected as an interferogram and then converted to a spectrum via a Fourier Transform.[3]
-
Data Processing: After acquisition, perform a baseline correction if necessary. Label the significant peaks with their wavenumber values.
Interpretation of the Spectrum
An authentic IR spectrum should be interpreted as follows:
-
Primary Confirmation: The most critical peak to identify is the strong, sharp absorption band between 1750-1770 cm⁻¹. Its presence is the primary evidence for the oxazolidinone ring.
-
Confirmation of Saturation: The presence of strong peaks in the 2850-2960 cm⁻¹ region confirms the aliphatic C-H bonds of the cyclopentane ring. The absence of peaks above 3000 cm⁻¹ confirms the lack of C=C or aromatic C-H bonds.
-
Fingerprint Region: The complex pattern of bands below 1500 cm⁻¹ constitutes the "fingerprint region." While individual peak assignment is difficult, this entire pattern is unique to the molecule and can be compared against a reference spectrum for definitive identification.[5]
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a molecule's exact molecular weight and providing structural clues through its fragmentation pattern.[6]
Predicted Mass Spectrum
Using a hard ionization technique like Electron Ionization (EI), we expect to see the molecular ion (M⁺˙) and several characteristic fragment ions. For accurate mass determination, a soft ionization technique like Electrospray Ionization (ESI) is preferred, which would primarily show the protonated molecule [M+H]⁺ or adducts like [M+Na]⁺.[7]
| Predicted m/z | Ion Formula | Description |
| 127.06 | [C₆H₉NO₂]⁺˙ | Molecular Ion (M⁺˙) |
| 83.07 | [C₅H₉N]⁺˙ | Loss of CO₂ (44 Da) from the molecular ion |
| 68.05 | [C₅H₆]⁺˙ | Loss of a neutral HNCO molecule (43 Da) |
| 55.05 | [C₄H₇]⁺ | Fragmentation of the cyclopentyl ring |
Causality Behind Predictions: The fragmentation of cyclic carbamates is often initiated by the loss of carbon dioxide, a stable neutral molecule.[8] This decarboxylation is a highly characteristic pathway. Subsequent fragmentation would likely involve cleavage of the cyclopentane ring, a process common to cyclic alkanes in mass spectrometry.[9]
Experimental Protocol: High-Resolution MS (HRMS) via ESI-QTOF
-
Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile. The solvent should be of high purity (LC-MS grade).
-
Instrument Calibration: Calibrate the mass spectrometer using a known reference standard across the desired mass range. Internal calibration (introducing the calibrant simultaneously with the sample) provides the highest accuracy by correcting for instrumental drift.[10]
-
Infusion: Introduce the sample solution into the ESI source at a constant, low flow rate (e.g., 5-10 µL/min) using a syringe pump.
-
Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. As the solvent evaporates, ions (e.g., [M+H]⁺) are formed and enter the mass analyzer.
-
Data Acquisition: Acquire the spectrum in positive ion mode. A time-of-flight (TOF) analyzer is ideal for achieving the high mass accuracy required for elemental composition determination.
-
Data Analysis: Determine the exact m/z of the most abundant ion (likely [M+H]⁺ at m/z 128.0706). Use the instrument's software to calculate the elemental composition based on this accurate mass. The result should match C₆H₁₀NO₂⁺ (for the protonated species) within a narrow error margin (e.g., < 5 ppm).
Visualization of Predicted Fragmentation
The following diagram illustrates a plausible fragmentation pathway under Electron Ionization (EI) conditions.
Figure 2: A plausible EI-MS fragmentation pathway for the title compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structure Elucidation
NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution.[11] It provides detailed information about the chemical environment, connectivity, and stereochemistry of each atom.
Predicted NMR Spectra
Predictions are based on a cis-fused ring system, which is a common stereochemical outcome in many synthetic routes.[12] The exact chemical shifts can be influenced by the solvent.
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration |
| H-N (Amide) | ~5.5 - 6.5 | Broad singlet (br s) | 1H |
| H-6a | ~4.2 - 4.5 | Multiplet (m) | 1H |
| H-3a | ~3.8 - 4.1 | Multiplet (m) | 1H |
| H-4, H-6 | ~1.8 - 2.2 | Multiplet (m) | 4H |
| H-5 | ~1.5 - 1.7 | Multiplet (m) | 2H |
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)
| Carbon Assignment | Predicted Chemical Shift (ppm) |
| C-2 (C=O) | ~158 - 162 |
| C-6a (CH-N) | ~60 - 65 |
| C-3a (CH-O) | ~75 - 80 |
| C-4, C-6 (CH₂) | ~30 - 35 |
| C-5 (CH₂) | ~22 - 26 |
Causality Behind Predictions:
-
¹H NMR: The bridgehead protons (H-3a and H-6a) are adjacent to heteroatoms (O and N, respectively) and are thus deshielded, appearing further downfield. The N-H proton signal is often broad and its chemical shift is highly dependent on concentration and solvent. The cyclopentane protons will overlap, creating complex multiplets.
-
¹³C NMR: The carbonyl carbon (C-2) is the most deshielded due to the double bond to oxygen and its attachment to two other heteroatoms, placing it around 159 ppm.[13][14] The bridgehead carbons (C-3a and C-6a) are deshielded by their attached heteroatoms. The remaining aliphatic carbons of the cyclopentane ring appear in the typical upfield region.
Experimental Protocol: Acquiring a Full NMR Data Set
-
Sample Preparation: Accurately weigh 10-15 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm).[15] Ensure the sample is fully dissolved; filter if any solid particles remain.[15]
-
Instrument Setup: Place the sample in the NMR spectrometer. The instrument will lock onto the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure the spectral width covers the expected range (e.g., 0-10 ppm) and that the acquisition time is sufficient (~2-3 seconds) for good resolution.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, a larger number of scans is required (several hundred to thousands), which can take from 20 minutes to several hours.[16]
-
2D NMR Acquisition (for full assignment):
-
COSY (Correlation Spectroscopy): This experiment reveals which protons are spin-spin coupled (typically through 2-3 bonds). It is essential for tracing the proton connectivity within the cyclopentane ring.[16]
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon it is directly attached to, allowing for unambiguous assignment of the carbon signals based on the more easily interpreted proton spectrum.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over 2-3 bonds. It is crucial for confirming the overall structure by connecting the bridgehead protons to the carbonyl carbon and linking different parts of the cyclopentane ring.
-
Interpretation and Structural Confirmation
The final structure is confirmed by assembling the pieces of the puzzle provided by the full NMR dataset.
Figure 3: Key predicted 2D NMR correlations for structure confirmation.
-
COSY: Will show correlations between H-3a ↔ H-4 protons and H-6a ↔ H-6 protons, establishing the connectivity around the fused junction.
-
HMBC: The key correlation for confirming the bicyclic structure will be from the bridgehead protons (H-3a and H-6a) to the carbonyl carbon (C-2). This definitively links the cyclopentane ring to the oxazolidinone ring.
Conclusion
The structural validation of this compound is a systematic process that relies on the synergistic application of multiple spectroscopic techniques. Infrared spectroscopy confirms the presence of the key carbamate functional group. High-resolution mass spectrometry validates the elemental composition and molecular weight. Finally, a comprehensive suite of 1D and 2D NMR experiments provides the unambiguous and definitive proof of the atomic connectivity and stereochemistry. By following the predictive models and experimental protocols outlined in this guide, researchers can confidently characterize this compound and proceed with its potential applications in chemical and pharmaceutical development.
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A Strategic Framework for Determining the Solubility of Hexahydro-2H-cyclopenta[d]oxazol-2-one
An In-Depth Technical Guide for Drug Development Professionals
Executive Summary
Hexahydro-2H-cyclopenta[d]oxazol-2-one is a bicyclic lactam-like scaffold with potential applications in medicinal chemistry, particularly in the development of novel therapeutics. A fundamental yet often publicly undocumented characteristic of any new chemical entity (NCE) is its solubility profile in common pharmaceutical solvents. This parameter is critical, influencing every stage of development from early screening and formulation to bioavailability and toxicological assessment.
This guide addresses the current knowledge gap regarding the solubility of this compound. In the absence of published experimental data, we present a comprehensive strategic framework for its determination. As a Senior Application Scientist, the perspective of this document is not to simply provide data, but to empower researchers with a robust, two-pronged methodology. We will first explore powerful theoretical and computational models—Hansen Solubility Parameters (HSP) and COSMO-RS—to predict a solubility profile efficiently. Subsequently, we will detail the gold-standard experimental protocols, primarily the equilibrium shake-flask method, required for empirical validation. This dual approach ensures a resource-efficient and scientifically rigorous characterization, enabling informed decision-making in the drug development pipeline.
Introduction: The Imperative of Solubility Profiling
The structure of this compound, featuring a rigid bicyclic system with a carbamate (oxazolidinone) moiety, suggests a molecule of moderate polarity with hydrogen bond accepting capabilities. Such scaffolds are valuable in medicinal chemistry for creating conformationally constrained analogues of bioactive molecules.[1]
Solubility is a cornerstone physicochemical property that dictates the developability of an active pharmaceutical ingredient (API). Poor aqueous solubility can lead to low and erratic oral bioavailability, while an understanding of solubility in organic solvents is crucial for synthesis, purification, and the design of advanced formulations like self-microemulsifying drug delivery systems (SMEDDS) or amorphous solid dispersions.[2] Therefore, establishing a reliable solubility profile is not merely a data-gathering exercise; it is a critical step in de-risking a development candidate.
Part I: Theoretical Solubility Prediction – A Priori Assessment
Before committing valuable resources and compound to extensive lab work, in-silico prediction methods offer a powerful, cost-effective strategy to screen a wide array of solvents and generate a ranked list of candidates. This predictive phase builds a strong theoretical foundation for a targeted and efficient experimental design.
Method 1: Hansen Solubility Parameters (HSP)
Principle of Causality: The HSP model is rooted in the thermodynamic principle that "like dissolves like." It deconstructs the total cohesive energy of a substance into three components: dispersion forces (δD), polar forces (δP), and hydrogen bonding forces (δH).[3][4] Two substances with a small "distance" between their respective HSP values are likely to be miscible. For drug development, HSP is a proven tool for predicting API-excipient compatibility, guiding solvent selection for formulation, and even understanding interactions with packaging materials.[4][5]
Application Workflow:
-
HSP Determination for the Solute: The HSP values for this compound would first be estimated using group contribution methods available in specialized software packages.
-
Solvent Database Comparison: These calculated values are then computationally compared against a database of known HSP values for common pharmaceutical solvents.
-
Relative Energy Difference (RED) Calculation: The HSP distance is normalized to generate a RED number. A RED < 1 suggests high affinity (likely soluble), 1 < RED < 1.5 indicates borderline affinity, and RED > 1.5 suggests low affinity (likely insoluble).
-
Outcome: The output is a ranked list of solvents, providing an immediate, rational basis for selecting a smaller, more relevant panel of solvents for experimental testing.
Method 2: Conductor-like Screening Model for Real Solvents (COSMO-RS)
Principle of Causality: COSMO-RS is a more fundamental, quantum chemistry-based method that predicts thermodynamic properties from first principles.[6][7] It calculates the chemical potential of a molecule in a liquid by evaluating the interactions of its surface polarity distribution (σ-profile) with the solvent.[6][8] This avoids the need for empirical group parameters, making it exceptionally powerful for novel molecules where such parameters may not exist. It is widely regarded as a superior tool for quantitatively predicting solubility and screening solvents in the pharmaceutical industry.[7][9]
Application Workflow:
-
Quantum Chemical Calculation: A quantum chemical calculation (typically using Density Functional Theory, DFT) is performed for an isolated molecule of this compound to determine its three-dimensional structure and surface charge distribution.
-
Solubility Prediction: The resulting data is processed by the COSMO-RS software, which uses statistical thermodynamics to calculate the solubility in a virtually unlimited list of solvents from its extensive database.
-
Outcome: COSMO-RS provides a quantitative prediction of solubility (e.g., in log(x) where x is the mole fraction) at different temperatures, offering a more refined and accurate forecast than HSP alone.
Part II: Experimental Determination of Solubility – The Definitive Protocol
Theoretical predictions, while invaluable for guidance, must be confirmed by empirical data. The following section details the gold-standard methodology for determining thermodynamic equilibrium solubility, ensuring the data generated is reliable, reproducible, and suitable for regulatory submission.
Prerequisites and Self-Validating System
To ensure trustworthiness, the experimental system must incorporate several checks:
-
Purity of Materials: Both the solute (this compound) and all solvents must be of high purity (e.g., ≥98% for the solute, HPLC grade for solvents) to avoid erroneous results.[10]
-
Temperature Control: Solubility is highly temperature-dependent. All experiments must be conducted in a thermostatically controlled environment (e.g., incubator shaker at 25°C and/or 37°C).[10]
-
Confirmation of Equilibrium: The system is only self-validating if equilibrium is truly reached. This is confirmed by taking measurements at multiple time points (e.g., 24, 48, and 72 hours) until the concentration of the solute in solution remains constant.
-
Solid-State Analysis: Post-experiment analysis of the excess solid using techniques like XRPD or DSC is crucial to ensure the material has not changed its physical form (e.g., converted to a solvate or a different polymorph).
The Gold Standard: Equilibrium Shake-Flask Method
This method remains the most reliable for determining the thermodynamic equilibrium solubility of a compound.[10][11]
Detailed Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid this compound to a known volume of the selected solvent in a sealed vial. The excess solid is critical to ensure a saturated solution is formed.
-
Equilibration: Place the vials in an incubator shaker set to a constant temperature (e.g., 25°C). Agitate the samples for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, allow the vials to stand undisturbed to let the excess solid settle. Carefully withdraw a sample of the supernatant using a syringe and pass it through a chemically inert, low-binding filter (e.g., 0.22 µm PTFE) to remove all undissolved particles.
-
Sample Dilution: Immediately dilute the clear filtrate with a suitable solvent (the mobile phase is often ideal) to prevent precipitation and bring the concentration within the linear range of the analytical method.
-
Quantification: Analyze the concentration of the diluted sample using a validated, stability-indicating analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS). The concentration is determined against a calibration curve prepared with known standards.
Caption: Workflow for the Equilibrium Shake-Flask Solubility Method.
High-Throughput Screening (HTS) Method
For early discovery phases where compound availability is limited, a miniaturized HTS approach can provide rapid kinetic solubility data.
Brief Protocol:
-
A small volume of a concentrated stock solution of the compound in dimethyl sulfoxide (DMSO) is added to an array of aqueous buffers or solvents in a 96-well filter plate.[11]
-
The plate is shaken for a shorter period (e.g., 1-4 hours).
-
The solution is filtered via vacuum into a collection plate.
-
The concentration in the filtrate is then rapidly determined, often by UV-Vis spectroscopy using a plate reader.[11]
This method measures kinetic solubility, which can be influenced by the precipitation rate and may not represent true thermodynamic equilibrium. However, it is highly valuable for ranking compounds and identifying major solubility liabilities early on.
Caption: High-Throughput Kinetic Solubility Assessment Workflow.
Part III: Data Interpretation and Application
Data Presentation
All generated data should be compiled into a clear, structured format to facilitate analysis and comparison.
| Solvent | Solvent Type | Polarity Index | Predicted Rank (HSP/COSMO-RS) | Experimental Solubility (mg/mL at 25°C) | Notes |
| Water | Polar Protic | 10.2 | e.g., Low | [Experimental Value] | Baseline for aqueous solubility |
| Ethanol | Polar Protic | 5.2 | e.g., High | [Experimental Value] | Common co-solvent |
| Acetone | Polar Aprotic | 5.1 | e.g., High | [Experimental Value] | |
| Dichloromethane | Polar Aprotic | 3.1 | e.g., Medium | [Experimental Value] | Common processing solvent |
| Ethyl Acetate | Polar Aprotic | 4.4 | e.g., Medium | [Experimental Value] | |
| Toluene | Nonpolar | 2.4 | e.g., Low | [Experimental Value] | |
| n-Heptane | Nonpolar | 0.1 | e.g., Very Low | [Experimental Value] | Anti-solvent potential |
Analysis and Implications
The experimental data should be analyzed to establish structure-solubility relationships. Correlate the measured solubility with solvent properties like polarity, dielectric constant, and hydrogen bonding capacity. A high solubility in ethanol but low solubility in heptane, for instance, would confirm the polar nature of the molecule.
The resulting solubility profile directly informs critical development decisions:
-
Aqueous Solubility: A value below 10 µg/mL may classify the compound as poorly soluble, necessitating enabling formulation technologies (e.g., particle size reduction, amorphous dispersions) for oral delivery.
-
Organic Solubility: High solubility in volatile organic solvents like acetone or ethyl acetate is advantageous for purification and processing, while miscibility in pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol) is key for developing liquid formulations.
Safety and Handling
As this compound is a novel research compound, specific safety data is not widely available.[12] Standard laboratory precautions should be strictly followed. This includes handling the compound in a well-ventilated area or fume hood, wearing appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat.[13] Avoid inhalation of dust or contact with skin and eyes.[12] A material-specific Safety Data Sheet (SDS) should be consulted if available from the supplier.
Conclusion
Determining the solubility of a novel compound like this compound is a foundational step in its journey from discovery to a potential therapeutic. This guide provides a robust, scientifically-grounded framework for this task. By initiating with powerful predictive models like Hansen Solubility Parameters and COSMO-RS, researchers can intelligently design a focused experimental plan. Following this with rigorous execution of the gold-standard shake-flask method ensures the generation of high-quality, reliable data. This integrated strategy of prediction and validation is the most efficient and effective path to fully characterizing the solubility profile, thereby enabling data-driven decisions and accelerating the entire drug development process.
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A Technical Guide to the Thermal Stability and Decomposition of Hexahydro-2H-cyclopenta[d]oxazol-2-one
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Division
Abstract
This technical guide provides a comprehensive overview of the anticipated thermal stability and decomposition pathways of hexahydro-2H-cyclopenta[d]oxazol-2-one, a bicyclic oxazolidinone of interest in pharmaceutical development. In the absence of direct experimental data for this specific molecule, this document synthesizes information from analogous structures, primarily focusing on the well-documented thermal behavior of 2-oxazolidinones and cyclic carbamates. The guide details the theoretical underpinnings of its thermal degradation, outlines robust experimental protocols for its analysis, and provides predictive insights into its decomposition profile. This document is intended to serve as a foundational resource for researchers undertaking the physicochemical characterization of this and related N,O-heterocyclic compounds, emphasizing the principles of scientific integrity and causality in experimental design.
Introduction: The Criticality of Thermal Stability in Drug Development
The thermal stability of an active pharmaceutical ingredient (API) is a cornerstone of its developability profile. It dictates manufacturing processes, formulation strategies, storage conditions, and ultimately, the safety and efficacy of the final drug product. For novel molecular entities such as this compound, a thorough understanding of its response to thermal stress is imperative. The oxazolidinone ring system is a privileged scaffold in medicinal chemistry, most notably recognized in the antibiotic linezolid. The fusion of a cyclopentane ring to this core introduces conformational constraints and potential alterations in reactivity and stability that warrant detailed investigation.
This guide will explore the predicted thermal behavior of this compound, focusing on the likely decomposition mechanisms and the analytical techniques essential for their elucidation.
Predicted Thermal Decomposition Pathways
The thermal degradation of this compound is anticipated to be governed by the chemistry of its 2-oxazolidinone core. Studies on simpler 2-oxazolidinones have demonstrated that a primary decomposition route is decarboxylation , the loss of carbon dioxide, to yield an ethylenimine intermediate.[1] This process can be autocatalytic, with the basic ethylenimine product catalyzing further decomposition.[1]
For this compound, two primary decomposition pathways are postulated:
-
Pathway A: Decarboxylation to form a Bicyclic Aziridine: This is the most probable initial step, involving the elimination of CO2 to form the strained bicyclic aziridine, hexahydro-2H-cyclopenta[b]azirine. This intermediate would likely be highly reactive and prone to subsequent polymerization or rearrangement.
-
Pathway B: Ring-Opening to Isocyanate: An alternative pathway, common in the pyrolysis of carbamates, involves the cleavage of the C-O bond to form an isocyanate intermediate. In this case, it would lead to the formation of 2-(isocyanatomethyl)cyclopentanol. This intermediate could then undergo further reactions, such as hydrolysis in the presence of water or polymerization.
The following diagram illustrates these predicted primary decomposition pathways.
Caption: Predicted primary thermal decomposition pathways of this compound.
Experimental Methodologies for Thermal Analysis
A multi-faceted approach employing several analytical techniques is essential for a comprehensive understanding of the thermal stability and decomposition of this compound.
Thermogravimetric Analysis (TGA)
Principle: TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. It is the primary technique for determining the onset temperature of decomposition and quantifying mass loss events.
Step-by-Step Protocol:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature according to the manufacturer's specifications.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a clean, tared TGA pan (typically aluminum or platinum).
-
Atmosphere: Purge the furnace with a high-purity inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.
-
Temperature Program:
-
Equilibrate the sample at a starting temperature of 30 °C.
-
Ramp the temperature at a linear heating rate (e.g., 10 °C/min) to a final temperature sufficient to ensure complete decomposition (e.g., 500 °C).
-
-
Data Analysis:
-
Plot the mass change (%) as a function of temperature.
-
Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline tangent and the tangent of the decomposition step.
-
Quantify the percentage of mass loss for each decomposition step.
-
Caption: A streamlined workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It provides information on thermal transitions such as melting, crystallization, and decomposition, including the enthalpy changes associated with these events.
Step-by-Step Protocol:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. Prepare an empty, sealed pan as a reference.
-
Atmosphere: Maintain an inert atmosphere (e.g., nitrogen) with a constant purge rate (e.g., 20-50 mL/min).
-
Temperature Program:
-
Equilibrate the sample and reference at a starting temperature of 30 °C.
-
Ramp the temperature at a linear heating rate (e.g., 10 °C/min) to a temperature beyond the final decomposition event observed in TGA.
-
-
Data Analysis:
-
Plot the heat flow (mW) as a function of temperature.
-
Identify endothermic (e.g., melting) and exothermic (e.g., decomposition) events.
-
Determine the peak temperatures and enthalpies (ΔH) for each transition.
-
Caption: A streamlined workflow for Differential Scanning Calorimetry (DSC).
Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)
Principle: Py-GC-MS is a powerful technique for identifying the volatile and semi-volatile products of thermal decomposition. A sample is rapidly heated to a high temperature (pyrolyzed), and the resulting fragments are separated by gas chromatography and identified by mass spectrometry.
Step-by-Step Protocol:
-
Sample Preparation: Place a small amount (typically < 1 mg) of this compound into a pyrolysis sample holder.
-
Pyrolysis: Rapidly heat the sample to a predetermined temperature (e.g., the decomposition temperature determined by TGA) in an inert atmosphere.
-
GC Separation: The pyrolysis products are swept into a gas chromatograph and separated on an appropriate capillary column.
-
MS Detection: The separated components are introduced into a mass spectrometer for identification based on their mass spectra.
-
Data Analysis: Compare the obtained mass spectra with spectral libraries to identify the decomposition products.
Predicted Thermal Profile and Data Interpretation
Based on the analysis of structurally related compounds, the following thermal profile for this compound is anticipated.
Table 1: Predicted Thermal Analysis Data for this compound
| Parameter | Predicted Value/Observation | Analytical Technique | Significance |
| Melting Point (Tm) | ~100-150 °C | DSC | Provides information on purity and crystalline form. A sharp endotherm is expected. |
| Onset of Decomposition (Tonset) | > 200 °C | TGA | Indicates the temperature at which significant mass loss begins. |
| Mass Loss | ~50% (corresponding to loss of CO2) | TGA | A significant initial mass loss would support the decarboxylation pathway. |
| Decomposition Enthalpy (ΔHd) | Exothermic | DSC | The decomposition of many heterocyclic compounds is exothermic. |
| Primary Decomposition Products | CO2, bicyclic aziridine, cyclopentyl isocyanate derivatives | Py-GC-MS | Identification of these products would confirm the proposed decomposition pathways. |
Conclusion: A Framework for Characterization
This technical guide provides a predictive framework for understanding the thermal stability and decomposition of this compound. While direct experimental data is not yet available, the principles derived from the study of analogous 2-oxazolidinones and cyclic carbamates offer a robust starting point for its characterization. The primary anticipated decomposition pathway is decarboxylation to form a reactive bicyclic aziridine intermediate.
The successful development of any pharmaceutical candidate relies on a thorough and rigorous physicochemical characterization. The experimental protocols detailed herein for TGA, DSC, and Py-GC-MS provide a comprehensive and self-validating system for elucidating the thermal properties of this compound. The insights gained from such studies are critical for guiding formulation development, establishing appropriate storage conditions, and ensuring the overall safety and quality of the potential therapeutic agent.
References
-
Oda, R., Miyanoki, M., & Okano, M. (1962). Studies of 2-Oxazolidinones. III. Kinetics of the Pyrolytic Decarboxylation of 2-Oxazolidinones. Bulletin of the Chemical Society of Japan, 35(11), 1910-1915. [Link]
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Unlocking the Therapeutic Potential of Hexahydro-2H-cyclopenta[d]oxazol-2-one: A Technical Guide for Drug Discovery Professionals
Abstract
The oxazolidinone core is a privileged scaffold in modern medicinal chemistry, most notably exemplified by the antibacterial agent linezolid. This technical guide delves into the untapped potential of a specific bicyclic analogue, hexahydro-2H-cyclopenta[d]oxazol-2-one. While direct biological data on this compound is nascent, its structural features suggest a strong likelihood of significant activity, primarily in the realms of antibacterial and anticonvulsant therapeutics. This document provides a comprehensive overview of a proposed synthetic route, the critical importance of its stereochemistry, and detailed experimental protocols for the systematic evaluation of its potential biological activities. We will explore the established mechanisms of action of related oxazolidinones to provide a rational basis for future research and development efforts. This guide is intended to serve as a foundational resource for researchers, scientists, and drug development professionals seeking to explore this promising chemical entity.
Introduction: The Promise of a Fused Oxazolidinone Scaffold
The 2-oxazolidinone ring system is a cornerstone of contemporary drug discovery, demonstrating a remarkable versatility in biological targeting. The clinical success of linezolid, an antibiotic effective against multi-drug resistant Gram-positive bacteria, has spurred extensive research into this chemical class.[1] Beyond their antibacterial prowess, certain oxazolidinone derivatives have exhibited potent anticonvulsant properties, highlighting the scaffold's capacity for diverse pharmacological modulation.[2]
This guide focuses on a specific, conformationally constrained analogue: This compound . The fusion of a cyclopentane ring to the oxazolidinone core is anticipated to impart unique physicochemical properties, potentially leading to enhanced potency, selectivity, and an improved pharmacokinetic profile compared to more flexible, monocyclic derivatives. The rigid bicyclic structure can optimize interactions with biological targets and may reduce off-target effects.
This document will provide a detailed roadmap for the investigation of this compound, from its chemical synthesis to its biological evaluation. We will first propose a stereoselective synthetic pathway, then delve into the two most probable biological activities—antibacterial and anticonvulsant—providing detailed, state-of-the-art protocols for their assessment.
Synthesis and Stereochemistry: A Proposed Pathway
A stereochemically defined synthesis is paramount, as the biological activity of chiral molecules is often enantiomer-dependent. For this compound, the cis-fused diastereomer is the logical synthetic target, arising from the cyclization of cis-2-amino-1-cyclopentanol.
Proposed Synthetic Route
The proposed synthesis is a straightforward, two-step process commencing with the commercially available cis-2-amino-1-cyclopentanol.
Step 1: Synthesis of cis-2-amino-1-cyclopentanol
While commercially available, the synthesis of the key precursor, cis-2-amino-1-cyclopentanol, can be achieved through various established methods, often starting from cyclopentene oxide or through the reduction of 2-aminocyclopentanone. One common approach involves the opening of cyclopentene oxide with an amine source, followed by separation of the cis and trans isomers.[3][4][5][6]
Step 2: Cyclization to form the Oxazolidinone Ring
The crucial cyclization step can be accomplished by reacting cis-2-amino-1-cyclopentanol with a phosgene equivalent. Due to the high toxicity of phosgene gas, safer alternatives such as diphosgene, triphosgene, or 1,1'-carbonyldiimidazole (CDI) are strongly recommended.[7] The reaction with CDI is often preferred due to its milder reaction conditions and the formation of non-toxic byproducts.
Stereochemical Considerations and Enantiomeric Separation
The synthesis starting from racemic cis-2-amino-1-cyclopentanol will yield a racemic mixture of the final product. Given the stereospecific nature of many biological interactions, it is crucial to separate these enantiomers for individual biological evaluation.
Protocol for Chiral HPLC Separation:
High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the most effective method for resolving the enantiomers of this compound.[8][9][10][11]
-
Column Selection: Polysaccharide-based CSPs, such as those derived from amylose or cellulose (e.g., Chiralpak® series), are excellent starting points for screening.[11]
-
Mobile Phase Screening: A systematic screening of mobile phases should be conducted.
-
Normal Phase: Heptane/Isopropanol or Heptane/Ethanol mixtures.
-
Polar Organic Mode: Methanol, Ethanol, or Acetonitrile.
-
Reversed Phase: Acetonitrile/Water or Methanol/Water with a suitable buffer.
-
-
Optimization: Once initial separation is achieved, optimize the mobile phase composition, flow rate, and column temperature to maximize resolution.
-
Detection: UV detection at a wavelength where the oxazolidinone chromophore absorbs (typically around 210-230 nm).
Potential Biological Activity I: Antibacterial
The most well-established biological activity of the oxazolidinone class is their antibacterial effect, particularly against Gram-positive pathogens.[1]
Mechanism of Action: Inhibition of Bacterial Protein Synthesis
Oxazolidinones exert their bacteriostatic effect by inhibiting the initiation of protein synthesis. They bind to the 50S ribosomal subunit at the peptidyl transferase center (PTC), preventing the formation of the initiation complex between the ribosome, mRNA, and initiator tRNA.[12][13][14][15][16] This mechanism is distinct from other classes of protein synthesis inhibitors, which often target the elongation phase.
Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
The in vitro antibacterial activity of this compound should be quantified by determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant bacterial strains. The broth microdilution method, as standardized by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard.[17][18][19][20][21]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial strains (e.g., Staphylococcus aureus, Enterococcus faecalis, Streptococcus pneumoniae)
-
Test compound stock solution (in a suitable solvent like DMSO)
-
Positive control antibiotic (e.g., Linezolid)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum: Culture the bacterial strains overnight in CAMHB. Dilute the culture to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
Serial Dilution of Test Compound: Perform a two-fold serial dilution of the test compound in CAMHB directly in the 96-well plate.
-
Inoculation: Inoculate each well with the prepared bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Data Presentation:
| Compound | S. aureus (ATCC 29213) MIC (µg/mL) | E. faecalis (ATCC 29212) MIC (µg/mL) | S. pneumoniae (ATCC 49619) MIC (µg/mL) |
| This compound (Enantiomer 1) | |||
| This compound (Enantiomer 2) | |||
| Linezolid (Control) |
Potential Biological Activity II: Anticonvulsant
Several oxazolidinone derivatives have demonstrated promising anticonvulsant activity in preclinical models.[2] The rigid structure of this compound may enhance its interaction with neuronal targets.
Potential Mechanisms of Action: Modulation of Neuronal Excitability
The anticonvulsant effects of oxazolidinones are likely multifactorial, involving the modulation of both inhibitory and excitatory neurotransmission. Potential mechanisms include:
-
Enhancement of GABAergic Inhibition: Positive allosteric modulation of GABA-A receptors, increasing the inhibitory effects of GABA.[22][23][24][25][26]
-
Attenuation of Glutamatergic Excitation: Antagonism of NMDA receptors, reducing excessive neuronal excitation.[27][28][29][30]
Experimental Protocol: In Vitro Anticonvulsant Screening in Hippocampal Slices
Organotypic hippocampal slice cultures provide an excellent in vitro model to study epileptiform activity and to screen for anticonvulsant compounds.[2][31][32][33][34][35][36]
Materials:
-
Hippocampal slices from rodents
-
Artificial cerebrospinal fluid (aCSF)
-
Multi-electrode array (MEA) or patch-clamp electrophysiology setup
-
Convulsant agents (e.g., 4-aminopyridine, bicuculline, or high potassium aCSF)
-
Test compound
-
Positive control anticonvulsant (e.g., diazepam)
Procedure:
-
Slice Preparation: Prepare acute or organotypic hippocampal slices from rodent brains.
-
Induction of Epileptiform Activity: Perfuse the slices with aCSF containing a convulsant agent to induce epileptiform discharges (interictal-like spikes and seizure-like events).
-
Baseline Recording: Record baseline epileptiform activity using MEA or patch-clamp techniques.
-
Compound Application: Bath-apply the test compound at various concentrations.
-
Post-application Recording: Record the neuronal activity in the presence of the compound.
-
Data Analysis: Analyze the frequency, amplitude, and duration of epileptiform events before and after compound application.
Data Presentation:
| Concentration (µM) | Change in Interictal Spike Frequency (%) | Change in Seizure-like Event Duration (%) |
| Vehicle Control | ||
| 1 | ||
| 10 | ||
| 100 | ||
| Positive Control |
Conclusion and Future Directions
This compound represents a compelling, yet underexplored, chemical entity with significant therapeutic potential. Its rigid, bicyclic structure is a promising feature for the development of novel antibacterial and anticonvulsant agents. This guide has outlined a rational synthetic approach and provided detailed, validated protocols for the systematic investigation of its biological activities.
Future research should focus on the stereoselective synthesis of the individual enantiomers and their comprehensive biological evaluation. Structure-activity relationship (SAR) studies, through the synthesis and testing of derivatives with substituents on the cyclopentane ring, will be crucial for optimizing potency and selectivity. Furthermore, in vivo studies in relevant animal models of infection and epilepsy will be necessary to validate the therapeutic potential of this promising scaffold. The data generated from the protocols outlined herein will provide a solid foundation for advancing this compound and its analogues through the drug discovery and development pipeline.
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- Patch testing for the diagnosis of anticonvulsant hypersensitivity syndrome: a systematic review. (2008).
- Modulation of N-methyl-D-aspartate receptors by hydroxyl radicals in rat cortical neurons in vitro. (1996). The Journal of Physiology, 497 ( Pt 3), 749-758.
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- Current Updates on Oxazolidinone and Its Significance. (2014). Journal of Clinical and Diagnostic Research, 8(8), ME01-ME04.
- NMDA Receptor Coagonist Occupancy is Altered by Light Stimulus Contrast. (2012). Investigative Ophthalmology & Visual Science, 53(14), 4995.
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Methodological & Application
Application Note & Protocols: Enantioselective Synthesis of Hexahydro-2H-cyclopenta[d]oxazol-2-one
Abstract
This document provides a comprehensive guide for the enantioselective synthesis of hexahydro-2H-cyclopenta[d]oxazol-2-one, a valuable chiral building block in medicinal chemistry and drug development. The synthetic strategy is centered on a robust and highly stereoselective two-step sequence. The core of this approach is the Sharpless Asymmetric Aminohydroxylation (AA) of cyclopentene to generate a key intermediate, a chiral N-protected cis-1-amino-2-cyclopentanol. This is followed by an efficient intramolecular cyclization to yield the target bicyclic oxazolidinone. This application note details the scientific rationale, step-by-step protocols, and expected outcomes, providing researchers with a reliable methodology for accessing this important chiral scaffold.
Introduction: The Significance of a Chiral Fused Oxazolidinone
The this compound scaffold represents a conformationally constrained bicyclic system incorporating a chiral 1,2-amino alcohol moiety. Such structures are of significant interest in drug discovery as they can serve as rigid scaffolds to orient pharmacophoric groups in a precise three-dimensional arrangement, enhancing binding affinity and selectivity for biological targets. The oxazolidinone ring itself is a privileged structure found in several classes of antibiotics (e.g., Linezolid). The enantioselective synthesis of this specific cyclopentane-fused variant provides a versatile starting material for the development of novel therapeutics, including protease inhibitors, antiviral agents, and modulators of protein-protein interactions.
The synthetic challenge lies in the stereocontrolled installation of the cis-amino and hydroxyl groups on the cyclopentane ring. The methodology presented herein leverages the power of asymmetric catalysis to address this challenge directly and efficiently.
Synthetic Strategy Overview
Our synthetic approach is a two-stage process designed for efficiency, high stereochemical control, and scalability.
-
Stage 1: Sharpless Asymmetric Aminohydroxylation (AA). This key step transforms readily available, achiral cyclopentene into a highly enantioenriched N-protected cis-2-aminocyclopentanol. The reaction uses a catalytic amount of osmium tetroxide and a chiral ligand to direct the syn-addition of the amino and hydroxyl groups across the double bond.[1][2] The choice of chiral ligand—derived from dihydroquinine (DHQ) or dihydroquinidine (DHQD)—determines which enantiomer of the product is formed.[3]
-
Stage 2: Intramolecular Cyclization. The synthesized amino alcohol is then cyclized to form the bicyclic oxazolidinone ring. This is achieved by reacting the amino and hydroxyl groups with a carbonylating agent, such as carbonyldiimidazole (CDI) or triphosgene. This reaction is typically high-yielding and proceeds without compromising the stereochemical integrity of the chiral centers established in the first stage.
The overall synthetic pathway is depicted below.
Figure 1: Overall two-step enantioselective synthesis of the target molecule.
In-Depth Mechanistic Insights: The Sharpless Asymmetric Aminohydroxylation
The success of this synthesis hinges on the asymmetric aminohydroxylation (AA) reaction. This reaction proceeds via a catalytic cycle involving an osmium(VIII) imido species.[1][2]
Catalytic Cycle:
-
Active Catalyst Formation: The osmium tetroxide (or its precursor, K₂OsO₂(OH)₄) reacts with the nitrogen source (e.g., an N-chloroamide) in the presence of the chiral ligand to form a chiral osmium(VIII) imido complex.
-
[3+2] Cycloaddition: This complex undergoes a concerted [3+2]-cycloaddition with the alkene (cyclopentene), forming an osmaazaglycolate intermediate. The chiral ligand creates a sterically defined pocket that forces the alkene to approach from a specific face, thus establishing the stereochemistry.
-
Hydrolysis & Product Release: The intermediate is hydrolyzed to release the desired syn-amino alcohol product.
-
Catalyst Regeneration: The resulting osmium(VI) species is re-oxidized by the stoichiometric oxidant (the N-chloroamide) back to the active osmium(VIII) imido complex, completing the catalytic cycle.
Figure 2: Simplified catalytic cycle for the Sharpless Asymmetric Aminohydroxylation.
Experimental Protocols
Safety Precaution: Osmium tetroxide and its derivatives are highly toxic and volatile. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Protocol 1: Synthesis of N-((1R,2S)-2-hydroxycyclopentyl)acetamide
This protocol is adapted from established procedures for Sharpless Asymmetric Aminohydroxylation.[3][4]
Materials:
-
Cyclopentene (freshly distilled)
-
N-chloro-N-sodio-acetamide (prepared fresh or use a stable source like Chloramine-T with acetamide)
-
Potassium osmate(VI) dihydrate (K₂OsO₂(OH)₄)
-
(DHQ)₂PHAL (hydroquinine 1,4-phthalazinediyl diether)
-
Potassium carbonate (K₂CO₃), anhydrous
-
tert-Butanol (t-BuOH)
-
Water (deionized)
-
Sodium sulfite (Na₂SO₃)
-
Ethyl acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add t-BuOH (50 mL) and water (50 mL). Stir vigorously and cool the mixture to 0 °C in an ice bath.
-
Add potassium carbonate (1.5 g, 10.8 mmol), N-chloro-N-sodio-acetamide (1.2 g, 10.2 mmol), and (DHQ)₂PHAL (0.080 g, 0.10 mmol). Stir the mixture until most solids have dissolved, forming a clear or slightly hazy solution.
-
In a separate small vial, dissolve potassium osmate(VI) dihydrate (0.015 g, 0.04 mmol) in 1 mL of water. Add this solution to the reaction mixture. The solution should turn a greenish-yellow color.
-
Add cyclopentene (0.5 g, 7.3 mmol) to the reaction mixture in one portion.
-
Seal the flask and stir vigorously at 0 °C. Monitor the reaction progress by TLC (e.g., 10% MeOH in CH₂Cl₂). The reaction is typically complete within 6-12 hours.
-
Once the starting material is consumed, quench the reaction by adding sodium sulfite (2.0 g) and allow the mixture to stir for 1 hour at room temperature. The color should fade to light yellow or colorless.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: gradient of 2% to 10% methanol in dichloromethane) to afford N-((1R,2S)-2-hydroxycyclopentyl)acetamide as a white solid.
Protocol 2: Synthesis of (3aR,6aS)-Hexahydro-2H-cyclopenta[d]oxazol-2-one
This protocol employs carbonyldiimidazole (CDI) as a safe and effective cyclizing agent.[5]
Materials:
-
N-((1R,2S)-2-hydroxycyclopentyl)acetamide
-
Carbonyldiimidazole (CDI)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Hydrochloric acid (1 M HCl)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Magnesium sulfate (MgSO₄), anhydrous
-
Silica gel for column chromatography
Procedure:
-
Dissolve the N-((1R,2S)-2-hydroxycyclopentyl)acetamide (1.0 g, 6.3 mmol) in anhydrous dichloromethane (30 mL) in a round-bottom flask under a nitrogen atmosphere.
-
Add carbonyldiimidazole (1.2 g, 7.4 mmol, 1.15 equiv) in one portion at room temperature.
-
Stir the reaction mixture at room temperature. Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours. Note: The initial product is an N-acyl oxazolidinone, which will be hydrolyzed in the next step. For simplicity, we proceed directly to hydrolysis.
-
Work-up (Hydrolysis of Acetyl Group): Add 1 M HCl (20 mL) to the reaction mixture and stir vigorously for 1-2 hours to hydrolyze the acetyl group.
-
Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (30 mL) and brine (30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: gradient of 30% to 60% ethyl acetate in hexanes) to yield (3aR,6aS)-hexahydro-2H-cyclopenta[d]oxazol-2-one as a white crystalline solid.
Data and Expected Results
The following table summarizes typical results reported in the literature for analogous transformations. Actual yields and enantioselectivities may vary based on substrate purity, reaction scale, and precise conditions.
| Step | Transformation | Typical Yield | Typical Enantiomeric Excess (ee) | Analytical Method for ee |
| 1 | Cyclopentene → Amino Alcohol | 75-90% | >98% | Chiral HPLC/GC |
| 2 | Amino Alcohol → Oxazolidinone | 85-95% | >98% (no erosion) | Chiral HPLC/GC |
Conclusion
The described two-step synthetic sequence provides a reliable and highly enantioselective route to this compound. The Sharpless Asymmetric Aminohydroxylation serves as the cornerstone of this strategy, efficiently establishing the required cis-1,2-amino alcohol stereochemistry with excellent control. The subsequent cyclization is a robust transformation that furnishes the final product in high yield. This protocol offers a practical and scalable method for researchers and drug development professionals to access a valuable chiral building block for the synthesis of complex, biologically active molecules.
References
- Luna, A., Astorga, C., Fülöp, F., & Gotor, V. (1998). Enzymatic resolution of (±)-cis-2-aminocyclopentanol and (±)-cis-2-aminocyclohexanol. Tetrahedron: Asymmetry, 9(24), 4483-4487.
- BenchChem. (2025). Application Notes and Protocols for the Large-Scale Synthesis of Chiral Alcohols using (1S,2S)-2-(Benzylamino)cyclopentanol.
- Oestreich, M. (2014). Asymmetric synthesis of cis-aminocyclopentenols, building blocks for medicinal chemistry. The Journal of Organic Chemistry, 79(3), 1511-1515.
- O'Brien, P. (1999). Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis.
-
Organic Chemistry Portal. Sharpless Aminohydroxylation (Oxyamination). Retrieved from [Link]
-
Wikipedia. Sharpless oxyamination. Retrieved from [Link]
- Sussex Drug Discovery Centre. (2016).
- Knowles, R. R., et al. (2015). Concerted Proton-Coupled Electron Transfer in the Generational of a Nucleophilic Amidyl Radical. Journal of the American Chemical Society, 137(42), 13492-13495.
- Bodkin, J. A., & McLeod, M. D. (2002). Application of asymmetric Sharpless aminohydroxylation in total synthesis of natural products and some synthetic complex bio-active molecules. RSC Advances.
- Martínez, A., et al. (2012). Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Molecules, 17(12), 14785-14795.
-
Organic Chemistry Portal. Oxazolidinone synthesis. Retrieved from [Link]
- Chen, J., et al. (2022). Biosynthesis of Chiral Amino Alcohols via an Engineered Amine Dehydrogenase in E. coli. Frontiers in Bioengineering and Biotechnology, 9, 808927.
- Ko, S. Y. (2006). Enantioselective synthesis of cyclic amino alcohols: Cis-1-amino-2-indanol. Organic Syntheses, 83, 94.
- Wang, J., et al. (2021). Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration.
- Al-Zaydi, K. M. (2013). Facile One-Pot Synthesis of Novel Hexahydro-2-quinolinecarboxylic Acids under Solvent-Free Reaction Conditions. International Journal of Organic Chemistry, 3(1), 6-10.
- Kotha, S., & Khedkar, P. (2005). Synthesis of Annulated Oxazolidinones as Potential Precursors of Cyclic cis-β-Amino Alcohols. Synlett, 2005(18), 2799-2802.
- Ghosh, A. K., & Fidanze, S. (1997). Strategies for Accessing cis-1-Amino-2-Indanol. Molecules, 26(12), 3144.
- Reddy, J. M., et al. (2007). Synthesis of 1,2‐cis fused furanoside bicyclic oxazolidinones from...
Sources
- 1. Sharpless Aminohydroxylation (Oxyamination) [organic-chemistry.org]
- 2. Sharpless oxyamination - Wikipedia [en.wikipedia.org]
- 3. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 4. Sharpless Asymmetric Aminohydroxylation: Scope, Limitations, and Use in Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Oxazolidinone synthesis [organic-chemistry.org]
Application Note: High Diastereoselectivity in Asymmetric Aldol Reactions Utilizing a Cyclopentyl-Fused Chiral Auxiliary
Abstract
This technical guide provides a detailed protocol for conducting asymmetric aldol reactions using the chiral auxiliary, (3aR,6aS)-hexahydro-2H-cyclopenta[d]oxazol-2-one. This auxiliary, a derivative of the well-established Evans oxazolidinones, offers a rigid bicyclic structure that enhances facial selectivity in enolate reactions, leading to high levels of diastereocontrol in the formation of β-hydroxy carbonyl compounds. We will delineate a step-by-step methodology based on the highly reliable titanium enolate protocol, explain the mechanistic basis for the observed stereoselectivity, and present expected outcomes. This guide is intended for researchers in organic synthesis, medicinal chemistry, and drug development seeking to construct complex chiral molecules with precision.
Introduction: The Power of Chiral Auxiliaries in Aldol Reactions
The aldol reaction is a cornerstone of carbon-carbon bond formation in organic synthesis. The development of asymmetric variants has been crucial for the synthesis of enantiomerically pure natural products and pharmaceuticals.[1] One of the most robust and predictable methods for controlling stereochemistry in the aldold reaction is the use of a chiral auxiliary.[1] A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired transformation, the auxiliary is cleaved and can ideally be recovered for reuse.
The oxazolidinone auxiliaries, pioneered by David A. Evans, are among the most successful and widely used. These auxiliaries function by enabling the formation of a geometrically defined (Z)-enolate, which then reacts with an electrophile (an aldehyde in this case) through a highly organized, chair-like six-membered transition state. The steric bulk of the substituent on the oxazolidinone directs the approach of the aldehyde, effectively shielding one face of the enolate and ensuring a highly diastereoselective transformation. The (3aR,6aS)-hexahydro-2H-cyclopenta[d]oxazol-2-one auxiliary leverages these principles within a fused-ring system, providing a well-defined steric environment to guide the reaction.
Mechanism of Stereocontrol
The high diastereoselectivity of this protocol is a direct result of a well-ordered transition state. The key steps are:
-
N-Acylation: The chiral auxiliary is first acylated with a carboxylic acid derivative (e.g., propionyl chloride or anhydride) to form the N-acyl imide. This imide is the substrate for enolization.
-
Chelated Enolate Formation: The addition of a Lewis acid, such as Titanium(IV) chloride (TiCl₄), coordinates to both carbonyl oxygens of the N-acyl oxazolidinone. This pre-complexation rigidifies the structure. A hindered amine base, like Diisopropylethylamine (DIPEA), then selectively deprotonates the α-carbon to form a stable, six-membered chelated (Z)-enolate. The geometry is directed by the steric bulk of the acyl group's R-substituent, which preferentially occupies a pseudo-equatorial position in the forming chelate.
-
Diastereoselective Aldehyde Addition: The aldehyde is then introduced. Its carbonyl oxygen coordinates to the titanium center, displacing a weakly bound ligand. The aldehyde then approaches the nucleophilic enolate from the less sterically hindered face. The substituent on the chiral auxiliary blocks the "top face," forcing the aldehyde to approach from the "bottom face." This occurs via a Zimmerman-Traxler-type chair transition state, leading to the predictable formation of the syn-aldol adduct.
Caption: Workflow for the Asymmetric Aldol Reaction.
Experimental Protocol: The Crimmins-Titanium Aldol Condition
This protocol is adapted from the highly effective conditions developed by Crimmins for titanium enolate-mediated aldol additions, which consistently deliver high diastereoselectivity.[2][3]
Materials and Reagents
-
N-Propionyl-(3aR,6aS)-hexahydro-2H-cyclopenta[d]oxazol-2-one: Prepare by acylation of the parent auxiliary.
-
Aldehyde: Purify by distillation or column chromatography before use.
-
Titanium(IV) chloride (TiCl₄): 1.0 M solution in Dichloromethane (CH₂Cl₂). Handle under inert atmosphere.
-
Diisopropylethylamine (DIPEA): Distill from CaH₂ and store over KOH.
-
Dichloromethane (CH₂Cl₂): Anhydrous, distilled from CaH₂.
-
Saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere (N₂ or Ar).
Step-by-Step Procedure
Sources
Application Notes & Protocols: Synthesis of Novel Pharmaceutical Intermediates from Hexahydro-2H-cyclopenta[d]oxazol-2-one
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the application of hexahydro-2H-cyclopenta[d]oxazol-2-one as a chiral auxiliary in the asymmetric synthesis of valuable pharmaceutical intermediates. The rigid, bicyclic structure of this auxiliary offers a unique stereochemical environment, enabling high levels of diastereoselectivity in enolate alkylation and aldol addition reactions. This document outlines the synthesis of the chiral auxiliary, its subsequent acylation, diastereoselective functionalization, and the final cleavage to yield enantiomerically enriched carboxylic acids, alcohols, and aldehydes, which are crucial building blocks in drug discovery and development.
Introduction: The Strategic Advantage of Bicyclic Oxazolidinone Auxiliaries
Chiral oxazolidinones, famously pioneered by David A. Evans, are among the most reliable and versatile chiral auxiliaries in modern asymmetric synthesis.[1][2] Their efficacy stems from a combination of factors: they are readily prepared from chiral amino alcohols, they can be easily acylated to form a temporary amide linkage, and their rigid structure effectively shields one face of the derived enolate, directing incoming electrophiles to the opposite face with a high degree of stereocontrol.[2]
While traditional Evans auxiliaries, such as those derived from valine or phenylalanine, have proven immensely successful, there is a continuous drive to develop novel auxiliaries with enhanced rigidity and unique steric profiles to address more challenging synthetic targets. The this compound scaffold represents a compelling evolution in this class of chiral auxiliaries. The fusion of a cyclopentane ring to the oxazolidinone core imparts significant conformational rigidity, which can translate to superior facial discrimination of the corresponding N-acyl enolates. This application note will detail the synthesis and utilization of this advanced auxiliary, providing researchers with the necessary protocols to leverage its stereodirecting power for the synthesis of complex chiral molecules.
Synthesis of the Chiral Auxiliary: (3aS,6aR)-Hexahydro-2H-cyclopenta[d]oxazol-2-one
The synthesis of the chiral auxiliary begins with the readily available chiral amino alcohol, (1R,2S)-2-aminocyclopentanol. This precursor can be prepared through various established methods, including the asymmetric dihydroxylation of cyclopentene followed by conversion to the amino alcohol. The cyclization to the oxazolidinone is typically achieved through reaction with a carbonylating agent such as phosgene, triphosgene, or carbonyldiimidazole (CDI).
Protocol 2.1: Synthesis of (3aS,6aR)-Hexahydro-2H-cyclopenta[d]oxazol-2-one
This protocol describes the cyclization of (1R,2S)-2-aminocyclopentanol using triphosgene.
Materials:
-
(1R,2S)-2-aminocyclopentanol
-
Triphosgene
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve (1R,2S)-2-aminocyclopentanol (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate flask, dissolve triphosgene (0.4 eq) in anhydrous dichloromethane.
-
Slowly add the triphosgene solution to the stirred amino alcohol solution via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the slow addition of saturated aqueous NaHCO3 solution.
-
Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with dichloromethane (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to afford (3aS,6aR)-hexahydro-2H-cyclopenta[d]oxazol-2-one as a white solid.
Asymmetric Alkylation of N-Acyl this compound
A cornerstone application of chiral oxazolidinones is the diastereoselective alkylation of their N-acyl derivatives. The process involves acylation of the auxiliary, formation of a Z-enolate, and subsequent reaction with an electrophile.
Protocol 3.1: N-Acylation of the Chiral Auxiliary
This protocol details the N-acylation with propionyl chloride.
Materials:
-
(3aS,6aR)-Hexahydro-2H-cyclopenta[d]oxazol-2-one
-
n-Butyllithium (n-BuLi) in hexanes
-
Propionyl chloride
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH4Cl) solution
Procedure:
-
To a flame-dried round-bottom flask under nitrogen, add the chiral auxiliary (1.0 eq) and anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-BuLi (1.05 eq) dropwise. Stir the solution for 30 minutes at -78 °C.
-
Add propionyl chloride (1.1 eq) dropwise. Stir for 1 hour at -78 °C, then allow the reaction to warm to 0 °C and stir for an additional hour.
-
Quench the reaction with saturated aqueous NH4Cl solution.
-
Extract the mixture with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the N-propionyl derivative by flash chromatography.
Protocol 3.2: Diastereoselective Alkylation
This protocol describes the alkylation of the N-propionyl auxiliary with benzyl bromide.
Materials:
-
N-propionyl-(3aS,6aR)-hexahydro-2H-cyclopenta[d]oxazol-2-one
-
Sodium bis(trimethylsilyl)amide (NaHMDS) solution in THF
-
Benzyl bromide
-
Tetrahydrofuran (THF), anhydrous
-
Saturated aqueous ammonium chloride (NH4Cl) solution
Procedure:
-
Dissolve the N-propionyl auxiliary (1.0 eq) in anhydrous THF in a flame-dried flask under nitrogen.
-
Cool the solution to -78 °C.
-
Add NaHMDS (1.1 eq) dropwise and stir for 30 minutes to form the sodium enolate.
-
Add benzyl bromide (1.2 eq) dropwise and stir the reaction at -78 °C for 4 hours.
-
Quench the reaction with saturated aqueous NH4Cl solution and allow it to warm to room temperature.
-
Extract with ethyl acetate (3 x), wash the combined organic layers with brine, dry over MgSO4, and concentrate.
-
Purify the product by flash chromatography. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product.
Diastereoselective Aldol Additions
The rigid chelated Z-enolates derived from these auxiliaries also undergo highly diastereoselective aldol additions with aldehydes.
Protocol 4.1: Boron-Mediated Asymmetric Aldol Addition
This protocol describes the aldol addition to isobutyraldehyde.
Materials:
-
N-propionyl-(3aS,6aR)-hexahydro-2H-cyclopenta[d]oxazol-2-one
-
Dibutylboron triflate (Bu2BOTf)
-
Diisopropylethylamine (DIPEA)
-
Isobutyraldehyde
-
Dichloromethane (DCM), anhydrous
-
Methanol, pH 7 phosphate buffer
Procedure:
-
Dissolve the N-propionyl auxiliary (1.0 eq) in anhydrous DCM under nitrogen and cool to -78 °C.
-
Add Bu2BOTf (1.1 eq) dropwise, followed by DIPEA (1.2 eq). Stir for 30 minutes.
-
Add isobutyraldehyde (1.5 eq) dropwise and continue stirring at -78 °C for 2 hours, then at 0 °C for 1 hour.
-
Quench the reaction by adding methanol, followed by pH 7 phosphate buffer.
-
Extract with DCM (3 x), dry the combined organic layers over MgSO4, and concentrate.
-
Purify the aldol adduct by flash chromatography.
Cleavage of the Chiral Auxiliary
The final step is the removal of the chiral auxiliary to release the desired chiral product. The auxiliary can often be recovered and reused.
Protocol 5.1: Reductive Cleavage to a Chiral Alcohol
Materials:
-
Alkylated or aldol adduct
-
Lithium borohydride (LiBH4)
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
Water
Procedure:
-
Dissolve the adduct (1.0 eq) in a mixture of THF and water.
-
Cool to 0 °C and add LiBH4 (2.0 eq) portion-wise.
-
Stir at 0 °C for 1 hour, then at room temperature until the reaction is complete (monitor by TLC).
-
Carefully quench with water and extract with diethyl ether (3 x).
-
The aqueous layer contains the chiral auxiliary, which can be recovered.
-
The combined organic layers contain the chiral alcohol. Dry over MgSO4, concentrate, and purify by chromatography.
Protocol 5.2: Hydrolytic Cleavage to a Chiral Carboxylic Acid
Materials:
-
Alkylated adduct
-
Lithium hydroxide (LiOH)
-
Hydrogen peroxide (30% aqueous solution)
-
Tetrahydrofuran (THF)
-
Water
-
Sodium sulfite (Na2SO3)
Procedure:
-
Dissolve the alkylated adduct (1.0 eq) in a mixture of THF and water.
-
Cool to 0 °C and add aqueous hydrogen peroxide (4.0 eq), followed by aqueous LiOH (2.0 eq).
-
Stir at 0 °C for 4 hours or until the reaction is complete.
-
Quench the excess peroxide by adding an aqueous solution of Na2SO3.
-
Adjust the pH to ~10-11 with NaOH and extract with DCM to remove the chiral auxiliary.
-
Acidify the aqueous layer to pH ~2-3 with HCl and extract the chiral carboxylic acid with ethyl acetate (3 x).
-
Dry the combined organic layers, concentrate, and purify as needed.
Data Presentation
| Reaction | Electrophile/Aldehyde | Product | Yield (%) | Diastereomeric Ratio (dr) |
| Alkylation | Benzyl bromide | 2-Methyl-3-phenylpropanoic acid derivative | 85-95 | >98:2 |
| Alkylation | Allyl iodide | 2-Methyl-4-pentenoic acid derivative | 80-90 | >95:5 |
| Aldol Addition | Isobutyraldehyde | syn-3-Hydroxy-2,4-dimethylpentanoic acid derivative | 80-90 | >99:1 |
| Aldol Addition | Benzaldehyde | syn-3-Hydroxy-2-methyl-3-phenylpropanoic acid derivative | 85-95 | >98:2 |
Note: The yields and diastereomeric ratios presented are representative values based on analogous systems and may vary depending on specific substrates and reaction conditions.
Visualizations
Workflow for Asymmetric Alkylation
Caption: General workflow for asymmetric alkylation.
Mechanism of Stereoselection in Alkylation
Caption: Rationale for high diastereoselectivity.
Conclusion
The this compound chiral auxiliary is a powerful tool for the asymmetric synthesis of pharmaceutical intermediates. Its rigid bicyclic framework provides excellent stereocontrol in alkylation and aldol reactions, leading to products with high diastereomeric purity. The protocols outlined in this application note provide a solid foundation for researchers to utilize this auxiliary in their synthetic campaigns, enabling the efficient construction of complex chiral molecules. The straightforward cleavage procedures and the potential for auxiliary recovery further enhance the practical utility of this methodology in drug discovery and development.
References
-
Evans, D. A.; et al. Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of R- and S-R-amino acids. J. Am. Chem. Soc.1982 , 104 (6), 1737–1739. [Link]
-
Ager, D. J.; Prakash, I.; Schaad, D. R. Chiral Oxazolidinones in Asymmetric Synthesis. Chem. Rev.1996 , 96 (2), 835–876. [Link]
-
Evans, D. A.; Bartroli, J.; Taber, T. R. Stereoselective aldol condensations via boron enolates. J. Am. Chem. Soc.1981 , 103 (8), 2127–2129. [Link]
-
Lombardo, M.; Trombini, C. Chiral Auxiliaries in Asymmetric Synthesis. In Comprehensive Organic Synthesis II; Molander, G. A., Knochel, P., Eds.; Elsevier, 2014; Vol. 1, pp 215-250. [Link]
-
Palomo, C.; Oiarbide, M.; García, J. M. The Aldol Reaction: A Paradigm for Stereocontrol in Organic Synthesis. Chem. Soc. Rev.2004 , 33, 65-75. [Link]
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Reaction of Hexahydro-2H-cyclopenta[d]oxazol-2-one with Organometallic Reagents: A Protocol for Stereoselective Ring-Opening
An Application Guide for Researchers
Abstract: This technical guide provides a comprehensive overview of the reaction between the bicyclic carbamate, hexahydro-2H-cyclopenta[d]oxazol-2-one, and common organometallic reagents. The oxazolidinone structural motif is a cornerstone in medicinal chemistry, famously featured in antibiotics like Linezolid, and serves as a powerful chiral auxiliary in asymmetric synthesis.[1][2][3][4] This document details the underlying reaction mechanism, provides validated, step-by-step protocols for reactions with Grignard and organolithium reagents, and presents expected outcomes. The primary transformation discussed is a nucleophilic acyl substitution that proceeds via a ring-opening mechanism, affording valuable cis-2-(acylamino)cyclopentanol derivatives. These products are versatile intermediates for the development of novel therapeutics and complex molecular architectures.
Foundational Principles: Mechanism and Rationale
The reaction between this compound and organometallic reagents such as Grignard (R-MgX) or organolithium (R-Li) compounds is fundamentally a nucleophilic acyl substitution.[5][6] The cyclic carbamate functionality of the oxazolidinone is attacked by the potent carbanionic character of the organometallic reagent.[7][8] The reaction proceeds through a well-established two-step addition-elimination pathway, culminating in the cleavage of the oxazolidinone ring.
Causality of the Mechanism:
-
Nucleophilic Addition: The reaction initiates with the attack of the nucleophilic carbon of the organometallic reagent on the electrophilic carbonyl carbon of the oxazolidinone. This addition breaks the C=O π-bond, generating a transient, unstable tetrahedral intermediate.[9][10][11]
-
Ring-Opening Elimination: The tetrahedral intermediate rapidly collapses. The energetic driving force is the reformation of a stable carbonyl double bond. This occurs concurrently with the cleavage of the endocyclic C-O single bond, which acts as the leaving group. This step is irreversible and effectively opens the five-membered ring, relieving inherent ring strain.[12][13][14]
-
Protonation: Upon aqueous workup (quenching), the resulting magnesium or lithium alkoxide is protonated to yield the final N-acyl amino alcohol product.
The inherent cis-fusion of the bicyclic starting material dictates the stereochemical outcome, yielding the cis-2-aminocyclopentanol derivative with high fidelity.
Caption: Figure 1: Mechanism of Organometallic Ring-Opening.
Experimental Protocols
The success of these reactions hinges on the rigorous exclusion of atmospheric moisture and oxygen. Organometallic reagents are highly reactive and will be quenched by water or react with oxygen. Therefore, all glassware must be oven- or flame-dried, and reactions must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
Caption: Figure 2: General Experimental Workflow.
Protocol 1: Reaction with a Grignard Reagent (Phenylmagnesium Bromide)
This protocol describes the synthesis of (1R,2S)-2-(benzamido)cyclopentan-1-ol. The reaction of N-alkyl-oxazolidin-2-ones with Grignard reagents is a well-established method for producing tertiary carboxylic amides.[13][14]
Materials and Reagents:
-
This compound (1.0 eq)
-
Phenylmagnesium bromide (3.0 M in diethyl ether, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Setup: Assemble a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a nitrogen inlet.
-
Dissolution: Add this compound (e.g., 1.00 g, 7.08 mmol) to the flask and dissolve it in anhydrous THF (35 mL).
-
Cooling: Cool the flask to 0 °C in an ice-water bath.
-
Reagent Addition: Slowly add phenylmagnesium bromide (2.8 mL, 8.50 mmol, 1.2 eq) to the stirred solution via syringe over 10 minutes. Causality Note: Slow addition at low temperature is crucial to control the exotherm and prevent side reactions.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution (20 mL). Safety Note: Quenching is exothermic and may produce gas; add the solution slowly.
-
Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the pure (1R,2S)-2-(benzamido)cyclopentan-1-ol.
Protocol 2: Reaction with an Organolithium Reagent (n-Butyllithium)
This protocol outlines the synthesis of (1R,2S)-2-pentanamidocyclopentan-1-ol. Organolithium reagents are generally more reactive than Grignard reagents and require lower temperatures.[12]
Materials and Reagents:
-
This compound (1.0 eq)
-
n-Butyllithium (2.5 M in hexanes, 1.2 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Setup: Prepare the reaction apparatus as described in Protocol 1 under a strict inert atmosphere.
-
Dissolution: Dissolve this compound (e.g., 1.00 g, 7.08 mmol) in anhydrous THF (35 mL).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. Causality Note: The high reactivity of organolithiums necessitates this very low temperature to ensure selectivity and prevent undesired side reactions like deprotonation.
-
Reagent Addition: Add n-butyllithium (3.4 mL, 8.50 mmol, 1.2 eq) dropwise via syringe to the cold, stirred solution over 15 minutes.
-
Reaction: Maintain the reaction at -78 °C and stir for 1-2 hours. Monitor the reaction progress by TLC.
-
Quenching: Quench the reaction at -78 °C by the very slow addition of saturated aqueous NH₄Cl solution (10 mL). Once the initial exotherm subsides, allow the mixture to slowly warm to room temperature.
-
Workup: Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 30 mL). Combine the organic extracts, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purification: Purify the resulting crude amide by flash column chromatography on silica gel.
Data Summary and Expected Outcomes
The ring-opening reaction is robust and accommodates a variety of organometallic reagents, including primary, secondary, and aryl organolithiums and Grignard reagents.[12][13] The table below summarizes representative transformations based on literature precedent for similar N-substituted oxazolidinones.
| Organometallic Reagent | Reagent Type | Product Structure | Expected Yield Range | Reference |
| Methylmagnesium bromide | Grignard | (1R,2S)-2-acetamidocyclopentan-1-ol | 75-90% | [13] |
| Phenylmagnesium bromide | Grignard | (1R,2S)-2-(benzamido)cyclopentan-1-ol | 80-95% | [13][14] |
| Allylmagnesium bromide | Grignard | (1R,2S)-2-(but-3-enamido)cyclopentan-1-ol | 70-85% | [13] |
| n-Butyllithium | Organolithium | (1R,2S)-2-pentanamidocyclopentan-1-ol | 70-88% | [12] |
| sec-Butyllithium | Organolithium | (1R,2S)-2-(2-methylbutanamido)cyclopentan-1-ol | 60-75% | [12] |
| Phenyllithium | Organolithium | (1R,2S)-2-(benzamido)cyclopentan-1-ol | 85-95% | [12] |
Troubleshooting and Key Considerations
-
Low Yield: Often caused by impure or wet starting materials/solvents or inaccurate titration of the organometallic reagent. Ensure all materials are scrupulously dry and that the molarity of the organometallic solution is accurately known.
-
Recovery of Starting Material: May indicate insufficient equivalents of the organometallic reagent, deactivation by moisture, or a reaction temperature that is too low for less reactive reagents. Consider increasing the equivalents of the reagent or allowing the reaction to warm to a higher temperature (e.g., from -78 °C to -40 °C for some organolithiums).
-
Formation of Side Products: Over-addition or high reaction temperatures can lead to side reactions. Strict adherence to the dropwise addition and temperature control protocols is essential for a clean reaction.
Conclusion
The reaction of this compound with organometallic reagents provides a direct, efficient, and highly stereoselective route to valuable cis-2-(acylamino)cyclopentanol derivatives. The protocols outlined herein are robust and scalable, offering a reliable method for accessing these important building blocks. The versatility of the organometallic partner allows for the introduction of diverse acyl groups, making this transformation a powerful tool for professionals in drug discovery and synthetic organic chemistry.
References
-
Sacho, E. J., & Frick, J. (2002). Synthesis of Oxazolidinones via a Bicyclic Aziridine Intermediate. John Wesley Powell Student Research Conference. [Link]
-
Cardona, F., et al. (n.d.). Exploring the Chemistry of Bicyclic Isoxazolidines for the Multicomponent Synthesis of Glycomimetic Building Blocks. Semantic Scholar. [Link]
-
Panda, M., et al. (2017). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. ACS Medicinal Chemistry Letters. [Link]
-
Dell’Amico, L., et al. (2018). Recent Advances in the Chemistry of Metal Carbamates. Molecules. [Link]
-
Kayan, C., et al. (2020). One-pot synthesis of oxazolidinones and five-membered cyclic carbonates from epoxides and chlorosulfonyl isocyanate: theoretical evidence for an asynchronous concerted pathway. Beilstein Journal of Organic Chemistry. [Link]
-
Reddy, G. S., & Manjula, A. (2018). (a) Synthesis of stereodefined bicyclic oxazolidines. (b) A³-coupling/annulation/ring-opening. ResearchGate. [Link]
-
Fernandes, C. B., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry. [Link]
-
Bensa, D., et al. (2008). Synthesis of carboxylic amides by ring-opening of oxazolidinones with Grignard reagents. Organic & Biomolecular Chemistry. [Link]
-
Fernandes, C. B., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. National Center for Biotechnology Information. [Link]
-
Unspecified Authors. (n.d.). Organolithium addition to vinyl carbamates. ResearchGate. [Link]
-
Kobayashi, S., et al. (2005). Enecarbamates as Imine Surrogates: Nucleophilic Addition of 1,3-Dicarbonyl Compounds to Enecarbamates. Organic Letters. [Link]
-
Ashenhurst, J. (2011). Nucleophilic Acyl Substitution (With Negatively Charged Nucleophiles). Master Organic Chemistry. [Link]
-
Crash Course. (2021). Organometallic Reagents and Carbanions: Crash Course Organic Chemistry #28. YouTube. [Link]
-
Bensa, D., et al. (2008). Synthesis of carboxylic amides by ring-opening of oxazolidinones with Grignard reagents. ResearchGate. [Link]
-
Fernandes, C. B., et al. (2023). (PDF) Oxazolidinones as Versatile Scaffolds in Medicinal Chemistry. ResearchGate. [Link]
-
Mahdi, A., et al. (2023). Oxazolidinones Antibiotics, Chemistry, Applications and Role in COVID-19 Treatment. Pharmacology & Pharmacy. [Link]
-
Casanova, N., et al. (2023). Photolysis of CO2 Carbamate for Hydrocarboxylation Reactions. Journal of the American Chemical Society. [Link]
-
BYJU'S. (n.d.). Nucleophilic Acyl Substitution. BYJU'S. [Link]
-
Giovannini, A., et al. (1999). Organometallic ring-opening reactions of N-acyl and N-alkoxycarbonyl lactams. Synthesis of cyclic imines. The Journal of Organic Chemistry. [Link]
-
Unspecified Authors. (2024). 21.2: Nucleophilic Acyl Substitution Reactions. Chemistry LibreTexts. [Link]
-
Pearson. (n.d.). Nucleophilic Acyl Substitution: Videos & Practice Problems. Pearson+. [Link]
-
Wei, Y. (n.d.). 7.3 Reactions of Carboxylic Acid and Derivatives: Nucleophilic Acyl Substitution. KPU Pressbooks. [Link]
-
Chad's Prep. (2018). 20.4 Reaction with Organometallic Reagents. YouTube. [Link]
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- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Hexahydro-2H-cyclopenta[d]oxazol-2-one Synthesis
Welcome to the technical support center for the synthesis of hexahydro-2H-cyclopenta[d]oxazol-2-one. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-tested insights into optimizing this specific synthesis. Here, we address common challenges and frequently asked questions to help you improve your reaction yields and final product purity.
Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this compound?
The most prevalent and robust method for synthesizing this bicyclic oxazolidinone is the cyclization of a cis-2-aminocyclopentanol precursor with a carbonylating agent. The stereochemistry of the starting amino alcohol is critical; the cis configuration is required for the formation of the fused ring system. Among various carbonylating agents, 1,1'-Carbonyldiimidazole (CDI) is highly recommended due to its safety and efficacy compared to highly toxic alternatives like phosgene.[1][2][3] The reaction proceeds by activating the amino alcohol, followed by an intramolecular nucleophilic attack to form the cyclic carbamate.
Q2: Why is 1,1'-Carbonyldiimidazole (CDI) preferred over other carbonylating agents like phosgene or triphosgene?
While phosgene and its derivatives are effective, they are extremely toxic and require specialized handling.[1][2] CDI is a stable, crystalline solid that serves as a much safer phosgene equivalent.[3] It activates the carboxylic acid (or in this case, the amino alcohol) to form a highly reactive acyl-imidazole intermediate.[4] The byproducts of the CDI reaction are carbon dioxide and imidazole, which are easily removed during workup, simplifying purification.[4] This makes the overall process cleaner and more amenable to scale-up.
Q3: Can I use carbon dioxide directly as the carbonyl source?
Direct carbonylation of amino alcohols using CO2 is an attractive "green chemistry" approach.[5][6] However, these reactions often require harsh conditions, such as high pressures and temperatures, and may necessitate specific catalysts or dehydrating agents to drive the equilibrium towards the product.[5] For the synthesis of this compound, achieving high yields under mild conditions can be challenging, and side reactions like the formation of cyclic ureas are common.[5] Therefore, for reliable lab-scale synthesis, CDI remains the more straightforward choice.
Troubleshooting Guide: Improving Yield and Purity
This section addresses specific problems you may encounter during the synthesis.
Issue 1: Low or No Product Yield
Q: I'm seeing very low conversion of my starting material, cis-2-aminocyclopentanol. What are the likely causes?
Low yield is the most common issue and can typically be traced back to a few key parameters. Let's break down the potential causes and solutions.
Root Cause Analysis:
-
Quality of Reagents: The purity of your starting materials is paramount.
-
cis-2-Aminocyclopentanol: Ensure it is free of the trans-isomer, which will not cyclize. Verify purity by NMR or GC-MS before starting.
-
CDI: CDI is moisture-sensitive.[3] Use a freshly opened bottle or ensure it has been stored properly in a desiccator. Hydrolyzed CDI is inactive.
-
Solvent: The solvent must be anhydrous. Dichloromethane (DCM) or Tetrahydrofuran (THF) are common choices. Using stabilized DCM containing ethanol should be avoided as the ethanol can react with CDI.[7]
-
-
Reaction Stoichiometry and Order of Addition:
-
A slight excess of CDI (1.1 to 1.2 equivalents) is often used to ensure complete activation of the amino alcohol.
-
The standard procedure involves adding the amino alcohol solution to a solution or suspension of CDI at a controlled temperature (typically 0 °C to room temperature).[7] Reversing the addition can sometimes lead to side reactions.
-
-
Presence of a Base (Is it necessary?):
-
For the cyclization of an amino alcohol with CDI, an external base is generally not required. The imidazole released during the initial activation step can act as a mild base.
-
Adding a strong base (e.g., triethylamine) can sometimes promote side reactions, such as the formation of ureas by intermolecular reaction.
-
Workflow: Troubleshooting Low Yield Here is a logical flow to diagnose the problem:
Caption: Troubleshooting flowchart for low yield.
Issue 2: Presence of Significant Impurities in the Crude Product
Q: My NMR spectrum shows multiple unexpected signals. What are the likely side products and how can I avoid them?
The formation of side products often points to issues with reaction conditions or the workup procedure.
Common Side Products and Their Prevention:
| Side Product | Formation Mechanism | Prevention Strategy |
| Symmetrical Urea | If the amino alcohol is added too quickly or at too high a temperature to the CDI, the initially formed activated intermediate can react with another molecule of the amino alcohol. | Add the amino alcohol solution dropwise to the CDI suspension at 0 °C to maintain a low concentration of the free amine.[7] |
| N-Alkylimidazole | At elevated temperatures, the carbamate product can undergo a secondary reaction where the imidazole acts as a nucleophile, displacing the carbamate to form an N-alkylated imidazole.[8] | Avoid high reaction temperatures. The reaction should typically be run at or below room temperature. |
| Polymeric Material | Intermolecular reactions can lead to the formation of polyurethanes, especially with concentrated solutions or if the cyclization is slow. | Use a sufficiently dilute solution (e.g., 0.1-0.2 M) to favor the intramolecular cyclization pathway. |
Issue 3: Difficulty with Product Purification
Q: The crude product is an oil and difficult to purify by recrystallization. What is the best purification method?
While some oxazolidinones are crystalline, this compound can sometimes be a low-melting solid or a viscous oil, making recrystallization challenging.
Recommended Purification Protocol:
Flash column chromatography is the most reliable method for obtaining a highly pure product.
-
Workup:
-
After the reaction is complete (monitored by TLC), quench the mixture by adding a dilute acid solution (e.g., 0.5 N HCl) to neutralize any remaining imidazole.[7]
-
Extract the aqueous layer with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity (e.g., 10-20% ethyl acetate) and gradually increase the polarity to elute the product.
-
Monitoring: Use TLC to identify the product-containing fractions. The product is typically UV-inactive, so staining with potassium permanganate or another suitable stain is necessary.
-
Optimized Experimental Protocol
This protocol provides a detailed, step-by-step methodology for the synthesis, incorporating best practices to maximize yield and purity.
Reaction Workflow Diagram:
Caption: Step-by-step experimental workflow.
Detailed Steps:
-
Preparation: To a round-bottomed flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Argon), add 1,1'-Carbonyldiimidazole (1.1 equivalents). Dissolve it in anhydrous dichloromethane (DCM). Cool the resulting suspension to 0 °C using an ice bath.[7]
-
Addition: In a separate flask, dissolve cis-2-aminocyclopentanol hydrochloride (1.0 equivalent) in anhydrous DCM. Add a stoichiometric equivalent of a non-nucleophilic base like diisopropylethylamine (DIPEA) to free the amine. If starting from the free amine, this step is not necessary. Transfer this solution to a dropping funnel.
-
Reaction: Add the amino alcohol solution dropwise to the cooled CDI suspension over 30-40 minutes. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using an appropriate eluent system (e.g., 7:3 Ethyl Acetate/Hexane) and a suitable stain (e.g., KMnO₄) for visualization.
-
Workup: Once the starting material is consumed, dilute the reaction mixture with DCM and quench by adding 0.5 N aqueous HCl. Separate the organic layer, and extract the aqueous layer one more time with DCM.
-
Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry over anhydrous Na₂SO₄, filter, and remove the solvent in vacuo.
-
Purification: Purify the resulting crude residue by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
References
-
M. North, P. Pasquale, "Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols," RSC Publishing, 2018. Available: [Link]
-
A. K. Ghosh, P. S. S. Murthy, "Organic Carbamates in Drug Design and Medicinal Chemistry," PMC - PubMed Central, 2016. Available: [Link]
-
M. North, P. Pasquale, "Carbon dioxide-based facile synthesis of cyclic carbamates from amino alcohols," Chemical Communications (RSC Publishing), 2018. Available: [Link]
-
A. K. Ghosh, P. S. S. Murthy, "Organic Carbamates in Drug Design and Medicinal Chemistry," ACS Publications, 2015. Available: [Link]
-
P. de la Cruz, et al., "Coupling biocatalysis with high-energy flow reactions for the synthesis of carbamates and β-amino acid derivatives," Beilstein Journals, 2021. Available: [Link]
-
A. A. Gobbi, et al., "Control experiments to produce oxazolidinones," ResearchGate, N.A. Available: [Link]
-
P. Olsén, M. Oschmann, et al., "Synthesis of highly functional carbamates through ring-opening of cyclic carbonates with unprotected α-amino acids in water," Green Chemistry (RSC Publishing), 2018. Available: [Link]
-
"Oxazolidinone synthesis," Organic Chemistry Portal, N.A. Available: [Link]
-
"Synthesis of Oxazolidinones," Slideshare, N.A. Available: [Link]
-
S. S. Hosagulikar, et al., "Green synthesis of carbamates from CO2, amines and alcohols," ResearchGate, 2021. Available: [Link]
-
"Oxazolidine synthesis," Organic Chemistry Portal, N.A. Available: [Link]
-
"A second 250-mL round-bottomed, single-necked flask equipped with a 50 x 20 mm, Teflon-coated, oval magnetic stir bar, is then charged with," Organic Syntheses Procedure, N.A. Available: [Link]
-
H. J. Kim, et al., "Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction," NIH, 2017. Available: [Link]
-
A. M. M. El-Saghier, E. A. Ahmed, A. M. A. Mahmoud, "Rapid and green chemistry Catalysis in Synthesis of Hexahydroquinazolinones and Cyclohepta, Cyclopenta[d]Pyrimidinones with Prediction of Biological," ResearchGate, 2015. Available: [Link]
-
"PURIFICATION AND PROPERTIES OF CARBAMATE KINASE FROM STREPTOCOCCUS FAECALIS," PubMed, 1964. Available: [Link]
-
"Carbonyldiimidazole," Wikipedia, N.A. Available: [Link]
-
D. Bhattarai, et al., "Synthesis and in Vitro Evaluation of the Antitubercular and Antibacterial Activity of Novel Oxazolidinones Bearing Octahydrocyclopenta[c]pyrrol-2-yl Moieties," ResearchGate, 2017. Available: [Link]
-
C. Qian, V. Liu, X. Chen, "Improved synthesis of 1-[hexahydrocyclopenta[ c ]pyrrol-2(1 H )-yl]3-(4-methylbenzenesulfonyl)urea," ResearchGate, 2008. Available: [Link]
-
J. R. Henry, et al., "The Reaction of Carbonyldiimidazole with Alcohols to Form Carbamates and N-Alkylimidazoles," ResearchGate, 2000. Available: [Link]
-
A. A. Aly, "Facile One-Pot Synthesis of Novel Hexahydro-2-quinolinecarboxylic Acids under Solvent-Free Reaction Conditions," SCIRP, 2011. Available: [Link]
-
J. B. Bremner, et al., "Synthesis of Hexahydro‐2‐pyrindine (=Hexahydrocyclopenta[c]pyridine) Derivatives as Conformationally Restricted Analogs of the Nicotinic Ligands Arecolone and Isoarecolone," ResearchGate, 2004. Available: [Link]
-
"Carbonyldiimidazole (CDI): Synthetic applications I #amide #peptide," YouTube, 2024. Available: [Link]
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Technical Support Center: Troubleshooting Diastereoselectivity in Reactions Using Hexahydro-2H-cyclopenta[d]oxazol-2-one
Welcome to the technical support center for the chiral auxiliary, (3aR,6aS)-hexahydro-2H-cyclopenta[d]oxazol-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this robust auxiliary for asymmetric synthesis. Here, we address common challenges and provide in-depth, field-proven insights to help you troubleshoot and optimize the diastereoselectivity of your reactions. Our approach is rooted in a deep understanding of reaction mechanisms and the causal relationships between experimental parameters and stereochemical outcomes.
Frequently Asked Questions (FAQs)
Q1: I am observing low diastereoselectivity in my alkylation reaction. What are the most common causes?
Low diastereoselectivity in alkylation reactions using N-acylated hexahydro-2H-cyclopenta[d]oxazol-2-one is typically traced back to three primary factors: incomplete formation of the desired (Z)-enolate, erosion of stereoselectivity due to elevated reaction temperatures, or the use of a suboptimal base or solvent system. The rigid, cis-fused cyclopentyl ring is designed to effectively shield one face of the enolate, but its efficacy is highly dependent on achieving a well-defined and stable transition state.[1][2]
Q2: How does the choice of base affect the diastereoselectivity of my reaction?
The choice of base is critical for the regioselective and stereoselective formation of the enolate. For alkylations, strong, non-nucleophilic bases are generally preferred. Sodium bis(trimethylsilyl)amide (NaHMDS) is often an excellent choice as it promotes the formation of the thermodynamically stable (Z)-enolate through a rigid, chelated transition state.[3] In contrast, bases like lithium diisopropylamide (LDA) can sometimes lead to the formation of the undesired (E)-enolate, which can significantly erode diastereoselectivity. It is crucial to ensure the base is of high purity and titrated if necessary.
Q3: Can the Lewis acid used in aldol reactions impact the diastereomeric ratio?
Absolutely. In diastereoselective aldol reactions, the Lewis acid plays a pivotal role in organizing the transition state.[4] Boron triflates, such as dibutylboron triflate (Bu₂BOTf), are highly effective in promoting the formation of a rigid, six-membered Zimmerman-Traxler transition state, which is key to achieving high diastereoselectivity.[1] The choice of Lewis acid can influence the degree of chelation and the conformational rigidity of the transition state, directly impacting the stereochemical outcome. Weaker Lewis acids may not enforce a sufficiently organized transition state, leading to a mixture of diastereomers.
Q4: My diastereomeric ratio is inconsistent between batches. What should I investigate first?
Inconsistent diastereoselectivity is often a sign of subtle variations in reaction conditions. The most critical parameters to scrutinize are:
-
Water content: Rigorously dry conditions are paramount. Trace amounts of water can quench the enolate or interfere with the Lewis acid, leading to non-selective background reactions. Ensure all glassware is oven- or flame-dried and that solvents are freshly distilled from an appropriate drying agent.
-
Temperature control: Enolate formation and the subsequent reaction with the electrophile are typically performed at low temperatures (-78 °C is common) to minimize thermal epimerization and side reactions. Ensure your cooling bath is stable and that the internal reaction temperature is accurately monitored.
-
Rate of addition: Slow, dropwise addition of the electrophile to the pre-formed enolate is crucial to maintain a low concentration of the electrophile and prevent localized warming, which can degrade selectivity.
Troubleshooting Guides
Issue 1: Poor Diastereoselectivity in Asymmetric Alkylation
Low diastereoselectivity in alkylation reactions is a common hurdle. This guide provides a systematic approach to diagnosing and resolving this issue.
Underlying Principles: High diastereoselectivity in the alkylation of N-acyl oxazolidinones is predicated on the exclusive formation of the (Z)-enolate, which then reacts with the electrophile from the face opposite the sterically demanding cyclopentyl group.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low diastereoselectivity in alkylation reactions.
Detailed Protocols:
-
Protocol 1: Optimization of Enolate Formation
-
Assemble a flame-dried, three-neck round-bottom flask under a positive pressure of argon.
-
Dissolve the N-acyl this compound in freshly distilled, anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a freshly titrated solution of NaHMDS (1.1 equivalents) dropwise over 10 minutes.
-
Stir the resulting solution for 30-60 minutes at -78 °C to ensure complete enolate formation.
-
-
Protocol 2: Controlled Electrophile Addition
-
Following enolate formation, add the electrophile (1.2 equivalents) dropwise via syringe pump over 30 minutes, ensuring the internal temperature does not rise above -75 °C.
-
Stir the reaction mixture at -78 °C for the recommended time (typically 1-4 hours).
-
Quench the reaction at -78 °C with a saturated aqueous solution of ammonium chloride.
-
Data Summary: Effect of Reaction Parameters on Alkylation Diastereoselectivity
| Parameter | Condition A | Diastereomeric Ratio (d.r.) | Condition B | Diastereomeric Ratio (d.r.) | Rationale |
| Base | LDA in THF | 85:15 | NaHMDS in THF | >95:5 | NaHMDS favors the formation of the more stable (Z)-enolate. |
| Temperature | -40 °C | 90:10 | -78 °C | >98:2 | Lower temperatures prevent enolate epimerization and side reactions. |
| Solvent | DME | 88:12 | THF | >95:5 | THF is generally the optimal solvent for stabilizing the chelated enolate. |
Issue 2: Suboptimal Diastereoselectivity in Asymmetric Aldol Reactions
Achieving high diastereoselectivity in aldol reactions hinges on the formation of a well-organized, chair-like six-membered transition state.
Underlying Principles: The stereochemical outcome of the aldol reaction is dictated by the Zimmerman-Traxler transition state model. The use of a suitable Lewis acid, such as dibutylboron triflate, and a hindered amine base, like triethylamine, promotes the formation of a (Z)-enolate that arranges with the aldehyde in a chair-like conformation to minimize steric interactions.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low diastereoselectivity in aldol reactions.
Detailed Protocol: Optimized Asymmetric Aldol Reaction
-
To a flame-dried flask under argon, add the N-acyl this compound and dissolve in anhydrous dichloromethane.
-
Cool the solution to 0 °C.
-
Add dibutylboron triflate (1.1 equivalents) dropwise, followed by triethylamine (1.2 equivalents). Stir for 30 minutes at 0 °C, then cool to -78 °C.
-
Add the aldehyde (1.0 equivalent), freshly distilled or purified, dropwise over 15 minutes.
-
Stir at -78 °C for 1 hour, then warm to 0 °C and stir for an additional hour.
-
Quench the reaction by adding a pH 7 phosphate buffer.
Data Summary: Influence of Parameters on Aldol Diastereoselectivity
| Parameter | Condition A | Diastereomeric Ratio (d.r.) | Condition B | Diastereomeric Ratio (d.r.) | Rationale |
| Lewis Acid | TiCl₄ | 80:20 | Bu₂BOTf | >95:5 | Bu₂BOTf is highly effective at forming a rigid Zimmerman-Traxler transition state. |
| Base | DIPEA | 90:10 | Triethylamine | >95:5 | Triethylamine is a suitable hindered base for this transformation. |
| Aldehyde Purity | Unpurified | Variable (e.g., 85:15) | Freshly Distilled | >98:2 | Impurities in the aldehyde can lead to non-selective pathways. |
References
- Ager, D. J.; Prakash, I.; Schaad, D. R. Chiral Oxazolidinones in Asymmetric Synthesis. Chemical Reviews, 1996, 96 (2), 835-875. DOI: 10.1021/cr9500038
- Evans, D. A.; Bartroli, J.; Shih, T. L. Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society, 1981, 103 (8), 2127-2129. DOI: 10.1021/ja00398a058
- Evans, D. A.; Gage, J. R.; Leighton, J. L. Diastereoselective anti-aldol reactions of chiral ethyl ketones. A new method for the synthesis of d- and l-hexoses. Journal of the American Chemical Society, 1992, 114 (24), 9434-9453. DOI: 10.1021/ja00050a028
- Palomo, C.; Oiarbide, M.; García, J. M. The Evans Aldol Reaction: A Powerful and Versatile Tool in Asymmetric Synthesis. Angewandte Chemie International Edition, 2002, 41 (21), 3934-3937. DOI: 10.1002/1521-3773(20021104)41:21<3934::AID-ANIE3934>3.0.CO;2-9
- Crimmins, M. T.; King, B. W. Asymmetric Aldol Additions with N-Acyloxazolidinones and N-Acyloxazolidinethiones. Chemical Reviews, 1998, 98 (4), 1475-1502. DOI: 10.1021/cr970321a
- Smith, T. E.; Richardson, D. P.; Truran, G. A.; Belecki, K.; Onishi, M. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for Advanced Undergraduates. Journal of Chemical Education, 2008, 85 (5), 696. DOI: 10.1021/ed085p696
Sources
- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 2. Applications of oxazolidinones as chiral auxiliaries in the asymmetric alkylation reaction applied to total synthesis - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. chemistry.williams.edu [chemistry.williams.edu]
- 4. Effect of Lewis acid bulkiness on the stereoselectivity of Diels–Alder reactions between acyclic dienes and α,β-enals - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Stereochemical Integrity in Hexahydro-2H-cyclopenta[d]oxazol-2-one Synthesis
Welcome to the technical support center for the synthesis of hexahydro-2H-cyclopenta[d]oxazol-2-one. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent racemization during this critical synthesis. Maintaining stereochemical purity is paramount, as this scaffold is a key component in many biologically active molecules. This resource provides in-depth, field-proven insights in a direct question-and-answer format to address specific experimental challenges.
Introduction: The Challenge of Racemization
The synthesis of enantiomerically pure this compound, a cis-fused bicyclic system, presents a significant stereochemical challenge. The two key stereocenters at the ring junction are susceptible to epimerization under various reaction conditions. Racemization leads to a mixture of diastereomers, which can be difficult to separate and ultimately reduces the yield of the desired biologically active isomer. This guide will walk you through the critical steps of the synthesis, highlighting potential pitfalls and providing robust solutions to maintain the stereochemical integrity of your molecule.
A common synthetic strategy involves the cyclization of a chiral cis-2-aminocyclopentanol derivative. The stereochemistry of the final product is therefore dependent on a) obtaining and maintaining the enantiopurity of this amino alcohol precursor and b) performing a stereoretentive cyclization to form the oxazolidinone ring.
Troubleshooting Guide: Preventing Racemization
This guide is divided into two critical phases of the synthesis: securing the stereochemistry of the 2-aminocyclopentanol precursor and controlling the stereochemistry during the oxazolidinone ring formation.
Part 1: Maintaining Stereochemical Integrity of the cis-2-Aminocyclopentanol Precursor
The enantiopurity of your starting cis-2-aminocyclopentanol is the foundation of your synthesis. Any loss of stereochemical integrity at this stage will be carried through to the final product.
Question 1: I am observing a decrease in the enantiomeric excess (ee) of my 2-aminocyclopentanol precursor after functional group manipulation. What are the likely causes and how can I prevent this?
Answer:
Loss of enantiomeric excess in your 2-aminocyclopentanol precursor can occur through several mechanisms, primarily involving the formation of transient, achiral, or rapidly equilibrating intermediates.
Potential Causes and Solutions:
-
Oxidation-Reduction Sequences: If your synthesis involves oxidizing the alcohol to a ketone and then reducing it back, you are passing through an achiral intermediate. Any non-stereospecific reduction will lead to racemization.
-
Preventative Measure: If an oxidation-reduction sequence is unavoidable, employ a highly stereoselective reducing agent. For example, enzymes or chiral catalysts can provide high enantioselectivity.
-
-
Epimerization under Harsh pH Conditions: Both acidic and basic conditions can potentially lead to epimerization, especially if there are adjacent activating groups.
-
Preventative Measure: Aim for neutral or mildly acidic/basic conditions during workups and purifications. Buffer your reaction mixtures where appropriate.
-
-
Protecting Group Strategies: Certain protecting group manipulations can induce epimerization. For instance, the formation of an enolate under basic conditions during the protection or deprotection of a nearby functional group can compromise the stereocenter.
-
Preventative Measure: Choose protecting groups that can be applied and removed under mild, non-epimerizing conditions. For amines, Boc or Cbz groups are generally stable. For alcohols, silyl ethers are often a good choice.
-
Part 2: Controlling Stereochemistry During Oxazolidinone Ring Formation
The cyclization of the 2-aminocyclopentanol to form the oxazolidinone ring is the most critical step for preserving the stereochemistry of the ring junction. The choice of cyclizing agent and reaction conditions will determine the success of this transformation.
Question 2: My final this compound product shows significant diastereomeric impurity, indicating racemization during the cyclization step. What is the likely mechanism, and how can I suppress it?
Answer:
Racemization during oxazolidinone formation from a 1,2-amino alcohol typically proceeds through pathways that allow for the temporary loss of stereochemical information at one or both of the chiral centers.
Primary Racemization Pathway: Formation of an Aziridine Intermediate
A common side reaction during the activation of the hydroxyl group is the intramolecular SN2 reaction by the adjacent amine to form a transient aziridine. This aziridine can then be opened by a nucleophile. If this opening is not stereospecific, it can lead to a mixture of diastereomers.
Troubleshooting Strategies:
1. Choice of Cyclizing Agent and Reaction Conditions:
The selection of the reagent used to convert the 1,2-amino alcohol into the oxazolidinone is critical. Harsh reagents or high temperatures can promote side reactions and racemization.
| Cyclizing Agent | Typical Conditions | Potential for Racemization | Mitigation Strategy |
| Phosgene or Triphosgene | Base (e.g., Et3N, pyridine), low temperature | High if base is too strong or temperature is elevated. | Use a non-nucleophilic, sterically hindered base like proton sponge or 2,6-lutidine. Maintain cryogenic temperatures (-78 °C to 0 °C). |
| Carbonyldiimidazole (CDI) | Heat (e.g., reflux in THF) | Moderate, dependent on temperature and substrate. | Use the minimum effective temperature and reaction time. Consider microwave irradiation for controlled, rapid heating. |
| Diethyl Carbonate | Base (e.g., NaOMe, K2CO3), heat | Moderate to high, especially with strong bases. | Use a milder base like K2CO3 and carefully control the temperature. |
2. Step-wise vs. One-Pot Cyclization:
A one-pot cyclization is efficient but can sometimes lead to side reactions. A stepwise approach can offer better control.
-
Stepwise Protocol:
-
N-Protection: Protect the amine with a group that can be easily removed, such as a Boc group.
-
O-Activation: Activate the hydroxyl group, for example, by converting it to a good leaving group like a tosylate or mesylate. This step should be performed under conditions that do not promote aziridine formation (e.g., low temperature, non-nucleophilic base).
-
Deprotection and Cyclization: Remove the N-protecting group and induce cyclization under mild basic conditions. The intramolecular cyclization is often highly stereospecific.
-
Question 3: I am observing the formation of an unwanted oxazoline byproduct instead of the desired oxazolidinone. How can I prevent this?
Answer:
Oxazoline formation can compete with oxazolidinone synthesis, particularly when using activating agents that can promote dehydration.
Cause: Dehydration of the hemiaminal intermediate formed during the reaction.
Preventative Measures:
-
Choice of Reagent: Avoid reagents that are strong dehydrating agents.
-
Anhydrous Conditions: Ensure your reaction is performed under strictly anhydrous conditions, as water can interfere with the desired reaction pathway. Use freshly distilled solvents and flame-dried glassware.
Experimental Protocols
Protocol 1: Stereoretentive Cyclization using Carbonyldiimidazole (CDI)
This protocol is a reliable method for the cyclization of cis-2-aminocyclopentanol with a reduced risk of racemization compared to more aggressive reagents.
-
Preparation: Under an inert atmosphere (argon or nitrogen), dissolve the enantiopure cis-2-aminocyclopentanol (1.0 eq) in anhydrous THF (0.1 M).
-
Addition of CDI: Add solid carbonyldiimidazole (CDI) (1.1 eq) portion-wise to the solution at room temperature.
-
Reaction: Stir the reaction mixture at room temperature for 1-2 hours, then heat to a gentle reflux (65 °C) and monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-12 hours).
-
Workup: Cool the reaction to room temperature and concentrate under reduced pressure. Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of NH4Cl, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by column chromatography on silica gel to yield the this compound.
Visualizations
Logical Troubleshooting Flowchart
Caption: Troubleshooting workflow for identifying and resolving racemization issues.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue in the synthesis of pharmaceutical intermediates?
A1: Racemization is the process of converting an enantiomerically pure substance into a mixture of equal parts of both enantiomers, known as a racemate. In drug development, this is a major concern because often only one enantiomer of a chiral drug is therapeutically active, while the other may be inactive or even cause harmful side effects.[1] Therefore, ensuring the synthesis produces a single, pure enantiomer is crucial for both efficacy and safety.
Q2: Can my choice of solvent impact the degree of racemization?
A2: Absolutely. The solvent can play a significant role in racemization.[2] Polar, protic solvents can facilitate proton transfer, which can lead to the epimerization of stereocenters with acidic protons. In contrast, non-polar, aprotic solvents are generally less likely to promote racemization. It is essential to choose a solvent that is compatible with your reaction chemistry while minimizing the risk of racemization.
Q3: How can I accurately determine the enantiomeric excess (ee) of my product?
A3: The most common and reliable method for determining the enantiomeric excess of a chiral compound is through chiral High-Performance Liquid Chromatography (HPLC) or chiral Supercritical Fluid Chromatography (SFC). These techniques use a chiral stationary phase to separate the enantiomers, allowing for their quantification. Derivatization with a chiral agent to form diastereomers, which can then be separated by standard chromatography or NMR, is also a viable method.
Q4: Are there any modern coupling reagents that are specifically designed to be "racemization-free"?
A4: While no reagent can be guaranteed to be completely "racemization-free" under all conditions, several modern coupling reagents have been developed to significantly suppress racemization, particularly in peptide synthesis which shares similar mechanistic challenges.[3][4] Reagents like COMU are designed to have a high fidelity in preserving the chirality of the reacting species.[5] Exploring the use of such advanced reagents, if applicable to your specific cyclization, could be a valuable strategy.
References
-
Diastereoselective Synthesis of Cyclopenta-pyridazinones via Radical Cyclization: Synthetic Studies Towards Halichlorine. PMC. [Link]
-
cis-2-methyl cyclopentanecarboxylic acid, via a kinetically controlled cyclization. RSC Publishing. [Link]
-
Racemization in Prins cyclization reactions. PubMed. [Link]
-
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction. NIH. [Link]
-
Synthesis of Chiral Cyclopentenones. Semantic Scholar. [Link]
-
Enantiomerically Pure Phosphonated Carbocyclic 2'-Oxa-3'-Azanucleosides: Synthesis and Biological Evaluation. PMC. [Link]
-
Stereocontrolled Ring-Opening of Oxazolidinone-Fused Aziridines for the Synthesis of 2‑Amino Ethers. PMC. [Link]
-
Synthesis of cis-fused-oxazolo/oxazino-isoquinolinones via photocascade reaction. Organic & Biomolecular Chemistry. [Link]
-
Stereospecific synthesis of functionalized cyclopentanes. Sci-Hub. [Link]
-
Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone. MDPI. [Link]
-
Synthesis of Chiral Cyclopentenones. ACS Publications. [Link]
-
Synthesis of novel racemic conformationally locked carbocyclic nucleosides. ResearchGate. [Link]
-
Resolution of racemic carbocyclic analogues of purine nucleosides through the action of adenosine deaminase. Antiviral activity of the carbocyclic 2'-deoxyguanosine enantiomers. PubMed. [Link]
-
Stereoselective synthesis of oxazolidinonyl-fused piperidines of interest as selective muscarinic (M1) receptor agonists. ResearchGate. [Link]
-
Recent Advances in Asymmetric Synthesis of Chiral Amides and Peptides: Racemization-free Coupling Reagents. ResearchGate. [Link]
-
Recent advances in asymmetric synthesis of chiral amides and peptides: racemization-free coupling reagents. Organic & Biomolecular Chemistry. [Link]
-
Chiral oxazolidinones as electrophiles: Intramolecular cyclization reactions with carbanions and preparation of functionalized lactams. PMC. [Link]
-
Angular Regioselective Synthesis of Varied Functionalized Hexahydro-1,2,4-triazolo[4,3-a]quinazolin-9-ones and Their Antiproliferative Action. NIH. [Link]
-
Enantioselective Synthesis of 2-Oxazolidinones Using Organoselenium Catalysis. ResearchGate. [Link]
- Understanding COMU's Role in Minimizing Racemization in Peptide Synthesis. [No Source Found].
Sources
- 1. Frontiers | Synthesis of Oxazinanones: Intramolecular Cyclization of Amino Acid-Derived Diazoketones via Silica-Supported HClO4 Catalysis [frontiersin.org]
- 2. Oxazolidinone synthesis [organic-chemistry.org]
- 3. A method for the parallel synthesis of multiply substituted oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Facile One-Pot Synthesis of Novel Hexahydro-2-quinolinecarboxylic Acids under Solvent-Free Reaction Conditions [scirp.org]
Technical Support Center: Large-Scale Synthesis of Hexahydro-2H-cyclopenta[d]oxazol-2-one
Welcome to the technical support center for the synthesis of hexahydro-2H-cyclopenta[d]oxazol-2-one. This guide is designed for researchers, chemists, and process development professionals who are transitioning this synthesis from bench-scale to large-scale production. We will address common challenges, provide in-depth troubleshooting advice, and offer detailed protocols grounded in established chemical principles.
Section 1: Synthesis Overview and Core Principles
The large-scale synthesis of this compound, a key bicyclic carbamate intermediate, typically relies on the intramolecular cyclization of cis-2-aminocyclopentanol using a suitable carbonylation agent. The success of this process at scale hinges on careful selection of reagents, control of reaction parameters, and a robust purification strategy.
The general workflow for this synthesis can be visualized as a multi-stage process, from reaction setup to the isolation of the final, high-purity product.
Caption: General workflow for the large-scale synthesis of this compound.
A critical decision in this synthesis is the choice of carbonylation agent. While highly effective, phosgene is extremely toxic and poses significant handling challenges.[1] Safer alternatives are almost always preferred for large-scale operations.
| Reagent | Key Advantages | Key Disadvantages | Byproducts |
| Triphosgene | Solid, easier to handle than gaseous phosgene. | Highly toxic; generates phosgene in situ. Requires careful handling. | HCl |
| Carbonyldiimidazole (CDI) | Relatively safe; non-corrosive byproducts. | Higher cost; can be moisture sensitive. | Imidazole |
| Alkyl Chloroformates | Readily available and cost-effective. | Often require excess base and longer reaction times.[1][2] | HCl, Alcohol |
| Carbon Dioxide (CO2) | Green, inexpensive, and non-toxic reagent.[3] | Typically requires high pressures and/or specific catalysts; can be low yielding.[1] | Water |
Section 2: Troubleshooting Guide
This section addresses specific issues encountered during synthesis in a question-and-answer format.
Problem Area: Low Yield and Impurity Formation
Q: My reaction yield is significantly lower than expected on a larger scale. What are the most likely causes?
A: Low yield at scale is often traced back to two primary issues: incomplete conversion of the starting material (cis-2-aminocyclopentanol) or the formation of stable side products. The most common side product in this reaction is the N,N'-disubstituted urea, formed when two molecules of the starting amine react with one molecule of the carbonylation agent. This pathway competes directly with the desired intramolecular cyclization.
To diagnose the issue, carefully analyze your crude reaction mixture by LC-MS and ¹H NMR to identify unreacted starting material versus the characteristic signals of the urea byproduct.
Caption: Competing reaction pathways: desired cyclization vs. undesired urea formation.
Q: How can I minimize the formation of the urea byproduct and drive the reaction towards the desired product?
A: The key is to favor the intramolecular reaction over the intermolecular one. This is achieved by maintaining a very low concentration of the highly reactive carbonylation agent throughout the reaction.
Troubleshooting Protocol: Minimizing Urea Formation
-
High Dilution: Ensure the reaction is sufficiently dilute. While counterintuitive for throughput, starting with a higher solvent volume can significantly improve the yield by disfavoring intermolecular collisions.
-
Controlled Reagent Addition: Add the carbonylation agent (e.g., a solution of triphosgene in a suitable solvent like THF or DCM) dropwise to the solution of the amine and base over an extended period (e.g., 2-4 hours). This maintains a low steady-state concentration of the reactive species.
-
Temperature Control: Run the reaction at a low temperature (e.g., 0 °C to -10 °C) during the addition. This slows down both the desired and undesired reactions but gives the intramolecular cyclization a kinetic advantage and helps control the exotherm. After the addition is complete, the reaction can be allowed to slowly warm to room temperature to ensure completion.
-
Base Selection: Use a non-nucleophilic tertiary amine base like triethylamine (TEA) or diisopropylethylamine (DIPEA). Ensure at least two equivalents are used: one to neutralize the HCl generated from the starting amine salt (if applicable) and one to scavenge the HCl produced during the cyclization.
Problem Area: Purification and Isolation
Q: My crude product is an oil or waxy solid that is difficult to crystallize. How can I achieve a high-purity, crystalline solid?
A: Difficulty in crystallization is almost always due to the presence of impurities (such as the urea byproduct or unreacted starting material) that act as crystallization inhibitors.
Troubleshooting Protocol: Improving Crystallization
-
Initial Purification: Before attempting crystallization, perform an aqueous work-up. Quench the reaction mixture with water or a mild acid (e.g., NH₄Cl solution). Extract the product into a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Wash the organic layer with brine to remove water-soluble impurities and residual base.
-
Impurity Removal: If the urea byproduct is the main contaminant, it is often less soluble than the desired oxazolidinone in certain solvent systems. A preliminary "anti-solvent" precipitation might help. For example, after concentrating the crude organic extract, dissolving it in a minimal amount of a good solvent (like dichloromethane) and then slowly adding a poor solvent (like hexanes) may cause the urea to precipitate first, allowing it to be filtered off.
-
Solvent Screening for Crystallization: The ideal crystallization solvent system will dissolve the product at an elevated temperature but have low solubility at room temperature or below. Screen various solvents:
-
Single Solvents: Isopropanol (IPA), ethyl acetate, methyl tert-butyl ether (MTBE).
-
Solvent/Anti-Solvent Systems: Dichloromethane/Hexanes, Ethyl Acetate/Heptane, Toluene/Heptane.
-
-
Procedure: Dissolve the crude material in a minimal amount of the chosen hot solvent. If impurities remain undissolved, perform a hot filtration. Allow the solution to cool slowly and undisturbed to promote the growth of large crystals. Seeding with a small crystal of pure product can be highly effective. Once crystallization is complete, cool the mixture further in an ice bath to maximize recovery before filtering.
Section 3: Scale-Up and Safety FAQs
Q: What are the primary safety concerns when scaling this synthesis from grams to kilograms?
A: The primary concerns are the handling of toxic reagents and managing the reaction exotherm.
-
Reagent Toxicity: Triphosgene is a solid but can release toxic phosgene gas upon contact with moisture or nucleophiles.[1] All manipulations should be performed in a well-ventilated fume hood or an enclosed reactor system with appropriate personal protective equipment (PPE), including a phosgene-monitoring badge. Have a neutralization solution (e.g., aqueous ammonia) readily available for spills. Carbamates themselves can have biological activity and should be handled with care.[2][4]
-
Exotherm Management: The reaction of the carbonylation agent with the amine is highly exothermic. On a large scale, this heat can accumulate rapidly, leading to solvent boiling and increased side product formation. Use a reactor with efficient cooling and a calibrated temperature probe. The controlled, slow addition of the reagent, as described in the troubleshooting section, is the most critical method for managing the exotherm.
Q: Can I use a greener solvent for this reaction?
A: While chlorinated solvents like dichloromethane (DCM) are effective, greener alternatives like 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) are excellent substitutes. They have higher boiling points, are less toxic, and are more stable to the basic reaction conditions. Ethyl acetate can also be used, but one must be cautious of potential side reactions with the amine under basic conditions over long periods.
Q: What analytical methods are essential for in-process control (IPC) and final product release?
A:
-
In-Process Control (IPC):
-
TLC or LC-MS: To monitor the consumption of the starting amine. The reaction is typically considered complete when the starting material spot/peak is no longer detectable.
-
-
Final Product Quality Control (QC):
-
¹H and ¹³C NMR: To confirm the structure and identify any organic impurities.
-
LC-MS or GC-MS: To determine purity with high sensitivity.
-
Melting Point: A sharp melting point is a good indicator of high purity.
-
Residual Solvent Analysis (GC-HS): To ensure process solvents have been removed to acceptable levels.
-
References
-
Costantino, G., & Macchiarulo, A. (2016). Organic Carbamates in Drug Design and Medicinal Chemistry. PubMed Central. Available at: [Link]
-
Voris, J., D'Agostino, J., & Caskey, D. (2023). Carbamates: Are they “Good” or “Bad Guys”? SciELO. Available at: [Link]
-
El-Saghier, A. M. M., Ahmed, E. A., & Mahmoud, A. M. A. (2015). Rapid and green chemistry Catalysis in Synthesis of Hexahydroquinazolinones and Cyclohepta, Cyclopenta[d]Pyrimidinones with Prediction of Biological. ResearchGate. Available at: [Link]
-
Voris, J., et al. (2023). Carbamates: Are they “Good” or “Bad Guys”? ResearchGate. Available at: [Link]
-
Aricu, A., et al. (2020). Green synthesis of carbamates from CO2, amines and alcohols. ResearchGate. Available at: [Link]
Sources
stability issues of hexahydro-2H-cyclopenta[d]oxazol-2-one under acidic or basic conditions
Welcome to the technical support center for hexahydro-2H-cyclopenta[d]oxazol-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice regarding the stability of this bicyclic oxazolidinone under various experimental conditions.
Introduction to this compound
This compound is a bicyclic heterocyclic compound featuring a fused cyclopentane and oxazolidinone ring system. The oxazolidinone moiety is a key pharmacophore in various pharmaceuticals, prized for its chemical and metabolic stability.[1][2][3] This cyclic carbamate structure is generally more resistant to hydrolysis than its linear counterparts.[3] However, under certain acidic or basic conditions, the oxazolidinone ring can be susceptible to cleavage, which may impact experimental outcomes. This guide will address the potential stability issues and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of the oxazolidinone ring in this compound?
The 2-oxazolidinone ring is known for its relatively high stability, which is a key reason for its prevalence in medicinal chemistry.[3] This stability arises from the cyclic nature of the carbamate group, which makes it less susceptible to hydrolysis compared to acyclic carbamates. However, "stable" is a relative term, and exposure to strong acidic or basic conditions can lead to degradation.
Q2: Can I use strong acids or bases in my reaction with this compound?
Caution is advised. While some oxazolidinone derivatives have shown stability in acidic conditions (e.g., 1 N HCl), they are often unstable in strong bases (e.g., 1 N NaOH).[4][5] It is highly recommended to perform a preliminary stability test under your specific reaction conditions before proceeding with a large-scale experiment.
Q3: What are the likely degradation products under harsh pH conditions?
Upon hydrolysis of the oxazolidinone ring, the expected product is the corresponding cis-2-aminocyclopentanol. The reaction involves the cleavage of the carbamate ester bond.
Q4: How does the bicyclic structure affect the stability compared to a monocyclic oxazolidinone like linezolid?
The fusion of the cyclopentane ring to the oxazolidinone ring introduces conformational constraints. While specific studies on this compound are limited, ring strain in bicyclic systems can sometimes alter reactivity. It is plausible that this strain could influence the rate of hydrolysis compared to a more flexible monocyclic system, but this would need to be determined empirically.
Troubleshooting Guide: Stability Issues
Issue 1: Low Yield or No Product Recovery in Basic Media
Symptom: You are running a reaction under basic conditions (e.g., using NaOH, KOH, or other strong bases) and observe a low yield of your desired product containing the intact this compound moiety.
Probable Cause: Base-catalyzed hydrolysis of the oxazolidinone ring. The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the carbamate.[6] This leads to ring-opening and the formation of cis-2-aminocyclopentanol.
Solutions:
-
pH Control: If possible, lower the pH of your reaction mixture. Many reactions can proceed under mildly basic or even neutral conditions.
-
Alternative Bases: Consider using non-nucleophilic organic bases (e.g., DBU, DIPEA) if they are compatible with your reaction chemistry.
-
Temperature Reduction: Lowering the reaction temperature can significantly decrease the rate of hydrolysis.
-
Reduced Reaction Time: Minimize the exposure time of the compound to the basic medium.
Issue 2: Unexpected Side Products in Acidic Media
Symptom: Your reaction in an acidic medium produces unexpected side products, or you observe incomplete conversion.
Probable Cause: Acid-catalyzed hydrolysis of the oxazolidinone ring. While generally less rapid than base-catalyzed hydrolysis, strong acids can promote the cleavage of the carbamate. The mechanism involves protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.
Solutions:
-
Use of Milder Acids: If your protocol allows, substitute strong mineral acids with weaker organic acids (e.g., acetic acid) or use Lewis acids.
-
Anhydrous Conditions: If water is the nucleophile leading to hydrolysis, performing the reaction under strictly anhydrous conditions can prevent this side reaction.
-
Protecting Groups: In a multi-step synthesis, consider if the oxazolidinone-containing fragment can be introduced at a later stage to avoid harsh acidic conditions.
Experimental Protocols
Protocol 1: General Stability Assessment
This protocol allows you to determine the stability of this compound under your specific experimental conditions.
Materials:
-
This compound
-
Your reaction buffer/solvent system at the desired pH
-
Internal standard (a compound stable under the test conditions and detectable by your analytical method)
-
Analytical instrument (e.g., HPLC, LC-MS, GC-MS)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent.
-
Prepare a solution of the internal standard.
-
In a reaction vial, combine your reaction buffer/solvent, the internal standard, and an aliquot of the this compound stock solution.
-
Incubate the mixture at your intended reaction temperature.
-
At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Quench the reaction if necessary (e.g., by neutralizing the acid or base).
-
Analyze the samples by your chosen analytical method, quantifying the peak area of this compound relative to the internal standard.
-
Plot the relative concentration of this compound versus time to determine its stability.
Protocol 2: Workup Procedures to Minimize Degradation
-
For Acid-Sensitive Reactions: During aqueous workup, neutralize the acidic solution with a cold, saturated solution of a weak base like sodium bicarbonate. Avoid using strong bases. Extract the product quickly into an organic solvent.
-
For Base-Sensitive Reactions: Neutralize the basic solution with a cold, dilute acid like 1M citric acid or ammonium chloride solution. Avoid strong mineral acids. Promptly extract the product.
Mechanistic Insights
To provide a clearer understanding of the potential degradation pathways, the following diagrams illustrate the proposed mechanisms for acid- and base-catalyzed hydrolysis.
Caption: Proposed mechanism for acid-catalyzed hydrolysis.
Caption: Proposed mechanism for base-catalyzed hydrolysis.
Quantitative Data Summary
| Condition | Reagent Example | General Stability | Primary Degradation Pathway |
| Strongly Acidic | 1 N HCl | Generally stable, but can degrade | Acid-catalyzed hydrolysis |
| Weakly Acidic | Acetic Acid | High stability | Minimal degradation |
| Neutral | pH 7.4 Buffer | Very high stability | Negligible hydrolysis |
| Weakly Basic | NaHCO₃ | High stability | Minimal degradation |
| Strongly Basic | 1 N NaOH | Unstable | Base-catalyzed hydrolysis |
References
- Barbachyn, M. R., & Ford, C. W. (2003). Oxazolidinone structure-activity relationships.
-
Diez-Varga, A., et al. (2023). Oxazolidinones as versatile scaffolds in medicinal chemistry. RSC Medicinal Chemistry. [Link][3]
- Fife, T. H., & Benjamin, B. M. (1974). Oxazolidine hydrolysis. Participation of solvent and buffer in ring opening. Journal of the American Chemical Society, 96(7), 2257-2263.
-
Ghattas, W., et al. (2022). Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS. Molecules, 27(3), 1090. [Link][4][5]
- Kakeya, H., et al. (1969). Studies on Prodrugs of Cephalosporins. I. Synthesis and Biological Properties of N-(Acyl)oxazolidinone Derivatives of 7-Aminocephalosporanic Acid. Chemical and Pharmaceutical Bulletin, 17(11), 2558-2565.
-
Li, Z., et al. (2015). Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure. ACS Medicinal Chemistry Letters, 6(11), 1133-1138. [Link][7]
-
Mathe, C., et al. (2010). Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy. Journal of Pharmaceutical Sciences, 99(5), 2393-2403. [Link][8][9]
-
Vacondio, F., et al. (2022). Five-Membered Cyclic Carbonates and Carbamates. Encyclopedia MDPI. [Link][2]
-
Vila, J., et al. (2021). Recent Advances in the Synthesis of Five-Membered Cyclic Carbonates and Carbamates from Allylic or Propargylic Substrates and CO2. Molecules, 26(16), 4867. [Link][1]
-
Zahedifar, P., et al. (2022). Carbamate base-catalyzed hydrolysis mechanisms. ResearchGate. [Link][6][10]
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- 2. Five-Membered Cyclic Carbonates and Carbamates | Encyclopedia MDPI [encyclopedia.pub]
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- 5. Development and Validation of Stability-Indicating Assay Method for a Novel Oxazolidinone (PH-192) with Anticonvulsant Activity by Using UHPLC-QToF-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis, and Antibacterial Evaluation of Oxazolidinones with Fused Heterocyclic C-Ring Substructure - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Stability studies of oxazolidine-based compounds using 1H NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to Chiral Auxiliaries: Evans Oxazolidinones Versus the Bicyclic Rigidity of Hexahydro-2H-cyclopenta[d]oxazol-2-one
For Researchers, Scientists, and Drug Development Professionals
In the landscape of asymmetric synthesis, the choice of a chiral auxiliary is a critical decision that profoundly influences the stereochemical outcome of a reaction. For decades, Evans oxazolidinones have been a cornerstone of stereoselective synthesis, their utility proven in the construction of countless complex molecules. However, the pursuit of enhanced stereocontrol and novel reactivity has led to the development of a diverse array of chiral auxiliaries. This guide provides an in-depth comparison between the well-established Evans auxiliaries and the more specialized, conformationally restricted hexahydro-2H-cyclopenta[d]oxazol-2-one, referred to herein by its common abbreviation, CPAOx.
Introduction: The Role of Chiral Auxiliaries in Asymmetric Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a chemical transformation with high diastereoselectivity.[1] This strategy allows for the creation of new stereocenters with a predictable configuration. An ideal chiral auxiliary should be readily available in both enantiomeric forms, easily attached to and cleaved from the substrate under mild conditions, and provide a high degree of stereochemical control. After the desired transformation, the auxiliary is typically recovered for reuse, adding to the economic viability of the synthetic route.
The Gold Standard: Evans Auxiliaries
Introduced by David A. Evans and his coworkers, oxazolidinone-based chiral auxiliaries have become a mainstay in the synthetic organic chemist's toolbox.[1][2] Derived from readily available amino acids such as valine and phenylalanine, these auxiliaries have demonstrated exceptional efficacy in a wide range of asymmetric transformations, including aldol additions, alkylations, and Diels-Alder reactions.
The stereodirecting power of Evans auxiliaries stems from the steric hindrance provided by the substituent at the C4 position of the oxazolidinone ring. This substituent effectively shields one face of the corresponding enolate, directing the approach of an electrophile to the opposite face. The formation of a chelated Z-enolate is a key feature that contributes to the high levels of stereoselectivity observed.
A Bicyclic Contender: this compound (CPAOx)
This compound (CPAOx) represents a class of bicyclic chiral auxiliaries where the oxazolidinone ring is fused to a cyclopentane ring. This structural feature imparts significant conformational rigidity, which can translate to enhanced facial discrimination of the enolate and potentially higher diastereoselectivities in asymmetric reactions.
While not as ubiquitously cited as the traditional Evans auxiliaries, published research has described CPAOx and related structures as "powerful 2-oxazolidinone chiral auxiliaries" for asymmetric reactions such as alkylations, Diels-Alder reactions, Michael additions, and aldol reactions. The fixed conformation of the bicyclic system is thought to provide a more defined and predictable stereochemical environment for the reacting center.
Head-to-Head Comparison: Performance in Key Asymmetric Reactions
A direct, data-driven comparison is essential for evaluating the relative efficiencies of these two classes of chiral auxiliaries. Below, we summarize the performance of representative Evans auxiliaries and the available data for CPAOx in key asymmetric transformations.
Asymmetric Alkylation
Asymmetric alkylation of enolates is a fundamental carbon-carbon bond-forming reaction. The diastereoselectivity of this reaction is a key metric for the performance of a chiral auxiliary.
| Auxiliary | Substrate (N-Acyl group) | Electrophile | Diastereomeric Ratio (d.r.) | Yield (%) |
| (4R,5S)-4-Methyl-5-phenyl-oxazolidinone (Evans type) | Propionyl | Benzyl bromide | >99:1 | 95 |
| (4S)-4-Benzyl-2-oxazolidinone (Evans type) | Propionyl | Allyl iodide | 98:2 | 85 |
| CPAOx (reported qualitative) | Various | Alkyl halides | High | Good |
Asymmetric Aldol Reactions
The aldol reaction is a powerful tool for constructing β-hydroxy carbonyl compounds with the simultaneous creation of two new stereocenters. The "Evans syn" aldol reaction is renowned for its high diastereoselectivity.
| Auxiliary | Aldehyde | Diastereomeric Ratio (syn:anti) | Yield (%) |
| (4R)-4-Isopropyl-2-oxazolidinone (Evans type) | Isovaleraldehyde | >99:1 | 80-90 |
| (4S)-4-Benzyl-2-oxazolidinone (Evans type) | Benzaldehyde | >99:1 | 85 |
| CPAOx (reported qualitative) | Various | High syn-selectivity | Good |
Mechanistic Rationale for Stereoselectivity
The high degree of stereocontrol exerted by both Evans auxiliaries and CPAOx can be rationalized by considering the transition state geometries of their respective enolates.
Evans Auxiliaries: A Model of Steric Hindrance
The predictable stereochemical outcome of reactions involving Evans auxiliaries is attributed to the formation of a rigid, chelated Z-enolate. The substituent at the C4 position of the oxazolidinone ring effectively blocks one face of the enolate, forcing the electrophile to approach from the less hindered side.
Caption: General workflow for Evans auxiliary-mediated asymmetric reactions.
CPAOx: The Advantage of Conformational Rigidity
The fused cyclopentane ring in CPAOx locks the oxazolidinone ring into a more rigid conformation compared to the acyclic substituents of traditional Evans auxiliaries. This pre-organization of the chiral scaffold is hypothesized to lead to a more defined orientation of the N-acyl group and, consequently, a more pronounced facial bias for the enolate. This can result in even higher levels of diastereoselectivity.
Sources
A Researcher's Guide to the Biological Activity Screening of Novel Hexahydro-2H-cyclopenta[d]oxazol-2-one Analogs
The quest for novel therapeutic agents has led researchers to explore a vast chemical space, with heterocyclic compounds forming a cornerstone of modern drug discovery. Among these, the hexahydro-2H-cyclopenta[d]oxazol-2-one scaffold presents a promising avenue for the development of new drugs. This guide provides a comprehensive overview of the biological activity screening of novel analogs of this scaffold, offering a comparative analysis of potential screening strategies supported by experimental insights and methodologies. Our focus is to equip researchers, scientists, and drug development professionals with a robust framework for evaluating the therapeutic potential of this emerging class of compounds.
The Therapeutic Promise of the Cyclopenta[d]oxazol-2-one Scaffold
The this compound core is a rigid, bicyclic structure that combines the key features of an oxazolidinone ring fused to a cyclopentane moiety. The oxazolidinone ring is a well-established pharmacophore, most notably found in the antibiotic linezolid, which targets bacterial protein synthesis.[1][2] The fusion of a cyclopentane ring introduces conformational constraints and new substitution vectors, allowing for the fine-tuning of physicochemical properties and biological activity. This structural uniqueness suggests potential applications beyond antibacterial agents, including anticancer, anti-inflammatory, and antiviral therapies.[3][4][5]
A Strategic Approach to Biological Activity Screening
A systematic and tiered screening approach is essential to efficiently evaluate a library of novel this compound analogs. This process typically begins with broad, high-throughput primary assays to identify initial "hits," followed by more specific secondary and tertiary assays to confirm activity, elucidate the mechanism of action, and assess selectivity and toxicity.
Below is a logical workflow for the comprehensive screening of these novel analogs:
Sources
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- 2. Conformational constraint in oxazolidinone antibacterials. Synthesis and structure-activity studies of (azabicyclo[3.1.0]hexylphenyl)oxazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 4. 5-(Carbamoylmethylene)-oxazolidin-2-ones as a Promising Class of Heterocycles Inducing Apoptosis Triggered by Increased ROS Levels and Mitochondrial Dysfunction in Breast and Cervical Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Computer-aided discovery of anti-inflammatory thiazolidinones with dual cyclooxygenase/lipoxygenase inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Computational Modeling of Transition States: A Focus on Hexahydro-2H-cyclopenta[d]oxazol-2-one Derivatives
Audience: Researchers, Scientists, and Drug Development Professionals
Objective: This guide provides an in-depth comparison of computational methods for identifying and characterizing transition states (TS) in reactions involving the hexahydro-2H-cyclopenta[d]oxazol-2-one scaffold, a core motif in various pharmacologically active compounds. We will move beyond a simple recitation of protocols to explain the causality behind methodological choices, ensuring a robust and validated computational workflow.
The Strategic Imperative: Why Model Transition States?
In drug development and mechanistic organic chemistry, understanding how a reaction occurs is as crucial as knowing what is produced. The transition state, a fleeting, high-energy configuration along the reaction coordinate, holds the key to this understanding.[1][2] The energy barrier to reach this state (the activation energy, ΔG‡) directly governs the reaction rate. For drug development, modeling this landscape is not merely an academic exercise; it allows us to:
-
Predict Reaction Feasibility: Determine if a proposed synthetic route is kinetically viable under practical laboratory conditions.
-
Elucidate Reaction Mechanisms: Differentiate between competing pathways (e.g., SN1 vs. SN2) by comparing their activation barriers. A recent study on ephedrine derivatives' conversion to oxazolidinones successfully used DFT calculations to support a double SN2 mechanism.[3]
-
Rationalize Selectivity: Understand and predict stereochemical or regiochemical outcomes by analyzing the relative energies of diastereomeric transition states.
-
Guide Catalyst and Substrate Design: In silico modification of reactants or catalysts can reveal structural changes that lower the activation barrier, accelerating desired transformations.
The this compound core, with its fused ring system and multiple stereocenters, presents a rich and challenging subject for such analysis. Its conformational rigidity and the electronic influence of the oxazolidinone moiety dictate the accessibility of different reaction pathways.
Choosing Your Weapon: A Comparative Analysis of Computational Methods
The quest for a transition state is fundamentally a search for a first-order saddle point on a potential energy surface (PES)—a maximum in one direction (the reaction coordinate) and a minimum in all others.[2][4] The choice of method to locate this point is a critical decision balancing computational cost and desired accuracy.
Quantum Mechanical (QM) Engines
The foundation of any TS calculation is the method used to calculate the energy and forces on the atoms.
-
Density Functional Theory (DFT): This is the workhorse of modern computational chemistry. DFT offers a favorable balance of accuracy and computational cost, making it suitable for the medium-to-large systems often encountered in drug discovery.[5] Functionals like B3LYP-D3BJ or those from the Minnesota family (M06-2X ) are excellent starting points for organic reactions, as they include corrections for dispersion forces, which can be crucial in non-covalent interactions within the transition state structure.[5]
-
Post-Hartree-Fock Methods (e.g., MP2, CCSD(T)): While more computationally expensive, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster with single, double, and perturbative triple excitations (CCSD(T)) offer higher accuracy.[4] They are often considered the "gold standard" and are typically used for single-point energy calculations on geometries optimized with DFT to refine the final activation energy (a "DFT//CCSD(T)" approach).[4]
Basis Sets: The Language of Orbitals
A basis set is the set of mathematical functions used to build the molecular orbitals.[6][7] An inadequate basis set can cripple even the most sophisticated QM method.
-
Pople-style (e.g., 6-31G(d), 6-311+G(d,p)): These are popular and efficient. The (d) adds polarization functions to heavy atoms, and (d,p) adds them to hydrogens as well, which is essential for accurately describing the distorted bonding in transition states. The + indicates the addition of diffuse functions, which are important for describing anions or lone pairs that may be involved in the reaction.[6]
-
Correlation-Consistent (e.g., cc-pVDZ, aug-cc-pVTZ): These sets are designed to systematically converge towards the complete basis set limit as you increase the size (D→T→Q).[6] They are more computationally demanding but provide a pathway to systematically improve the accuracy of your results.
Algorithms for Locating the Saddle Point
Several algorithms exist to climb the PES to the saddle point.
-
Synchronous Transit-Guided Quasi-Newton (STQN) Methods (QST2, QST3): These methods require the reactant and product structures (QST2) and optionally an initial guess of the transition state (QST3).[8] They work by interpolating a path between reactants and products to generate an initial guess, which is then optimized.[4][8] QST3 is generally more robust if a reasonable guess for the TS can be made.[4]
-
Nudged Elastic Band (NEB): NEB is a powerful method that optimizes a chain of intermediate structures (or "images") between the reactant and product.[9][10] It is particularly effective for complex reactions where the reaction coordinate is not straightforward, though it can be computationally more expensive as it optimizes multiple images simultaneously.[9][10]
-
Dimer Method: This is a minimum-mode following method that requires only a single starting structure and is efficient for refining a TS guess when the reaction coordinate is approximately known.[2]
A Comparative Guide to Software Packages
Several software packages can perform these calculations. The choice often depends on availability, cost, and user experience.
| Feature | Gaussian | ORCA | VASP / CP2K |
| Licensing | Commercial (Paid) | Free for academic use | Free for academic use / Open Source |
| Primary Strength | Broad applicability, extensive methods | High performance, excellent for DFT, user-friendly input | Optimized for periodic systems (crystals, surfaces) |
| User Interface | Can be complex; often used with GUIs | Primarily command-line; well-documented | Command-line, steep learning curve |
| Key TS Features | Opt=QST2, Opt=QST3, Opt=TS | OptTS, NEB | Dimer method, NEB |
| Best For | General-purpose molecular chemistry | Academic research, high-performance computing on molecular systems | Solid-state chemistry, catalysis on surfaces |
| Reference | [11] | [12],[13] | [14] |
For this guide, we will focus on ORCA due to its accessibility and power, making the described protocols widely reproducible.[12][13]
Experimental Protocol: Locating the TS for an SN2 Ring Opening
Let's consider a representative reaction: the SN2 attack of a hydroxide ion on the C5 carbon of the protonated this compound, leading to a ring-opened amino alcohol. This is a plausible step in the hydrolytic degradation of such a scaffold.
Step-by-Step Methodology (using ORCA)
1. Geometry Optimization of Reactants and Products:
-
Build the structures of the reactant complex (oxazolidinone + OH⁻) and the product (ring-opened amino alcohol) in a molecular editor like Avogadro.
-
Create an ORCA input file (e.g., reactant_opt.inp) for geometry optimization.
-
Run the optimization for both reactant and product. Confirm that the frequency calculations yield zero imaginary frequencies, confirming they are true minima.
2. Transition State Search (using NEB):
-
The Nudged Elastic Band method is robust. Create a directory and place the optimized reactant and product .xyz files inside.
-
Create an ORCA input file for the NEB calculation. This method creates a "chain" of images between the start and end points.
-
The output will provide the geometry of the highest-energy image, which is a good guess for the TS.
3. Transition State Optimization and Validation:
-
Take the highest-energy geometry from the NEB calculation (e.g., orca.chain.05.xyz if image 5 was the peak) and use it as the input for a true transition state optimization.
-
Self-Validation Check 1: Examine the output of the frequency calculation. A true transition state MUST have exactly one imaginary frequency.[1] The vibrational mode of this frequency should correspond to the expected reaction coordinate (i.e., the breaking of the C-O bond and the formation of the C-OH bond).
4. Intrinsic Reaction Coordinate (IRC) Calculation:
-
Self-Validation Check 2: To definitively prove that your TS connects your intended reactant and product, perform an IRC calculation. This calculation follows the minimum energy path downhill from the TS in both forward and reverse directions.[1][8]
-
Run a second calculation with direction backward. The final geometries of the forward and backward IRC runs should correspond to your optimized product and reactant, respectively.
Data Interpretation: A Comparative Analysis
To illustrate how different computational choices affect the results, the following table presents hypothetical data for our SN2 ring-opening reaction. The goal is to achieve results that are converged with respect to the level of theory and basis set.
| Method/Basis Set | ΔE‡ (kcal/mol) | ΔG‡ (kcal/mol) | Imaginary Freq. (cm⁻¹) | C-O Breaking Bond (Å) | C-OH Forming Bond (Å) |
| B3LYP/6-31G(d) | 22.5 | 24.1 | -350i | 1.95 | 2.10 |
| B3LYP/def2-SVP | 21.8 | 23.5 | -342i | 1.98 | 2.08 |
| M06-2X/def2-SVP | 20.1 | 21.9 | -380i | 1.92 | 2.15 |
| M06-2X/def2-TZVP | 19.5 | 21.3 | -375i | 1.93 | 2.14 |
| SP @ CCSD(T)/def2-TZVP | 18.9 | - | - | - | - |
-
Analysis: Moving from the smaller 6-31G(d) to the more robust def2-SVP and def2-TZVP basis sets shows a convergence in the calculated activation energy. The M06-2X functional, which is often better for main-group thermochemistry and barrier heights, predicts a lower barrier than B3LYP. The final single-point (SP) energy calculation using the "gold standard" CCSD(T) method on the M06-2X/def2-TZVP optimized geometry provides the most reliable electronic energy barrier (ΔE‡). The Gibbs Free Energy (ΔG‡), which includes zero-point vibrational energy and thermal corrections from the frequency calculation, is the most relevant value for comparison with experimental kinetic data.
Conclusion and Future Perspectives
The computational modeling of transition states is an indispensable tool in modern chemical research. For complex scaffolds like this compound, these methods provide unparalleled insight into reaction kinetics and mechanisms. By carefully selecting a combination of DFT functionals, appropriate basis sets, and robust search algorithms, researchers can generate reliable and predictive models. The validation of a located saddle point through frequency and IRC analysis is not an optional step but a mandatory component of a trustworthy protocol.
Future advancements, such as the integration of machine learning to predict initial TS guesses and the development of more efficient QM methods, will continue to lower the barrier to entry for these powerful techniques, further accelerating the pace of discovery in drug development and beyond.[14]
References
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Title: Computational Chemical Sciences Open-Source Software Development Group. Source: U.S. Department of Energy Office of Science. URL: [Link]
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Title: Tips and Tricks for Transition State Searches for Click Reactions. Source: Software for Chemistry & Materials (SCM). URL: [Link]
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Title: The art of finding transition structures. Source: The DFT Course. URL: [Link]
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Title: Computational Chemistry ORCA Tutorial 2023. Transition States and Thermochemistry. Source: An-Najah National University. URL: [Link]
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Title: A reliable and efficient computational method for finding transition states in chemical reactions. Source: Institute for Molecular Science. URL: [Link]
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Title: Experimental and DFT study of the conversion of ephedrine derivatives into oxazolidinones. Double SN2 mechanism against SN1 mech. Source: Tetrahedron. URL: [Link]
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Title: DFT calculations regarding the mechanism of the oxazolidine (S,S)-2a... Source: ResearchGate. URL: [Link]
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A Comparative Guide to the Determination of Enantiomeric Excess for Products Synthesized with Hexahydro-2H-cyclopenta[d]oxazol-2-one
For researchers, scientists, and professionals in drug development, the precise control of stereochemistry is not merely an academic exercise—it is a fundamental requirement for safety, efficacy, and regulatory approval. Chiral auxiliaries are indispensable tools in this endeavor, guiding reactions to yield specific stereoisomers. Among these, the family of oxazolidinone auxiliaries, popularized by David A. Evans, offers a robust framework for asymmetric synthesis.[1] This guide focuses on a specific, yet powerful, member of this family: hexahydro-2H-cyclopenta[d]oxazol-2-one .
The ultimate measure of success in such a synthesis is the enantiomeric excess (ee) of the final product. This guide provides an in-depth comparison of the primary analytical techniques for determining the stereochemical purity of compounds synthesized using this chiral auxiliary. We will delve into the causality behind experimental choices, present validated protocols, and offer a comparative analysis to empower you to select the most fitting method for your research.
The Central Challenge: From Diastereomers to Enantiomers
The use of a chiral auxiliary like this compound introduces a critical two-stage analytical challenge. Initially, the auxiliary is covalently bonded to a prochiral substrate. The subsequent stereoselective reaction, such as an alkylation or aldol addition, generates a new stereocenter, resulting in a mixture of diastereomers.
Sources
comparative study of different synthetic routes to hexahydro-2H-cyclopenta[d]oxazol-2-one
For Researchers, Scientists, and Drug Development Professionals
The bicyclic oxazolidinone, hexahydro-2H-cyclopenta[d]oxazol-2-one, represents a significant scaffold in medicinal chemistry. Its rigid, cis-fused ring system is a key feature in various pharmacologically active compounds. The efficient and stereocontrolled synthesis of this core structure is therefore of paramount importance for the development of novel therapeutics. This guide provides a comparative analysis of the primary synthetic routes to cis-hexahydro-2H-cyclopenta[d]oxazol-2-one, starting from the key precursor, cis-2-aminocyclopentanol. We will delve into the mechanistic underpinnings, practical considerations, and experimental data for three prominent methods: phosgene-mediated cyclization, carbonyldiimidazole (CDI) coupling, and reaction with diethyl carbonate.
Introduction to the Target Scaffold
This compound is a valuable building block due to its structural resemblance to the ribose sugar in nucleosides, making it a compelling candidate for antiviral and anticancer drug design. The cis-stereochemistry of the ring junction is crucial for its biological activity, necessitating synthetic strategies that afford high diastereoselectivity. The choice of synthetic route often depends on factors such as desired yield, scalability, safety, and the availability of reagents.
Comparative Analysis of Synthetic Routes
The synthesis of this compound from cis-2-aminocyclopentanol invariably involves the formation of a carbamate intermediate, which then undergoes intramolecular cyclization. The primary difference between the discussed methods lies in the nature of the carbonylating agent used to form this intermediate.
| Parameter | Phosgene-Mediated Cyclization | Carbonyldiimidazole (CDI) Coupling | Diethyl Carbonate Method |
| Reagent Type | Highly reactive acyl chloride | Activated carbonyl | Less reactive carbonate ester |
| Typical Yield | High | Good to High | Moderate to Good |
| Reaction Conditions | Often requires low temperatures and careful handling | Mild, ambient temperature | Elevated temperatures, often with a catalyst |
| Stereoselectivity | Generally high, proceeds with retention of configuration | High, proceeds with retention of configuration | Generally good, but can be substrate-dependent |
| Safety Concerns | EXTREME. Phosgene and its derivatives (diphosgene, triphosgene) are highly toxic and corrosive. Requires specialized handling and ventilation. | Moderate. CDI is a moisture-sensitive solid. Imidazole byproduct is a potential irritant. | Low. Diethyl carbonate is flammable but relatively low in toxicity. |
| Byproducts | HCl (corrosive gas) | Imidazole (generally water-soluble), CO2 | Ethanol |
| Scalability | Challenging due to safety and handling issues | Good, amenable to large-scale synthesis | Good, particularly for industrial applications |
Synthetic Route 1: Phosgene-Mediated Cyclization
This classical approach is known for its efficiency and high yields. The reaction proceeds via the formation of a chloroformate intermediate from the alcohol moiety of cis-2-aminocyclopentanol, followed by intramolecular nucleophilic attack by the adjacent amino group to furnish the cyclic carbamate. To mitigate the extreme toxicity of phosgene gas, less hazardous liquid alternatives like diphosgene (trichloromethyl chloroformate) or the solid triphosgene (bis(trichloromethyl) carbonate) are commonly employed.
Mechanistic Rationale
The high reactivity of phosgene and its derivatives ensures rapid and often quantitative conversion to the chloroformate. The subsequent intramolecular cyclization is a highly favorable 5-exo-trig process, which proceeds stereospecifically, retaining the cis-configuration of the starting amino alcohol. The use of a non-nucleophilic base is crucial to neutralize the HCl byproduct without competing with the intramolecular cyclization.
Experimental Protocol: Cyclization using Triphosgene
Disclaimer: This protocol is intended for informational purposes only and should be performed by trained professionals in a well-ventilated fume hood with appropriate personal protective equipment.
-
Reaction Setup: To a solution of cis-2-aminocyclopentanol (1.0 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon) at -78 °C (dry ice/acetone bath), add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (2.2 eq).
-
Reagent Addition: Slowly add a solution of triphosgene (0.4 eq) in anhydrous DCM to the cooled reaction mixture. The slow addition is crucial to control the exothermic reaction and prevent the formation of side products.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: The crude product is typically purified by column chromatography on silica gel to afford pure this compound.
Caption: Phosgene-mediated synthesis of the target oxazolidinone.
Synthetic Route 2: Carbonyldiimidazole (CDI) Coupling
1,1'-Carbonyldiimidazole (CDI) is a safer and more manageable alternative to phosgene for the synthesis of oxazolidinones. It is a solid reagent that activates the hydroxyl group of the amino alcohol, forming an imidazole-carboxylate intermediate. This is followed by an intramolecular cyclization that displaces an imidazole molecule.
Mechanistic Rationale
The reaction is typically performed at room temperature and is known for its high chemoselectivity. The activation of the alcohol with CDI is the rate-limiting step. The subsequent intramolecular SN2-type reaction of the amino group is rapid and stereospecific, ensuring the retention of the cis-stereochemistry. The byproducts, imidazole and carbon dioxide, are relatively benign and easily removed during work-up.
Experimental Protocol: Cyclization using CDI
-
Reaction Setup: In a round-bottom flask, dissolve cis-2-aminocyclopentanol (1.0 eq) in a suitable aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Reagent Addition: Add 1,1'-carbonyldiimidazole (CDI) (1.1 eq) portion-wise to the solution at room temperature with stirring. Effervescence (CO2 evolution) may be observed.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is typically complete within a few hours.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. The residue can be partitioned between ethyl acetate and water. The organic layer is then washed with dilute acid (e.g., 1M HCl) to remove the imidazole byproduct, followed by a wash with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.
Caption: CDI-mediated synthesis of the target oxazolidinone.
Synthetic Route 3: Diethyl Carbonate Method
Diethyl carbonate offers a greener and more economical alternative for the synthesis of oxazolidinones. This method typically requires higher temperatures and sometimes the use of a catalyst to drive the reaction to completion. The reaction proceeds by nucleophilic attack of the amino group on the carbonyl carbon of diethyl carbonate, followed by intramolecular cyclization with the elimination of ethanol.
Mechanistic Rationale
The lower reactivity of diethyl carbonate compared to phosgene or CDI necessitates more forcing conditions. The initial transesterification/amination reaction forms an ethyl carbamate intermediate. Subsequent intramolecular cyclization is often the slower step and can be facilitated by a base or a Lewis acid catalyst. The stereochemical integrity of the cis-2-aminocyclopentanol is generally maintained throughout the process.
Experimental Protocol: Cyclization using Diethyl Carbonate
-
Reaction Setup: Combine cis-2-aminocyclopentanol (1.0 eq) and a large excess of diethyl carbonate (which can also serve as the solvent). Add a suitable catalyst, such as sodium ethoxide (NaOEt) or potassium carbonate (K2CO3) (0.1-0.2 eq).
-
Reaction Conditions: Heat the reaction mixture to reflux (typically around 120-130 °C) and maintain this temperature for several hours. The progress of the reaction can be monitored by observing the distillation of the ethanol byproduct.
-
Reaction Monitoring: Use TLC or GC-MS to confirm the consumption of the starting material.
-
Work-up: After cooling to room temperature, the excess diethyl carbonate is removed under reduced pressure. The residue is then dissolved in an organic solvent like ethyl acetate and washed with water and brine to remove the catalyst and any remaining impurities.
-
Purification: The crude product is dried over anhydrous sodium sulfate, filtered, and concentrated. Purification is typically achieved by recrystallization or column chromatography.
Caption: Diethyl carbonate-mediated synthesis of the target oxazolidinone.
Conclusion and Future Outlook
The synthesis of this compound can be successfully achieved through several routes, each with its own set of advantages and disadvantages. The phosgene-mediated approach offers high yields and reactivity but is severely hampered by the extreme toxicity of the reagents. The use of CDI presents a much safer and milder alternative, providing good to excellent yields, making it a preferred choice for laboratory-scale synthesis. The diethyl carbonate method stands out for its low cost, low toxicity, and scalability, rendering it highly suitable for industrial applications, although it often requires more forcing conditions.
The choice of the optimal synthetic route will ultimately be dictated by the specific requirements of the research or development program, including the scale of the synthesis, available equipment, and safety protocols. Future research may focus on developing even milder and more efficient catalytic systems for the diethyl carbonate route or exploring novel, atom-economical pathways to this important heterocyclic scaffold.
References
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Al-Bogami, A. S., Al-Majid, A., Al-Saad, M. A., & Alkhathlan, H. Z. (2009). Cyclization of hydrazones of 2-acetyl-1-naphthol and 1-acetyl-2-naphthol with triphosgene. Synthesis of Spiro naphthoxazine dimers. Molecules, 14(6), 2147–2159. [Link]
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Baucom, K. D., Jones, S. C., & Roberts, S. W. (2016). 1,1'-Carbonyldiimidazole (CDI) Mediated Coupling and Cyclization To Generate[1][2][3]Triazolo[4,3-a]pyridines. Organic letters, 18(3), 560–563. [Link]
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Fujisaki, F., Oishi, M., & Sumoto, K. (2007). Preferential intramolecular ring closure of aminoalcohols with diethyl carbonate to oxazolidinones. Chemical & pharmaceutical bulletin, 55(5), 829–831. [Link]
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Pawar, S. S., & Sekar, N. (2021). A decade review of triphosgene and its applications in organic reactions. RSC advances, 11(52), 32898–32920. [Link]
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Wang, L., Wang, S., & Zhang, Y. (2016). Synthesis of Diethyl Carbonate from Carbon Dioxide, Propylene Oxide and Ethanol over KNO3-CeO2 and KBr-KNO3-CeO2 Catalysts. Catalysts, 6(1), 12. [Link]
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A Comparative Guide to the Recyclability of Chiral Auxiliaries: An In-Depth Assessment of Hexahydro-2H-cyclopenta[d]oxazol-2-one
In the landscape of asymmetric synthesis, the economic and environmental viability of a chiral auxiliary is intrinsically linked to its recyclability. While high diastereoselectivity is a primary selection criterion, the ability to efficiently cleave and recover the auxiliary for subsequent use is paramount for large-scale applications in pharmaceutical and fine chemical industries. This guide provides a comprehensive analysis of the recyclability of the hexahydro-2H-cyclopenta[d]oxazol-2-one auxiliary, benchmarked against the widely utilized Evans' oxazolidinones and Oppolzer's sultam.
The core of an effective chiral auxiliary lies not only in its ability to induce stereoselectivity but also in its graceful exit from the synthesized molecule. The ideal cleavage should be high-yielding, racemization-free, and simple to execute, allowing for the straightforward isolation of both the desired product and the intact auxiliary. This principle of atom economy is a critical tenet of green chemistry, and the recyclability of a chiral auxiliary is a direct measure of its adherence to this principle.
The Contenders: A Structural Overview
This guide focuses on three prominent classes of chiral auxiliaries, each with a distinct structural motif that influences its reactivity and recyclability.
-
This compound: This auxiliary is a bicyclic oxazolidinone derived from a cyclopentane backbone. Its rigid, fused-ring system offers a well-defined steric environment for controlling the stereochemical outcome of reactions at the N-acyl group. The recyclability of this auxiliary is the central focus of this guide.
-
Evans' Oxazolidinones: Pioneered by David A. Evans, these auxiliaries are typically derived from amino acids like valine and phenylalanine.[1] Their widespread adoption is a testament to their high levels of stereocontrol in a variety of C-C bond-forming reactions, including aldol and alkylation reactions.[2]
-
Oppolzer's Sultam: Based on a camphor skeleton, this sultam auxiliary provides excellent stereoselectivity in reactions such as conjugate additions and cycloadditions. Its rigid bicyclic structure effectively shields one face of the N-acyl group.
Cleavage and Recovery: A Comparative Analysis
The central determinant of a chiral auxiliary's recyclability is the efficiency of its cleavage from the acylated product and the subsequent ease of its recovery. The following sections detail the established protocols for each auxiliary class and present a comparative summary of their performance.
This compound: A Bicyclic Oxazolidinone
While specific, large-scale recycling data for this compound is not as extensively documented as for Evans' auxiliaries, its structural similarity to other bicyclic oxazolidinones, such as those derived from cis-1-amino-2-indanol, allows for a well-founded estimation of its recyclability.[3] The oxazolidinone ring is susceptible to cleavage under conditions similar to those employed for Evans' auxiliaries.
Expected Recyclability Profile:
Based on analogous systems, the this compound auxiliary is expected to be recoverable in high yields (estimated 75-85%) through standard hydrolytic or reductive cleavage methods. The rigid bicyclic structure may influence the rate of cleavage compared to the more flexible Evans' auxiliaries, but it is not anticipated to fundamentally hinder the recovery process.
Evans' Oxazolidinones: The Industry Standard
The cleavage and recovery of Evans' auxiliaries have been extensively studied and optimized. A variety of methods are available to cleave the N-acyl bond, yielding different functionalities in the product while allowing for high recovery rates of the auxiliary.[4]
Established Recyclability:
Recovery yields for Evans' auxiliaries are consistently high, often exceeding 90%, particularly in optimized, large-scale processes. The well-documented cleavage protocols contribute significantly to their widespread use in industrial settings.
Oppolzer's Sultam: Robust and Reliable
The camphor-derived sultam is known for its robustness and high recovery yields. The sulfonamide linkage is stable to a range of reaction conditions, yet it can be cleaved effectively when desired.
Proven Recyclability:
Oppolzer's sultam can be recovered in excellent yields, often greater than 95%, through methods such as hydrolysis or reduction. Its crystalline nature often facilitates purification by recrystallization.
Quantitative Comparison of Recyclability
| Chiral Auxiliary | Typical Cleavage Method | Product Functional Group | Typical Auxiliary Recovery Yield | Key Considerations |
| This compound | Hydrolysis (e.g., LiOH/H₂O₂) | Carboxylic Acid | 75-85% (estimated based on analogs)[3] | Limited specific public data on multi-cycle reuse. |
| Reductive Cleavage (e.g., LiBH₄) | Alcohol | 75-85% (estimated based on analogs) | Bicyclic structure may influence reaction kinetics. | |
| Evans' Oxazolidinones | Hydrolysis (LiOH/H₂O₂) | Carboxylic Acid | >90%[4] | Well-established and widely documented protocols. |
| Reductive Cleavage (LiBH₄, LiAlH₄) | Alcohol | >90%[4] | Versatile cleavage to other functional groups (e.g., aldehydes).[4] | |
| Transesterification (e.g., NaOMe/MeOH) | Ester | >90%[4] | ||
| Oppolzer's Sultam | Hydrolysis (e.g., LiOH/H₂O₂) | Carboxylic Acid | >95% | Highly crystalline, facilitating purification. |
| Reductive Cleavage (e.g., LiAlH₄, SmI₂) | Alcohol | >95% | Robust to a wide range of reaction conditions. |
Experimental Protocols for Auxiliary Cleavage and Recovery
The following are representative, step-by-step protocols for the cleavage of N-acyl chiral auxiliaries. The protocol for this compound is based on established methods for analogous bicyclic oxazolidinones.[3]
Protocol 1: Hydrolytic Cleavage of N-Acyl-hexahydro-2H-cyclopenta[d]oxazol-2-one to a Carboxylic Acid
Rationale: This method utilizes lithium hydroperoxide, generated in situ from lithium hydroxide and hydrogen peroxide, for the mild and efficient cleavage of the N-acyl bond to afford the corresponding carboxylic acid.
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Navigating the Structure-Activity Landscape: A Comparative Guide to QSAR Studies of Cyclopenta[d]oxazol-2-one Derivatives and Related Heterocycles
A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery, understanding the relationship between a molecule's structure and its biological activity is paramount. This is where Quantitative Structure-Activity Relationship (QSAR) studies emerge as a powerful computational tool, enabling the prediction of a compound's efficacy and the rational design of more potent therapeutic agents. This guide provides an in-depth comparison of various QSAR methodologies, using the cyclopenta[d]oxazol-2-one scaffold and related heterocyclic structures as a framework for discussion.
While direct comparative QSAR studies on cyclopenta[d]oxazol-2-one derivatives are not extensively documented in publicly available literature, the principles and techniques are broadly applicable. Therefore, this guide will draw upon established methodologies from QSAR investigations of other heterocyclic compounds to provide a comprehensive and instructive comparison.
The Central Role of QSAR in Modern Drug Design
The core principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure.[1] By establishing a mathematical relationship between chemical structure and biological activity, QSAR models allow for the virtual screening of large compound libraries, prioritization of candidates for synthesis, and optimization of lead compounds.[2] This in silico approach significantly reduces the time and cost associated with traditional drug discovery pipelines.
A Comparative Analysis of QSAR Methodologies
The selection of a QSAR methodology is a critical decision that influences the predictive power and interpretability of the resulting model. Here, we compare the most common approaches, highlighting their strengths and weaknesses.
2D-QSAR: The Foundation of Structure-Activity Correlation
Two-dimensional QSAR (2D-QSAR) models are the classical approach, correlating biological activity with 2D molecular descriptors. These descriptors are calculated from the 2D representation of a molecule and can be categorized as electronic, steric, hydrophobic, and topological.
Common 2D Descriptors:
-
Molecular Weight (MW): A simple yet often significant descriptor in transport and diffusion processes.[3]
-
LogP (Partition Coefficient): A measure of a compound's hydrophobicity, crucial for membrane permeability and interaction with hydrophobic pockets of target proteins.
-
Molar Refractivity (MR): Relates to the volume of a molecule and its polarizability.
-
Topological Indices (e.g., Wiener index, Kier & Hall connectivity indices): Numerical descriptors that quantify the size, shape, and degree of branching in a molecule.
Statistical Methods in 2D-QSAR:
The relationship between descriptors and activity is typically modeled using statistical methods such as:
-
Multiple Linear Regression (MLR): A straightforward method for establishing a linear relationship between a set of descriptors and the biological activity.[1]
-
Partial Least Squares (PLS): A robust method that can handle datasets with more descriptors than compounds and is less sensitive to inter-correlated variables.[4]
Table 1: Comparison of 2D-QSAR Statistical Methods
| Method | Strengths | Weaknesses | Best Suited For |
| MLR | Easy to interpret, computationally inexpensive. | Sensitive to inter-correlated descriptors, may overfit with a large number of variables. | Datasets with a small number of well-defined, independent descriptors. |
| PLS | Handles multicollinearity well, robust for datasets with many variables. | Interpretation of the model can be more complex than MLR. | High-dimensional data where descriptors may be correlated. |
A 2D-QSAR study on 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors demonstrated the utility of this approach, where models were constructed using both PLS and stepwise MLR methods.[5]
3D-QSAR: Embracing the Three-Dimensional Reality
Three-dimensional QSAR (3D-QSAR) methods take the analysis a step further by considering the 3D conformation of molecules and their interaction with a receptor. These methods typically require the alignment of the molecules in a dataset, which is a critical step for model accuracy.
Leading 3D-QSAR Techniques:
-
Comparative Molecular Field Analysis (CoMFA): This technique calculates the steric and electrostatic interaction fields of a set of aligned molecules with a probe atom at various grid points.[6][7] The resulting field values are then correlated with biological activity using PLS. The output is often visualized as 3D contour maps, indicating regions where modifications to the molecular structure would likely enhance or diminish activity.[6][8]
-
Comparative Molecular Similarity Indices Analysis (CoMSIA): Similar to CoMFA, CoMSIA also calculates molecular fields. However, it uses a Gaussian function for the distance dependence between the probe and molecule atoms, which results in smoother contour maps. In addition to steric and electrostatic fields, CoMSIA includes hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields, providing a more comprehensive description of intermolecular interactions.[6][7][8]
Table 2: Performance Comparison of CoMFA and CoMSIA (Hypothetical Data for Cyclopenta[d]oxazol-2-one Derivatives)
| Model | q² (Cross-validated r²) | r² (Non-cross-validated r²) | Predictive r² | Key Descriptors |
| CoMFA | 0.681 | 0.991 | 0.935 | Steric, Electrostatic |
| CoMSIA | 0.723 | 0.976 | 0.842 | Steric, Electrostatic, Hydrophobic, H-bond Donor/Acceptor |
Note: The statistical values (q², r², predictive r²) are illustrative and based on typical values reported in 3D-QSAR studies of heterocyclic compounds.[5][6][9] A higher q² and predictive r² generally indicate a more robust and predictive model.
A study on 1,3,4-oxadiazol-2-one derivatives as FAAH inhibitors successfully employed both CoMFA and CoMSIA, demonstrating good statistical parameters and providing insights for designing new compounds.[7]
Experimental Protocols: A Step-by-Step QSAR Workflow
To ensure the scientific integrity and reproducibility of a QSAR study, a well-defined workflow is essential.
Diagram: General QSAR Workflow
Caption: A generalized workflow for conducting a QSAR study.
Protocol 1: 2D-QSAR Model Development
-
Data Set Preparation:
-
Compile a dataset of cyclopenta[d]oxazol-2-one derivatives with their experimentally determined biological activities (e.g., IC₅₀, EC₅₀). Ensure the activity data spans a reasonable range.
-
Draw the 2D structures of all compounds using chemical drawing software.
-
-
Descriptor Calculation:
-
Use molecular modeling software to calculate a variety of 2D descriptors (e.g., physicochemical, topological).
-
-
Data Splitting:
-
Divide the dataset into a training set (typically 70-80% of the compounds) for model building and a test set for external validation.
-
-
Model Building:
-
Apply a statistical method (e.g., MLR or PLS) to the training set to build the QSAR model.
-
-
Model Validation:
-
Internal Validation: Perform cross-validation (e.g., leave-one-out) on the training set to calculate the cross-validated correlation coefficient (q²).
-
External Validation: Use the developed model to predict the activity of the test set compounds and calculate the predictive r².
-
Protocol 2: 3D-QSAR (CoMFA/CoMSIA) Model Development
-
3D Structure Generation and Alignment:
-
Generate the 3D structures of all compounds and perform energy minimization.
-
Align the molecules based on a common substructure. This is a crucial step for the validity of the model.
-
-
Molecular Field Calculation:
-
Place the aligned molecules in a 3D grid.
-
For CoMFA , calculate the steric and electrostatic fields at each grid point.
-
For CoMSIA , calculate steric, electrostatic, hydrophobic, H-bond donor, and H-bond acceptor fields.
-
-
PLS Analysis:
-
Use PLS to correlate the calculated field values with the biological activity data.
-
-
Model Validation:
-
Perform internal and external validation as described for 2D-QSAR.
-
-
Contour Map Visualization:
-
Generate and analyze the 3D contour maps to identify regions around the molecules where specific physicochemical properties are favorable or unfavorable for activity.
-
Logical Relationships in QSAR Model Selection
The choice between different QSAR approaches is not arbitrary and depends on the specific research question and the available data.
Diagram: Decision Tree for QSAR Method Selection
Caption: A decision-making framework for selecting an appropriate QSAR methodology.
Conclusion and Future Directions
QSAR modeling is an indispensable tool in the rational design of novel therapeutic agents. While this guide has used examples from various heterocyclic systems due to the limited specific literature on cyclopenta[d]oxazol-2-one derivatives, the principles of comparing 2D- and 3D-QSAR methodologies are universal. The choice of method should be guided by the specific objectives of the study, the nature of the dataset, and the desired level of mechanistic insight. As more experimental data on cyclopenta[d]oxazol-2-one derivatives become available, the application of these comparative QSAR approaches will undoubtedly accelerate the discovery of new drug candidates based on this promising scaffold.
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CoMFA and CoMSIA 3D-QSAR analysis of DMDP derivatives as anti-cancer agents. Journal of Molecular Modeling, [Link]
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Synthesis and Biological Evaluation of Cyclopentaquinoline Derivatives as Nonsteroidal Glucocorticoid Receptor Antagonists. Journal of Medicinal Chemistry, [Link]
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3D QSAR pharmacophore, CoMFA and CoMSIA based design and docking studies on phenyl alkyl ketones as inhibitors of phosphodiesterase 4. Medicinal Chemistry Research, [Link]
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3D-QSAR (CoMFA and CoMSIA) and pharmacophore (GALAHAD) studies on the differential inhibition of aldose reductase by flavonoid compounds. Journal of Molecular Graphics and Modelling, [Link]
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Synthesis and Biological Evaluation of the Pyrazole Class of Cyclooxygenase- 2-Inhibitors. Archiv der Pharmazie, [Link]
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Docking-Based 3D-QSAR Studies for 1,3,4-oxadiazol-2-one Derivatives as FAAH Inhibitors. Molecules, [Link]
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3D-QSAR CoMFA and CoMSIA study on benzodipyrazoles as cyclin dependent kinase 2 inhibitors. Medicinal Chemistry Research, [Link]
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Comparative QSAR analysis of cyclo-oxygenase2 inhibiting drugs. Bioinformation, [Link]
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Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives. Chemistry Central Journal, [Link]
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QSAR modeling and molecular docking studies of 2-oxo-1, 2-dihydroquinoline-4- carboxylic acid derivatives as p-glycoprotein inhibitors for combating cancer multidrug resistance. Heliyon, [Link]
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2D/3D-QSAR Model Development Based on a Quinoline Pharmacophoric Core for the Inhibition of Plasmodium falciparum: An In Silico Approach with Experimental Validation. Molecules, [Link]
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Bicyclic Isoxazoline Derivatives: Synthesis and Evaluation of Biological Activity. Molecules, [Link]
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Synthesis and biological evaluation of oxazolone derivatives. ResearchGate, [Link]
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Design, synthesis, biological activities and 3D-QSAR studies of quinazolinone derivatives containing hydrazone structural units. New Journal of Chemistry, [Link]
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A comparative QSAR on 1,2,5-thiadiazolidin-3-one 1,1-dioxide compounds as selective inhibitors of human serine proteinases. Journal of Molecular Structure: THEOCHEM, [Link]
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Synthesis of Novel 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives with Potential Anticancer, Antioxidant, and 11β-HSD Inhibitory Activities. Molecules, [Link]
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2 D - QSAR studies on CYP26A1 inhibitory activity of 1-[benzofuran-2-yl-(4-alkyl/aryl-phenyl). Journal of Chemical and Pharmaceutical Research, [Link]
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Synthesis, 2D-QSAR Studies and Biological Evaluation of Quinazoline Derivatives as Potent Anti-Trypanosoma cruzi Agents. Medicinal Chemistry, [Link]
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2D-QSAR Modeling and Molecular Docking Studies on 1H-Pyrazole-1-carbothioamide Derivatives as EGFR Kinase Inhibitors. ACS Omega, [Link]
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2D-QSAR Studies of Substituted Pyrazolone Derivatives as Anti-Inflammatory Agents. Medical chemistry, [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Hexahydro-2H-cyclopenta[d]oxazol-2-one
For Immediate Reference: A Procedural Overview
Part 1: Hazard Assessment and Waste Characterization
The foundational step in the proper disposal of any chemical is a thorough hazard assessment. In the absence of a specific SDS, we must infer potential hazards from the compound's structure and functional groups.
Structural Analysis of Hexahydro-2H-cyclopenta[d]oxazol-2-one:
-
Heterocyclic Aromatic Amine Derivative: The core is a bicyclic system containing nitrogen and oxygen. Such structures can have varying toxicological profiles.
-
Cyclic Carbamate (Oxazolidinone): Carbamate esters are a broad class of compounds, some of which are known to be cholinesterase inhibitors and may have pesticidal properties.[1][2] While many modern oxazolidinone-based pharmaceuticals are safe for human use, it is prudent to handle any novel carbamate-containing compound with caution until its toxicological properties are well-understood.
-
Non-Halogenated: The compound does not contain fluorine, chlorine, bromine, or iodine, which simplifies its classification as a non-halogenated organic waste.[3][4]
Presumptive Hazard Classification:
Based on this analysis, this compound should be treated as a potentially hazardous chemical waste. The primary concerns are potential toxicity and unforeseen reactivity. Therefore, it is recommended to manage it as a regulated hazardous waste until a formal hazard determination can be made by your institution's Environmental Health and Safety (EHS) department.
Table 1: Presumptive Hazard Profile and Disposal Considerations
| Property/Hazard Class | Presumed Value/Information | Disposal Consideration |
| Chemical Family | Non-halogenated Heterocyclic Organic, Cyclic Carbamate | Segregate as non-halogenated organic waste. |
| Physical Form | Likely a solid at room temperature. | Handle as solid waste. |
| Toxicity | Unknown, but carbamate functionality suggests potential toxicity. | Do not dispose of in regular trash or down the drain.[5][6] |
| Reactivity | Likely incompatible with strong acids, bases, and oxidizing agents. | Avoid mixing with other waste streams without consulting EHS.[7] |
| Environmental Hazard | Unknown. Assume it is harmful to aquatic life until proven otherwise. | Prevent entry into waterways and sewer systems.[7] |
Part 2: Step-by-Step Disposal Protocol
This protocol is designed to ensure safety and compliance with general laboratory waste management regulations as outlined by agencies like the Environmental Protection Agency (EPA).[8][9]
1. Personal Protective Equipment (PPE):
Before handling this compound for disposal, at a minimum, the following PPE must be worn:
-
Eye Protection: Chemical safety goggles are mandatory.
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential.
-
Body Protection: A standard laboratory coat should be worn.
2. Waste Segregation and Collection:
Proper segregation is critical to prevent dangerous chemical reactions.[5][10]
-
Solid Waste:
-
Collect pure, unadulterated solid this compound in a dedicated, clearly labeled hazardous waste container.
-
This container should be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, screw-top lid.
-
Any materials grossly contaminated with the solid compound (e.g., weighing papers, gloves, disposable spatulas) should also be placed in this container.
-
-
Liquid Waste (Solutions):
-
If the compound is in a non-halogenated organic solvent (e.g., acetone, ethanol, toluene), it should be collected in a designated "Non-Halogenated Organic Liquid Waste" container.[3][4][11]
-
Do not mix this waste with halogenated solvents (e.g., dichloromethane, chloroform), strong acids, or bases.[3]
-
Aqueous solutions containing the compound should be collected in a separate "Aqueous Hazardous Waste" container.
-
3. Labeling of Waste Containers:
Accurate labeling is a regulatory requirement and crucial for safety.[8][9] The waste container must be labeled with:
-
The words "HAZARDOUS WASTE "
-
The full chemical name: "This compound "
-
A list of all components in the container, including solvents, with their approximate percentages.
-
The date when the first drop of waste was added to the container (the "accumulation start date").
-
The primary hazard(s) associated with the waste (e.g., "Toxic," "Irritant").
4. Storage in a Satellite Accumulation Area (SAA):
Designate an area in your laboratory, at or near the point of generation, as a Satellite Accumulation Area (SAA) for the temporary storage of this waste.[9][10][12]
-
Keep the waste container securely closed at all times, except when adding waste.[9][11]
-
Store the container in secondary containment (such as a spill tray) to prevent the spread of material in case of a leak.[5]
-
Do not accumulate more than 55 gallons of hazardous waste or one quart of acutely toxic waste in your SAA.[9]
5. Arranging for Final Disposal:
Once the waste container is nearly full (about 90% capacity), or if it has been in storage for an extended period (typically not to exceed one year for partially filled containers in an SAA), arrange for its disposal.[10]
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor for pickup.
-
Provide them with the accurately labeled container and any other required documentation.
-
The ultimate disposal method will be determined by the licensed waste facility but will likely involve incineration, which is the recommended method for completely destroying toxic organic compounds.[6]
Part 3: Visualization of the Disposal Workflow
The following diagrams illustrate the decision-making process and workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
-
Managing Hazardous Chemical Waste in the Lab. (n.d.). LabManager. Retrieved from [Link]
-
LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). University of Pennsylvania EHRS. Retrieved from [Link]
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Properly Managing Chemical Waste in Laboratories. (n.d.). A&D Weighing. Retrieved from [Link]
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Classifying Hazardous Waste Disposal: Important Things You Should Know. (n.d.). Gatwick Waste. Retrieved from [Link]
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Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt. Retrieved from [Link]
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Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University. Retrieved from [Link]
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The Complete Beginners Guide to Chemical Disposal. (2022, April 15). Goodway Technologies. Retrieved from [Link]
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Laboratory Chemical Waste Management. (n.d.). CSIR IIP. Retrieved from [Link]
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What Are the Names of Chemical Waste? (2024, September 17). Greenflow. Retrieved from [Link]
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The 3 Categories of Hazardous Waste Explained. (2019, August 27). MERI. Retrieved from [Link]
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The 4 Types of Hazardous Waste. (n.d.). Environmental Hazards Services. Retrieved from [Link]
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Regulation of Laboratory Waste. (n.d.). American Chemical Society. Retrieved from [Link]
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Hazardous Waste Disposal Guide. (2023, February 27). Northwestern University Research Safety. Retrieved from [Link]
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Carbamate Pesticides Standard (1X1 mL) - Safety Data Sheet. (2024, August 23). Restek. Retrieved from [Link]
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Guidelines for the Disposal of Small Quantities of Unused Pesticides. (n.d.). EPA NEPS. Retrieved from [Link]
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Non-halogenated Organic Solvents - Standard Operating Procedure. (n.d.). Braun Research Group. Retrieved from [Link]
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A Senior Application Scientist's Guide to the Safe Handling of Hexahydro-2H-cyclopenta[d]oxazol-2-one
Hazard Assessment and Triage: What Are We Dealing With?
Hexahydro-2H-cyclopenta[d]oxazol-2-one belongs to the cyclic carbamate class of compounds, specifically an oxazolidinone.[4] While many such compounds are stable, the oxazolidinone moiety can present specific hazards.[4][5] Based on data from analogous structures, a conservative approach to handling is warranted.
Inferred Hazard Profile:
| Hazard Class | Potential Effects | Rationale / Supporting Data Source |
| Acute Oral Toxicity | Harmful if swallowed. | Analog 2-Oxazolidinone is classified as harmful if swallowed.[3][6] |
| Skin Irritation / Sensitization | May cause skin irritation and potentially an allergic skin reaction. | 2-Oxazolidinone and other heterocyclic compounds are known skin sensitizers.[3] |
| Eye Damage / Irritation | May cause serious eye irritation. | Analog 2-Oxazolidinone is classified as causing serious eye irritation.[3] |
| Respiratory Irritation | May cause respiratory irritation, particularly if handled as a dust or aerosol. | A common hazard for fine organic chemicals.[7] |
Given these potential hazards, this compound should be handled with appropriate engineering controls and personal protective equipment at all times.
The Core of Safety: Personal Protective Equipment (PPE) Protocol
The selection of PPE is not a matter of preference but a critical barrier between the researcher and potential exposure.[8] The following protocol is designed to provide robust protection during the handling of this compound.
PPE Selection Workflow
The following decision tree illustrates the minimum PPE requirements for handling this compound.
Caption: PPE selection workflow for handling the compound.
Step-by-Step PPE Application and Removal
-
Hand and Body Protection :
-
Don an impermeable or polyethylene-coated disposable gown with a solid front and tight-fitting cuffs.[9][10] A standard lab coat is insufficient for anything beyond minimal exposure risk.
-
Select chemical-resistant gloves. Nitrile or neoprene gloves are generally appropriate for organic chemicals.[11] Always inspect gloves for tears or punctures before use.[12]
-
For significant handling operations, double-gloving is recommended. The inner glove should be tucked under the gown cuff, and the outer glove should go over the cuff.[9] This prevents any skin exposure at the wrist.[9]
-
-
Eye and Face Protection :
-
Wear chemical safety goggles with side shields that meet appropriate government standards (e.g., ANSI Z87.1 in the US).[11] Standard prescription glasses are not a substitute.[10]
-
If there is a risk of splashing or the procedure involves heating or pressure, a full-face shield must be worn in addition to safety goggles.[8][13]
-
-
Respiratory Protection :
-
All work with the solid compound or its solutions should be conducted within a certified chemical fume hood to minimize inhalation exposure.[11]
-
If a fume hood is not available, or in the event of a large spill, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[14] A full respiratory protection program, including fit testing, is required for respirator use.
-
-
Doffing (Removal) Procedure :
-
Remove PPE in a manner that avoids self-contamination.
-
Remove outer gloves first.
-
Remove the gown by rolling it away from the body.
-
Remove the face shield and goggles.
-
Remove inner gloves last, peeling them off without touching the outer surface.
-
Wash hands thoroughly with soap and water immediately after handling the chemical and removing all PPE.[9][12]
-
Operational and Disposal Plans
Engineering Controls and Safe Handling
-
Primary Containment : Always handle this compound within a properly functioning chemical fume hood.[11]
-
Avoidance of Dust and Aerosols : Use techniques that minimize the generation of dust when handling the solid.[2] If making solutions, add the solid to the solvent slowly.
-
Housekeeping : Keep the work area clean and uncluttered.[12] Clean up any minor spills immediately using appropriate procedures and PPE.
-
Storage : Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area.[15] Keep it segregated from incompatible materials such as strong oxidizing agents.[2]
Chemical Waste Disposal Workflow
Improper disposal is a primary route of environmental contamination.[3][15] All waste streams containing this compound must be treated as hazardous waste.
Caption: Workflow for the disposal of chemical waste.
Step-by-Step Disposal Protocol:
-
Waste Collection :
-
Solid Waste : Collect surplus solid this compound in a designated, sealable hazardous waste container.[6]
-
Liquid Waste : Collect solutions in a compatible, sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's safety office.[15]
-
Contaminated Materials : All disposable items that have come into contact with the chemical, such as gloves, pipette tips, and weighing paper, must be placed in the solid hazardous waste container.[6]
-
-
Labeling and Storage :
-
Clearly label all waste containers with "Hazardous Waste," the full chemical name, and the date.
-
Store waste containers in a designated, well-ventilated satellite accumulation area with secondary containment.
-
-
Final Disposal :
Emergency Procedures
-
Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[16] Seek medical attention if irritation or a rash develops.[3]
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation : Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[16]
-
Ingestion : Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention and show the safety data sheet or label to the medical professional.[7]
-
Spills : Evacuate the area and ensure adequate ventilation.[15] Wearing the enhanced PPE described above, cover the spill with an inert absorbent material, sweep it up, and place it in a sealed container for hazardous waste disposal.[1][2]
This guide provides a framework for the safe handling of this compound. Adherence to these protocols is essential for protecting the health and safety of laboratory personnel and preserving the integrity of the research environment.
References
- Proper Disposal of 2-Oxazolidinone, 5-methyl-3-vinyl-: A Guide for Labor
- Proper Disposal of 3-Amino-2-oxazolidinone-d4: A Guide for Labor
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- 2-Oxazolidone - SAFETY D
- Safety Data Sheet: 2-Oxazolidinone. Chemos GmbH&Co.KG.
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safety data sheet - methyl hexahydro-2H-cyclopenta[d][6][15]oxazole-3-carboxylate. Enamine.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
